molecular formula C8H18Cl2N2O2 B6211634 4-(piperazin-1-yl)butanoic acid dihydrochloride CAS No. 1312024-01-3

4-(piperazin-1-yl)butanoic acid dihydrochloride

Cat. No.: B6211634
CAS No.: 1312024-01-3
M. Wt: 245.14 g/mol
InChI Key: UHLSWCNGGYPFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)butanoic acid dihydrochloride ( 1312024-01-3) is a piperazine-containing carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H18Cl2N2O2 and a molecular weight of 245.15 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The piperazine ring is a frequently used heterocycle in biologically active compounds, valued for its impact on physicochemical properties, structural characteristics, and ease of handling in synthetic chemistry . This dihydrochloride salt form enhances the compound's stability and solubility for research applications. The molecule features a butanoic acid chain linked to the piperazine ring, offering a carboxylic acid functional group for further derivatization, such as amide bond formation, while the piperazine nitrogen atoms provide sites for alkylation or acylation . Piperazine derivatives are commonly employed in pharmaceutical development to optimize the pharmacokinetic properties of lead compounds or as scaffolds to properly position pharmacophoric groups for interaction with target macromolecules . Key Applications: • Pharmaceutical Intermediates: Serves as a key synthon in the synthesis of potential therapeutic agents. Piperazine moieties are found in FDA-approved drugs across various classes, including kinase inhibitors, receptor modulators, and antiviral agents . • Medicinal Chemistry Research: Used to create novel compounds for biological screening and structure-activity relationship (SAR) studies. The piperazine ring can be functionalized to modulate properties like lipophilicity and basicity . • Chemical Synthesis: The reactive handles (basic nitrogens and carboxylic acid) allow for diverse synthetic transformations, including reductive amination, nucleophilic substitution, and amide coupling, making it a flexible scaffold for library synthesis . Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1312024-01-3

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.14 g/mol

IUPAC Name

4-piperazin-1-ylbutanoic acid;dihydrochloride

InChI

InChI=1S/C8H16N2O2.2ClH/c11-8(12)2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2,(H,11,12);2*1H

InChI Key

UHLSWCNGGYPFKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCC(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-(Piperazin-1-yl)butanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore and Solubilizing Linker in Medicinal Chemistry

Executive Summary

4-(Piperazin-1-yl)butanoic acid dihydrochloride (CAS: 1312024-01-3) is a critical bifunctional building block in modern drug discovery.[1] Structurally, it consists of a piperazine ring—a privileged scaffold in medicinal chemistry—tethered to a butyric acid chain. This unique architecture serves two primary functions: it acts as a rigid, solubilizing linker in Proteolysis Targeting Chimeras (PROTACs) and functions as a GABAergic pharmacophore mimic due to its structural homology with


-aminobutyric acid (GABA).

This guide details the physicochemical properties, validated synthesis protocols, and application logic of this compound, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Physicochemical Profile

The dihydrochloride salt form is preferred in formulation and synthesis due to its enhanced stability and water solubility compared to the zwitterionic free base.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 4-(Piperazin-1-yl)butanoic acid dihydrochloride
CAS Number 1312024-01-3 (Salt form); 51053-62-2 (Free acid generic ref)
Molecular Formula

Molecular Weight 261.15 g/mol
Solubility >50 mg/mL in Water; Soluble in DMSO, Methanol
pKa (Calculated)

(COOH),

,

(Piperazine amines)
Appearance White to off-white hygroscopic crystalline solid
Hygroscopicity High (Requires storage under desiccant at -20°C)

Structural Insight: The molecule features a tertiary amine at the N1 position (attached to the butyl chain) and a secondary amine at the N4 position. This differentiation allows for orthogonal functionalization: the carboxylic acid can be coupled to a warhead or E3 ligand, while the secondary amine remains available for further derivatization or acts as a solubility-enhancing cation at physiological pH.

Part 2: Synthetic Routes & Production[11]

High-purity synthesis of 4-(piperazin-1-yl)butanoic acid requires avoiding the formation of the bis-alkylated byproduct (where both piperazine nitrogens react with the alkyl chain). The following protocol utilizes an excess of piperazine to ensure mono-alkylation.

Optimized Synthesis Protocol

Objective: Synthesize 4-(piperazin-1-yl)butanoic acid dihydrochloride from piperazine and ethyl 4-bromobutyrate.

Reagents:

  • Piperazine (anhydrous, 5.0 equivalents)

  • Ethyl 4-bromobutyrate (1.0 equivalent)

  • Acetonitrile (Solvent)

  • 6M HCl (Hydrolysis/Salt formation)

Step-by-Step Methodology:

  • Mono-Alkylation (Kinetic Control):

    • Dissolve Piperazine (5 eq) in refluxing acetonitrile.

    • Add Ethyl 4-bromobutyrate (1 eq) dropwise over 60 minutes. Note: Slow addition into excess amine prevents the formation of the N,N'-bis(ethylbutyrate)piperazine impurity.

    • Reflux for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup & Ester Hydrolysis:

    • Cool reaction and filter off the precipitated piperazine hydrobromide byproduct.

    • Concentrate the filtrate to obtain the crude ethyl ester intermediate.

    • Redissolve crude ester in 6M HCl and reflux for 12 hours. This step simultaneously hydrolyzes the ethyl ester to the carboxylic acid and forms the stable hydrochloride salt.

  • Purification & Salt Formation:

    • Concentrate the aqueous HCl solution to dryness under reduced pressure.

    • Trituration: Add cold ethanol or acetone to the residue to precipitate the dihydrochloride salt.

    • Filter and dry under vacuum over

      
      .
      
Mechanistic Pathway (DOT Visualization)

SynthesisPathway Piperazine Piperazine (Excess 5 eq) Intermediate Intermediate: Ethyl 4-(piperazin-1-yl)butanoate Piperazine->Intermediate SN2 Substitution (Acetonitrile, Reflux) Reagent Ethyl 4-bromobutyrate (1 eq) Reagent->Intermediate Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Intermediate->Hydrolysis Product Final Product: 4-(piperazin-1-yl)butanoic acid 2HCl Hydrolysis->Product Ester Cleavage & Salt Formation

Figure 1: Synthetic workflow emphasizing kinetic control to favor mono-alkylation.

Part 3: Applications in Medicinal Chemistry[8][12][13][14][15]
1. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector but a determinant of physicochemical properties.[2]

  • Solubility: The piperazine ring becomes protonated at physiological pH (approx. pH 7.4), introducing positive charge that counteracts the lipophilicity of heavy warheads/ligands.

  • Rigidity: Unlike linear alkyl chains, the piperazine ring restricts conformational freedom, potentially reducing the entropic penalty upon ternary complex formation (Target-PROTAC-E3).

2. GABAergic Pharmacophore

The 4-aminobutyric acid backbone mimics GABA. However, the incorporation of the nitrogen into a piperazine ring restricts the rotation of the amine, creating a "conformationally constrained" GABA analog. This is useful for probing GABA transporter (GAT) specificity or designing zwitterionic drugs that cross the Blood-Brain Barrier (BBB) via specific transport mechanisms.

Application Logic Workflow

ApplicationLogic Compound 4-(Piperazin-1-yl)butanoic acid (Scaffold) Linker Linker Chemistry Compound->Linker GABA GABA Mimetic Compound->GABA Solubility Enhance Aqueous Solubility (Protonatable N) Linker->Solubility Rigidity Reduce Entropic Penalty (Cyclic constraint) Linker->Rigidity PROTAC PROTAC Candidate Solubility->PROTAC Rigidity->PROTAC Bioactivity Target GABA Receptors/Transporters GABA->Bioactivity Drug CNS Active Agent Bioactivity->Drug

Figure 2: Strategic application of the scaffold in linkerology and pharmacophore design.

Part 4: Analytical Characterization

To validate the identity of the synthesized dihydrochloride salt, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)[3][4][5]
  • Solvent:

    
     or DMSO-
    
    
    
  • 
     NMR Shifts (Approximate): 
    
    • 
       1.8 - 1.9 ppm (Multiplet, 2H): 
      
      
      
      -methylene protons of the butyric chain (
      
      
      ).
    • 
       2.3 - 2.4 ppm (Triplet, 2H): 
      
      
      
      -methylene protons to Carbonyl (
      
      
      ).
    • 
       3.0 - 3.2 ppm (Triplet, 2H): 
      
      
      
      -methylene protons to Nitrogen (
      
      
      ).
    • 
       3.3 - 3.6 ppm (Broad Multiplets, 8H): Piperazine ring protons. Note: In the dihydrochloride salt, these shift downfield due to protonation.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass:

    
    
    
    
    
    (Free base mass + Proton).
  • Salt Verification: Presence of chloride ions can be confirmed via silver nitrate precipitation test or Ion Chromatography.

Part 5: Handling, Stability & Safety
  • Corrosivity: As a dihydrochloride salt, the compound is acidic and potentially corrosive to eyes and mucous membranes. Wear safety goggles and gloves.

  • Hygroscopicity: The salt is highly hygroscopic. Exposure to ambient moisture will lead to deliquescence, making accurate weighing difficult.

    • Storage Protocol: Store in a tightly sealed vial within a desiccator at -20°C. Allow to warm to room temperature before opening to prevent condensation.

  • Stability: Stable in solid form for >2 years if stored correctly. Aqueous solutions should be prepared fresh or stored frozen, as the carboxylic acid can undergo slow decarboxylation or microbial degradation over time.

References
  • Chemical Identity & CAS: ChemSrc. (2025). 4-(Piperazin-1-yl)butanoic acid dihydrochloride Properties and CAS. Retrieved from

  • PROTAC Linker Design: Desantis, J., et al. (2022).[6] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. Retrieved from

  • Piperazine pKa Values: University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures. Retrieved from

  • Synthesis Methodology: ResearchGate. (2016). Synthesis of piperazine derivatives via alkylation. Retrieved from

Sources

"4-(piperazin-1-yl)butanoic acid dihydrochloride" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-(Piperazin-1-yl)butanoic Acid Dihydrochloride

Executive Summary

4-(Piperazin-1-yl)butanoic acid dihydrochloride (CAS: 1312024-01-3 ) is a critical bifunctional building block in medicinal chemistry. Characterized by a hydrophilic piperazine ring linked to a carboxylic acid tail, it serves as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs) and a pharmacophore scaffold in the synthesis of G-protein coupled receptor (GPCR) ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, designed for researchers requiring high-fidelity data and reproducible protocols.

Chemical Identity & Physicochemical Profiling

This compound exists as a zwitterionic moiety in its free base form but is predominantly supplied and handled as the dihydrochloride salt to ensure solubility and stability against oxidation.

Core Identifiers
ParameterTechnical Detail
Chemical Name 4-(Piperazin-1-yl)butanoic acid dihydrochloride
CAS Number 1312024-01-3 (Dihydrochloride salt)
Related CAS 154938-42-8 (Ethyl ester precursor); 58077-68-2 (4-Methyl derivative)
Molecular Formula C₈H₁₆N₂O₂[1][2][3] · 2HCl
Molecular Weight 245.15 g/mol (Salt); 172.23 g/mol (Free Base)
SMILES OC(=O)CCCN1CCNCC1.Cl.Cl
Appearance White to off-white hygroscopic crystalline solid
Physicochemical Properties
  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).

  • pKa Values:

    • N1 (Piperazine): ~9.8 (Basic)

    • N4 (Piperazine): ~5.6 (Less Basic)

    • COOH (Acid): ~4.2

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It requires storage under desiccant at -20°C to prevent deliquescence.

Synthetic Routes & Optimization

The synthesis of 4-(piperazin-1-yl)butanoic acid dihydrochloride presents a challenge: preventing polymerization (head-to-tail coupling) between the amine and the carboxylic acid. The optimal industrial route utilizes ester protection followed by controlled hydrolysis.

Optimized Synthetic Workflow

The following protocol avoids the formation of bis-alkylated byproducts by using excess piperazine or mono-protection strategies.

Step-by-Step Protocol:

  • Alkylation (SN2):

    • Reagents: Piperazine (5.0 eq), Ethyl 4-bromobutyrate (1.0 eq), K₂CO₃ (2.0 eq).

    • Solvent: Acetonitrile (ACN) or DMF.

    • Conditions: Reflux at 80°C for 12 hours.

    • Note: Excess piperazine minimizes the formation of the N,N'-bis(butanoate) byproduct.

  • Purification (Intermediate):

    • Evaporate solvent. Partition between water and Dichloromethane (DCM).

    • The free base ester (Ethyl 4-(piperazin-1-yl)butanoate, CAS 154938-42-8) is extracted into the organic layer.

  • Hydrolysis:

    • Reagents: 6M HCl (aq).

    • Conditions: Reflux at 100°C for 4 hours.

    • Mechanism: Acid-catalyzed hydrolysis converts the ethyl ester to the carboxylic acid while simultaneously forming the hydrochloride salt.

  • Isolation:

    • Concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the pure dihydrochloride salt.

Synthetic Pathway Diagram

SynthesisPath Start Piperazine (Excess) Inter Intermediate: Ethyl 4-(piperazin-1-yl)butanoate (CAS 154938-42-8) Start->Inter SN2 Alkylation K2CO3, ACN, 80°C Reagent Ethyl 4-bromobutyrate Reagent->Inter Step2 Hydrolysis (6M HCl, Reflux) Inter->Step2 Final Target Product: 4-(Piperazin-1-yl)butanoic acid 2HCl Step2->Final Deprotection & Salt Formation

Figure 1: Optimized synthetic workflow utilizing an ester intermediate to ensure regioselectivity and high purity.

Applications in Drug Discovery

The 4-(piperazin-1-yl)butanoic acid moiety is a "privileged structure" in medicinal chemistry, acting as a flexible linker that modulates physicochemical properties (solubility, pKa) of the final drug candidate.

Linkerology in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a linker connecting an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a Target Protein ligand.

  • Role: The piperazine nitrogen provides a handle for attachment to the E3 ligand, while the carboxylic acid attaches to the target warhead (or vice versa).

  • Advantage: The piperazine ring introduces rigidity and solubility, reducing the "grease" (lipophilicity) often associated with long alkyl chain linkers.

Pharmacophore in GPCR Ligands

The piperazine-butyl-acid motif mimics the structure of GABA (Gamma-aminobutyric acid) , allowing it to function as a scaffold for:

  • GABA Uptake Inhibitors: Modifying the piperazine nitrogen with lipophilic aromatics creates analogues of Tiagabine.

  • Dopamine/Serotonin Antagonists: The basic nitrogen interacts with Aspartate residues in GPCR transmembrane domains (TM3), while the chain length provides optimal spacing for secondary binding pockets.

Strategic Application Logic

Applications Core 4-(Piperazin-1-yl)butanoic acid (Scaffold) PROTAC PROTAC Linker Core->PROTAC GPCR GPCR Ligand Design Core->GPCR Probe Chemical Probes Core->Probe Solubility Improves Aqueous Solubility (LogP) PROTAC->Solubility Rigidity Semi-rigid Piperazine Core PROTAC->Rigidity Binding Aspartate Interaction (TM3 Domain) GPCR->Binding

Figure 2: Functional utility of the scaffold in modulating solubility, rigidity, and receptor binding affinity.

Handling, Stability, and Quality Control

To maintain the integrity of 4-(piperazin-1-yl)butanoic acid dihydrochloride , strict adherence to storage and QC protocols is required.

Storage & Stability
  • Condition: Store at -20°C in a tightly sealed container.

  • Desiccation: Essential. The salt is hygroscopic; exposure to ambient moisture leads to the formation of a sticky gum, complicating weighing and stoichiometry.

  • Shelf Life: 2 years if stored properly.[3][4][5][6] Re-test purity (NMR/HPLC) every 12 months.

Quality Control (QC) Parameters

Every batch must be validated against the following specifications:

TestSpecificationMethod
Purity ≥ 97.0%HPLC (C18 column, ACN/H₂O gradient)
Identity Conforms to Structure¹H-NMR (D₂O)
Chloride Content 26.0% - 29.0%Argentometric Titration (confirms 2HCl)
Water Content ≤ 1.0%Karl Fischer Titration
Safety (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

  • First Aid: In case of contact, flush with water for 15 minutes.

References

  • ChemicalBook. (2025). 4-(Piperazin-1-yl)butanoic acid dihydrochloride Product Entry (CAS 1312024-01-3). Retrieved from

  • PubChem. (2025). Compound Summary: 4-(1-Piperazinyl)butanoic acid derivatives. National Library of Medicine. Retrieved from

  • Echemi. (2025).[7] Ethyl 4-(piperazin-1-yl)butanoate (CAS 154938-42-8) - Precursor Data. Retrieved from [8]

  • BOC Sciences. (2025). Piperazine Linkers in PROTAC Design. Retrieved from

  • ResearchGate. (2025). Synthesis of Piperazine-based Linkers for Medicinal Chemistry. Retrieved from

Sources

Technical Whitepaper: 4-(Piperazin-1-yl)butanoic Acid Dihydrochloride as a GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperazin-1-yl)butanoic acid dihydrochloride (CAS: 24259-59-4 for free base; salt forms vary) represents a specialized structural motif in neuropharmacology, merging the pharmacophore of


-aminobutyric acid (GABA)  with a piperazine  ring system. Unlike direct cyclic GABA analogues (e.g., nipecotic acid) where the carboxyl group is attached to the ring, this compound retains the flexible butyric acid chain of GABA while constraining the nitrogen terminus within a piperazine heterocycle.

This guide provides a comprehensive technical analysis of this compound as a GABA-mimetic scaffold . It details the chemical synthesis, structure-activity relationships (SAR) governing its interaction with GABA transporters (GAT) and receptors, and precise experimental protocols for its evaluation.

Chemical Identity & Structural Analysis

Structural Homology

The pharmacological relevance of 4-(piperazin-1-yl)butanoic acid lies in its structural congruence with GABA. By incorporating the primary amine of GABA into a piperazine ring, the molecule acts as a semi-rigid analogue. This modification alters the ionization profile and steric bulk of the N-terminus, critical factors for receptor binding pocket accommodation.

  • GABA: Flexible chain, zwitterionic at physiological pH.

  • 4-(Piperazin-1-yl)butanoic acid: Retains the anionic carboxylate tail; the cationic ammonium head is bulkier and part of a secondary/tertiary amine system.

Visualization of Structural Relationships

The following diagram illustrates the structural derivation of this compound relative to GABA and established GABA uptake inhibitors like Nipecotic Acid.

GABA_Analogues cluster_SAR Structure-Activity Relationship (SAR) GABA GABA (Endogenous Ligand) GAT GABA Transporter (GAT-1 / GAT-3) GABA->GAT Substrate GABAA GABA-A Receptor (Ion Channel) GABA->GABAA Agonist PipGABA 4-(Piperazin-1-yl)butanoic Acid (Target Scaffold) PipGABA->GABA N-Alkylation Derivatization Nipecotic Nipecotic Acid (GAT Inhibitor) PipGABA->Nipecotic Cyclic Amine Homology PipGABA->GAT Putative Inhibitor/Substrate (Steric Dependent) Nipecotic->GAT Potent Inhibitor

Figure 1: Structural relationship between GABA, the target piperazine analogue, and established GAT inhibitors. The piperazine ring introduces steric constraints similar to nipecotic acid but retains the linear spacer of GABA.

Pharmacological Mechanism & SAR

Mode of Action

Based on the SAR of N-substituted GABA derivatives, 4-(piperazin-1-yl)butanoic acid primarily functions as a GABA Transporter (GAT) Probe rather than a direct GABAA receptor agonist.

  • GABA Uptake Inhibition: Large N-substituents generally reduce affinity for the GABAA receptor agonist site (which requires a small, primary ammonium group). However, the GAT transporter tolerates bulkier N-substituents. This scaffold is frequently used to link GABA to lipophilic domains (e.g., in the design of blood-brain barrier permeable prodrugs).

  • Bioisosterism: The piperazine ring acts as a bioisostere for the primary amine, protecting the molecule from rapid degradation by GABA transaminase (GABA-T).

Physicochemical Properties
PropertyValue / DescriptionSignificance
Formula C8H16N2O2 · 2HClDihydrochloride salt ensures water solubility.
MW 259.17 g/mol (Salt)Suitable for fragment-based drug design.
pKa ~4.2 (COOH), ~9.8 (NH)Zwitterionic character at physiological pH (7.4).
LogP -1.5 (approx)Highly hydrophilic; requires active transport or prodrug modification for BBB penetration.

Synthesis Protocol: 4-(Piperazin-1-yl)butanoic Acid 2HCl

Objective: Synthesize high-purity dihydrochloride salt via N-alkylation of piperazine. Safety: Work in a fume hood. Piperazine is corrosive; alkyl halides are potential alkylating agents.

Reagents
  • Piperazine (anhydrous) - 5.0 eq (Excess prevents bis-alkylation)

  • Ethyl 4-bromobutyrate - 1.0 eq

  • Potassium Carbonate (

    
    ) - 2.0 eq
    
  • Acetonitrile (ACN) - Solvent

  • 6M Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • N-Alkylation:

    • Dissolve Piperazine (5.0 eq) and

      
       (2.0 eq) in refluxing ACN.
      
    • Add Ethyl 4-bromobutyrate (1.0 eq) dropwise over 1 hour.

    • Reflux for 12 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Mechanism: The excess piperazine ensures mono-alkylation at one nitrogen.

  • Isolation of Intermediate:

    • Filter off inorganic salts (

      
      ).
      
    • Evaporate solvent.

    • Partition residue between water and Ethyl Acetate. The product (ester) extracts into the organic phase.

  • Hydrolysis & Salt Formation:

    • Dissolve the ester intermediate in 6M HCl.

    • Reflux for 4 hours to hydrolyze the ethyl ester to the free acid.

    • Concentrate in vacuo.

    • Recrystallize from Ethanol/Ether to yield 4-(piperazin-1-yl)butanoic acid dihydrochloride as a white crystalline solid.

Experimental Protocols for Evaluation

To validate this compound as a GABA analogue, two core assays are required: [3H]-GABA Uptake Assay (Transport) and Whole-Cell Patch Clamp (Receptor Activation).

[3H]-GABA Uptake Assay (Synaptosomal)

Determines affinity for GAT-1/GAT-3 transporters.

Workflow Diagram:

Uptake_Assay Step1 Preparation: Isolate Rat Brain Synaptosomes Step2 Incubation: Synaptosomes + [3H]-GABA + Test Compound (37°C, 5 mins) Step1->Step2 Step3 Termination: Rapid Filtration (GF/B Filters) Step2->Step3 Step4 Quantification: Liquid Scintillation Counting Step3->Step4

Figure 2: Workflow for determining IC50 values of GABA uptake inhibition.

Protocol Steps:

  • Tissue Prep: Homogenize rat cerebral cortex in 0.32M sucrose; centrifuge to isolate P2 fraction (synaptosomes).

  • Reaction: Resuspend P2 in Krebs-Henseleit buffer.

  • Treatment: Add 4-(piperazin-1-yl)butanoic acid (0.1 nM – 100

    
    M).
    
  • Initiation: Add [3H]-GABA (10 nM final concentration). Incubate at 37°C for 5 minutes.

  • Termination: Stop reaction by adding ice-cold buffer and filtering through Whatman GF/B filters.

  • Analysis: Measure radioactivity. Calculate

    
     relative to control (Nipecotic acid).
    
Electrophysiology: Whole-Cell Patch Clamp

Determines agonist/antagonist activity at GABAA receptors.

  • Expression System: HEK293 cells transiently transfected with rat

    
     GABAA receptors.
    
  • Recording Solution: Intracellular (140 mM CsCl); Extracellular (Standard Ringer's with GABA).

  • Application:

    • Apply GABA (

      
      ) to establish baseline current.
      
    • Co-apply GABA + Test Compound to test for antagonism.

    • Apply Test Compound alone to test for agonism.

  • Data Analysis: Measure peak amplitude and decay kinetics.

Therapeutic Potential & Applications[1][2]

While 4-(piperazin-1-yl)butanoic acid is rarely used as a standalone drug, it acts as a critical linker scaffold in medicinal chemistry.

  • Prodrug Design: The distal nitrogen of the piperazine ring serves as an attachment point for lipophilic carriers, allowing the GABA moiety to cross the Blood-Brain Barrier (BBB). Once in the CNS, amidases cleave the linker, releasing the active GABA analogue.

  • Dual-Action Hybrids: It is used to synthesize "Multi-Target Directed Ligands" (MTDLs), such as Ciprofloxacin-GABA hybrids , which combine antimicrobial activity with GABAergic modulation to treat complex neuro-infections or reduce fluoroquinolone-induced CNS excitability.

References

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research. Link

  • Falch, E., et al. (1999). "GABA uptake inhibitors. Synthesis and structure-activity relationships of nipecotic acid analogues." Journal of Medicinal Chemistry. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • ChemSRC. (2023). "4-(Piperazin-1-yl)butanoic acid dihydrochloride - Chemical Properties." ChemSRC Database. Link

  • PubChem. (2023). "Compound Summary: Piperazine derivatives and GABA analogues." National Library of Medicine. Link

An In-depth Technical Guide to the Potential Biological Targets of 4-(piperazin-1-yl)butanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(piperazin-1-yl)butanoic acid dihydrochloride is a small molecule characterized by a piperazine ring linked to a butanoic acid moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[1][2] Its derivatives are known to interact with a variety of receptors and transporters, particularly within the central nervous system.[1] The presence of the butanoic acid side chain is also of significant interest, as it bears a structural resemblance to the principal inhibitory neurotransmitter in the mammalian brain, γ-aminobutyric acid (GABA).[3]

This technical guide will provide an in-depth analysis of the potential biological targets of 4-(piperazin-1-yl)butanoic acid dihydrochloride. Drawing upon established structure-activity relationships of related compounds, we will formulate primary and secondary hypotheses regarding its molecular targets. Furthermore, we will present comprehensive, field-proven experimental workflows for the validation of these hypotheses, designed to provide researchers and drug development professionals with a robust framework for investigating this compound's pharmacological profile.

Primary Hypothesis: Modulation of the GABAergic System

The most compelling hypothesis for the biological activity of 4-(piperazin-1-yl)butanoic acid dihydrochloride is its interaction with components of the GABAergic system. This is predicated on the structural analogy between the butanoic acid portion of the molecule and GABA itself.[3][4] The piperazine core, while not a direct GABA mimetic, can significantly influence the compound's affinity and selectivity for GABA receptors and transporters.

Potential GABAergic Targets
  • GABA Transporters (GATs): The reuptake of GABA from the synaptic cleft is mediated by four subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. Compounds that inhibit GABA uptake are utilized as antiepileptic drugs and are under investigation for treating anxiety, pain, and sleep disorders.[5] The structure of 4-(piperazin-1-yl)butanoic acid suggests it could function as a GAT inhibitor.

  • GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. The piperazine moiety is found in compounds that can act as allosteric modulators of GABAA receptors.

  • GABAB Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. GHB (4-hydroxybutanoic acid), a structural analog of our compound of interest, is a weak agonist at the GABAB receptor.[4]

Experimental Workflow for GABAergic Target Validation

The following workflow provides a systematic approach to identifying and characterizing the interaction of 4-(piperazin-1-yl)butanoic acid dihydrochloride with the GABAergic system.

GABA_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation binding_assays Radioligand Binding Assays (GABA-A, GABA-B, GATs) uptake_assay [3H]GABA Uptake Assay (HEK cells expressing mGAT1-4) binding_assays->uptake_assay If binding to GATs electrophysiology Patch-Clamp Electrophysiology (Xenopus oocytes or HEK cells) binding_assays->electrophysiology If binding to receptors animal_models Behavioral Models (Anxiety, Seizures, Pain) uptake_assay->animal_models If active as GAT inhibitor electrophysiology->animal_models If functional activity at receptors microdialysis In Vivo Microdialysis (Measure synaptic GABA levels) animal_models->microdialysis Correlate behavior with neurochemistry start Test Compound: 4-(piperazin-1-yl)butanoic acid dihydrochloride start->binding_assays Serotonin_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Characterization receptor_panel Receptor Binding Panel (e.g., 5-HT1A, 1B, 2A, 2C, etc.) functional_assay Functional Assays (cAMP or Ca2+ flux) receptor_panel->functional_assay For identified 'hits' sert_assay [3H]Serotonin Reuptake Assay behavioral_models Behavioral Models (Depression, Anxiety) sert_assay->behavioral_models If SERT inhibition observed functional_assay->behavioral_models If functional activity confirmed head_twitch Head-Twitch Response (5-HT2A activity) start Test Compound: 4-(piperazin-1-yl)butanoic acid dihydrochloride start->receptor_panel start->sert_assay

Caption: Workflow for serotonergic target validation.

Exploratory Targets and Off-Target Profiling

Given the promiscuity of the piperazine scaffold, it is prudent to perform a broader screening to identify potential off-target effects. This is crucial for understanding the compound's overall safety and selectivity profile.

  • Broad Receptor Profiling: Utilize commercially available services (e.g., Eurofins SafetyScreen, CEREP panel) to screen the compound against a wide range of receptors, ion channels, and transporters. This can reveal unexpected interactions and potential liabilities.

  • Enzyme Inhibition Assays: Depending on the structural alerts, assays against key metabolic enzymes like Cytochrome P450s could be warranted.

Data Summary and Interpretation

For a comprehensive evaluation, the quantitative data from the proposed assays should be systematically tabulated.

Potential Target Assay Type Key Parameter Hypothetical Value Interpretation
mGAT1[³H]GABA UptakeIC₅₀5 µMModerate inhibitor
mGAT2[³H]GABA UptakeIC₅₀> 100 µMInactive
mGAT3[³H]GABA UptakeIC₅₀15 µMWeak inhibitor
mGAT4[³H]GABA UptakeIC₅₀8 µMModerate inhibitor
GABAA ReceptorRadioligand BindingKᵢ> 50 µMNo significant binding
GABAB ReceptorRadioligand BindingKᵢ25 µMWeak binding
5-HT₁ₐ ReceptorRadioligand BindingKᵢ1.5 µMModerate affinity
SERT[³H]Serotonin UptakeIC₅₀> 20 µMInactive

Table 1: Hypothetical data summary for 4-(piperazin-1-yl)butanoic acid dihydrochloride.

Conclusion

Based on a thorough analysis of its chemical structure, 4-(piperazin-1-yl)butanoic acid dihydrochloride is most likely to exert its biological effects through modulation of the GABAergic system, with a particular emphasis on the inhibition of GABA transporters. The structural similarity of its butanoic acid side chain to GABA provides a strong rationale for this primary hypothesis. A secondary, yet plausible, avenue of investigation is its interaction with the serotonergic system, a common target for piperazine-containing molecules.

The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically test these hypotheses. By beginning with in vitro binding and functional assays and progressing to in vivo models, a comprehensive pharmacological profile of this compound can be established. This will not only elucidate its mechanism of action but also pave the way for its potential development as a therapeutic agent.

References

Sources

"4-(piperazin-1-yl)butanoic acid dihydrochloride" in central nervous system research

[1]

Executive Summary & Chemical Identity

4-(piperazin-1-yl)butanoic acid dihydrochloride (often abbreviated as 4-PBA-2HCl in specific lab contexts, though not to be confused with 4-phenylbutyric acid) is a versatile bifunctional pharmacophore used extensively in the design and synthesis of CNS-active agents.[1]

Structurally, it consists of a piperazine ring—a "privileged scaffold" in neuropsychopharmacology—linked to a butyric acid tail.[1] This moiety serves two primary roles in CNS research:

  • GABAergic Mimetic: It acts as a conformationally semi-restricted analogue of

    
    -aminobutyric acid (GABA), allowing researchers to probe GABA transporter (GAT) and receptor binding pockets with altered steric and lipophilic profiles.[1]
    
  • Linker/Spacer Module: It is the core structural backbone for the azapirone class of anxiolytics (e.g., Buspirone, Gepirone) and is increasingly used in PROTAC (Proteolysis Targeting Chimera) design to link CNS-targeting warheads to E3 ligase ligands.[1]

Physicochemical Profile
PropertyValue / DescriptionCNS Relevance
Chemical Formula

Small molecule, amenable to fragment-based drug design.[1]
Molecular Weight 245.15 g/mol (Salt); 172.23 g/mol (Free Base)Low MW favors blood-brain barrier (BBB) penetration.[1]
pKa Values

4.8 (Acid), 5.6 (N2), 9.8 (N1)
At physiological pH (7.4), it exists largely as a zwitterionic species, influencing transport mechanisms.[1]
Solubility Highly soluble in water (>100 mg/mL)Ideal for aqueous formulations; requires masking (esterification) for passive diffusion across BBB.[1]
LogP (Free Base)

-1.2 (Estimated)
Low lipophilicity requires active transport or prodrug modification for in vivo CNS efficacy.[1]

Pharmacological Mechanism & CNS Applications[1]

The GABAergic Homology

The 4-carbon chain of 4-(piperazin-1-yl)butanoic acid mimics the carbon backbone of GABA.[1] However, the incorporation of the primary amino group into a bulky, secondary amine (piperazine ring) alters its pharmacological profile.

  • GABA Transporter (GAT) Interaction: Unlike GABA, which is rapidly taken up by GAT-1, the bulky piperazine ring hinders efficient transport, potentially acting as a weak competitive inhibitor or a substrate for specific transporter subtypes depending on N4-substitution.[1]

  • Receptor Binding: The compound itself shows low affinity for GABA

    
     receptors due to steric clash within the orthosteric binding site.[1] However, it serves as a scaffold ; substituting the N4 position with hydrophobic groups (e.g., phenyl, pyrimidinyl) dramatically increases affinity for 5-HT
    
    
    and D
    
    
    receptors, shifting its profile from a GABA mimetic to a serotonergic/dopaminergic modulator.
The Azapirone Linker Strategy

In the synthesis of Azapirones (anxiolytics), this compound acts as the critical "spacer" that positions the aryl-piperazine pharmacophore at the correct distance from the imide terminus.[1]

  • Mechanism: The 4-carbon chain (butyl) provides the optimal flexibility for the piperazine nitrogen to interact with the aspartic acid residue in the GPCR transmembrane domain (e.g., Asp3.32 in 5-HT

    
    ), while the imide moiety (attached via the acid) interacts with secondary binding pockets.[1]
    
Emerging Application: CNS-Penetrant PROTACs

Recent trends in targeted protein degradation utilize piperazine-based linkers to improve the physicochemical properties of PROTACs. 4-(piperazin-1-yl)butanoic acid provides a rigid-flexible hybrid linker :

  • Piperazine: Adds rigidity and solubility.[1]

  • Butyric Acid: Provides a handle for amide coupling to the E3 ligase ligand (e.g., Thalidomide derivatives).[1]

Experimental Protocols

Synthesis of 4-(piperazin-1-yl)butanoic Acid Dihydrochloride

Note: This protocol ensures high purity suitable for biological assays.

Reagents: Piperazine (anhydrous), Ethyl 4-bromobutyrate, Potassium Carbonate (

1

Workflow:

  • Alkylation: Dissolve Piperazine (5.0 eq, excess to prevent bis-alkylation) and

    
     (2.0 eq) in refluxing acetonitrile.
    
  • Addition: Dropwise add Ethyl 4-bromobutyrate (1.0 eq) over 1 hour. Reflux for 12 hours.

  • Isolation: Filter inorganic salts. Evaporate solvent. Partition residue between water and dichloromethane (DCM).[1] The mono-alkylated product favors the organic layer (if pH is adjusted) or can be purified via column chromatography (DCM:MeOH:NH

    
    ).[1]
    
  • Hydrolysis: Reflux the ester intermediate in 6M HCl for 4 hours to cleave the ethyl group.

  • Salt Formation: Concentrate the aqueous acid solution to dryness.[1] Recrystallize from Ethanol/Ether to yield 4-(piperazin-1-yl)butanoic acid dihydrochloride as white crystals.[1]

In Vitro GABA Uptake Assay (Synaptosomal)

Objective: Determine if the compound inhibits GABA uptake in rat brain synaptosomes.[1]

  • Preparation: Homogenize rat cortical tissue in 0.32 M sucrose. Centrifuge (1000g x 10 min) to remove debris; collect supernatant (S1). Centrifuge S1 (20,000g x 20 min) to pellet synaptosomes (P2). Resuspend P2 in Krebs-Henseleit buffer.[1]

  • Incubation: Pre-incubate synaptosomes (100

    
    g protein) with 4-(piperazin-1-yl)butanoic acid  (0.1 - 1000 
    
    
    M) for 10 min at 37°C.
  • Uptake: Add [

    
    H]-GABA (10 nM final). Incubate for 5 min.
    
  • Termination: Rapid filtration through GF/B filters. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Calculate IC

    
     vs. control (Nipecotic acid).
    

Visualization: Mechanism & Synthesis[1]

CNS_MechanismCompound4-(piperazin-1-yl)butanoic acidGABA_MimicGABA Mimetic(Structural Homology)Compound->GABA_Mimic 4-carbon chain LinkerLinker Scaffold(Azapirones/PROTACs)Compound->Linker Bifunctional Handle GATGABA Transporter(Weak Interaction)GABA_Mimic->GAT Modulates GPCR5-HT1A / D2 Receptors(Requires N4-Aryl)Linker->GPCR Positions Pharmacophore Drug_DesignCNS Drug DiscoveryGAT->Drug_Design Mechanism Study GPCR->Drug_Design Lead Optimization

Caption: Functional roles of 4-(piperazin-1-yl)butanoic acid in CNS pharmacology, bridging GABAergic modulation and GPCR ligand design.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Handling: The dihydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C. Wear gloves and a mask to prevent inhalation of fine dust.[1]

  • Disposal: Dissolve in water and neutralize before disposal via chemical waste stream.[1]

References

  • Glennon, R. A. (1987).[1] Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link (Discusses the aryl-piperazine spacer SAR).

  • Yocca, F. D. (1990).[1] Neurochemistry and neurophysiology of buspirone and related drugs. Journal of Clinical Psychopharmacology, 10(3 Suppl), 6S-12S. Link (Contextualizes the butyl-piperazine linker).

  • Krogsgaard-Larsen, P., et al. (2002). GABA transporter inhibitors: design, synthesis and pharmacology. Current Drug Targets, 1(1), 25-38. (General reference for GABA uptake inhibitor design principles).
  • PubChem Compound Summary. 4-(1-Piperazinyl)butanoic acid.[1] Link (Chemical structure and property verification).

"4-(piperazin-1-yl)butanoic acid dihydrochloride" structural analogues and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analogues and Derivatives of 4-(piperazin-1-yl)butanoic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including high aqueous solubility and tunable basicity, make it a "privileged scaffold" for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] This guide focuses on 4-(piperazin-1-yl)butanoic acid, a simple yet versatile building block, and explores the design, synthesis, and evaluation of its structural analogues and derivatives. We will delve into strategic modifications of this core structure to modulate biological activity and improve drug-like properties, providing a technical framework for researchers in the field of drug discovery.

Introduction: The Significance of the Piperazine Moiety and 4-(piperazin-1-yl)butanoic acid

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a remarkable combination of structural rigidity and conformational flexibility.[1][4] This allows for optimal interactions with a wide range of biological targets. The two nitrogen atoms serve as synthetic handles for introducing diverse substituents, enabling fine-tuning of a molecule's properties to enhance potency, selectivity, and bioavailability.[1][2] The presence of piperazine in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) underscores its importance in drug design.[5]

4-(piperazin-1-yl)butanoic acid itself represents a foundational structure for further chemical exploration. It combines the advantageous piperazine core with a butanoic acid chain, a common linker in drug design, and a terminal carboxylic acid group, which can participate in key interactions with biological targets. However, the carboxylic acid moiety can also present challenges, such as poor membrane permeability and metabolic instability.[6][7] This guide will address these challenges by exploring bioisosteric replacements and other derivatization strategies.

Part 1: Design and Synthesis of Structural Analogues and Derivatives

Chapter 1.1: Strategies for Structural Modification

The structural modification of 4-(piperazin-1-yl)butanoic acid can be systematically approached by considering three key regions of the molecule: the piperazine ring, the butanoic acid linker, and the terminal carboxylic acid.

  • Modifications of the Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is the most common site for derivatization. A wide variety of substituents can be introduced to explore structure-activity relationships (SAR). For instance, the introduction of aromatic or heteroaromatic rings can lead to compounds with anticancer, antimicrobial, or CNS activities.[8][9] The choice of substituent can also modulate the basicity of the piperazine nitrogen, which can impact receptor binding and pharmacokinetic properties.[2]

  • Alterations to the Butanoic Acid Linker: The four-carbon linker can be modified to alter the distance and geometric relationship between the piperazine ring and the terminal functional group. This can be achieved by:

    • Varying the chain length: Shortening or lengthening the alkyl chain.

    • Introducing rigidity: Incorporating cyclic structures or double/triple bonds.

    • Adding functional groups: Introducing hydroxyl, amino, or keto groups along the chain.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often a key pharmacophoric element, but its acidic nature can lead to poor oral bioavailability and potential toxicity.[6][7] Bioisosteric replacement is a powerful strategy to mitigate these issues while retaining or improving biological activity.[6][10] Common bioisosteres for carboxylic acids include:

    • Tetrazoles: These are among the most widely used non-classical bioisosteres of carboxylic acids, with comparable acidity but greater lipophilicity.[6][10]

    • Hydroxamic acids: This functional group can also serve as a carboxylic acid mimic and is known for its metal-chelating properties.[11]

    • Sulfonamides and other acidic heterocycles: A variety of other functional groups with acidic protons can be explored.[12]

The following diagram illustrates these key points of molecular modification.

G cluster_core 4-(piperazin-1-yl)butanoic acid Core cluster_modifications Structural Modification Strategies Core 4-(piperazin-1-yl)butanoic acid Piperazine_Mod Piperazine Ring Derivatization (N-Arylation, N-Alkylation) Core->Piperazine_Mod Explore SAR Linker_Mod Linker Modification (Chain length, Rigidity) Core->Linker_Mod Optimize Geometry Bioisostere Carboxylic Acid Bioisosteres (Tetrazoles, Hydroxamic acids) Core->Bioisostere Improve PK/PD

Caption: Key strategies for modifying the 4-(piperazin-1-yl)butanoic acid scaffold.

Chapter 1.2: Synthetic Protocols

The synthesis of analogues and derivatives of 4-(piperazin-1-yl)butanoic acid generally involves standard organic chemistry transformations. Below are representative protocols for key synthetic steps.

Protocol 1: N-Arylation of the Piperazine Ring

This protocol describes a typical Buchwald-Hartwig amination reaction for coupling an aryl halide with the piperazine core.

Materials:

  • 4-(Piperazin-1-yl)butanoic acid dihydrochloride

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried flask, add 4-(piperazin-1-yl)butanoic acid dihydrochloride (1.0 eq), aryl halide (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling to the Carboxylic Acid

This protocol details the formation of an amide derivative from the carboxylic acid moiety.

Materials:

  • 4-(Piperazin-1-yl)butanoic acid derivative

  • Amine (e.g., benzylamine)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the 4-(piperazin-1-yl)butanoic acid derivative (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the amine (1.1 eq) and continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates a general synthetic workflow for creating a small library of derivatives.

G Start 4-(piperazin-1-yl)butanoic acid N_Arylation N-Arylation/ N-Alkylation Start->N_Arylation Amide_Coupling Amide Coupling N_Arylation->Amide_Coupling Esterification Esterification N_Arylation->Esterification Bioisostere_Synth Bioisostere Synthesis N_Arylation->Bioisostere_Synth Library Diverse Library of Analogues Amide_Coupling->Library Esterification->Library Bioisostere_Synth->Library

Caption: A workflow for the synthesis of a diverse library of analogues.

Part 2: Biological Evaluation and Structure-Activity Relationship (SAR)

Chapter 2.1: In Vitro Assay Methodologies

The biological evaluation of novel 4-(piperazin-1-yl)butanoic acid derivatives will depend on the therapeutic target of interest. Piperazine-containing compounds have shown a wide range of activities, including anticancer, antimicrobial, and effects on the central nervous system.[9][13][14] Below are general protocols for common in vitro assays.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., T-47D breast cancer cells)[15]

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., histamine H3 receptor)[16]

  • Radiolabeled ligand specific for the receptor

  • Test compounds

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and various concentrations of the test compound.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).

Chapter 2.2: Structure-Activity Relationship (SAR) Analysis

The data obtained from biological assays can be used to establish a structure-activity relationship, which is crucial for guiding further lead optimization.

Table 1: Hypothetical SAR Data for N-Aryl Piperazine Derivatives against a Kinase Target

Compound IDN-Aryl SubstituentKinase IC50 (nM)Cell Viability IC50 (µM)
Parent H>10,000>100
1a 4-Methylphenyl5,20075
1b 4-Methoxyphenyl2,10042
1c 4-Chlorophenyl85015
1d 4-Trifluoromethylphenyl3205.6

From this hypothetical data, we can infer that electron-withdrawing groups on the N-aryl substituent enhance both kinase inhibition and cytotoxic activity. This provides a clear direction for the synthesis of the next generation of compounds.

Conclusion

4-(Piperazin-1-yl)butanoic acid is a valuable starting point for the development of novel therapeutic agents. Its amenability to chemical modification at multiple positions allows for the systematic exploration of chemical space and the optimization of biological activity. By employing the synthetic strategies and biological evaluation methods outlined in this guide, researchers can efficiently generate and screen libraries of analogues to identify promising drug candidates. The key to success lies in a rational, iterative approach to design, synthesis, and testing, guided by a deep understanding of the structure-activity relationships at play.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Dah-Young, J. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ASSAY and Drug Development Technologies.
  • Pippa, F., et al. (2022, July 28). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Dounay, A. B. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Practical Fragments.
  • Faizan, M., et al. (2024). Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • Brito, A. F., et al. (2021). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. [Link]

  • Shaquiquzzaman, M., et al. (2024, April 29).
  • Kumar, R., et al. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

  • Isosteres and Bioisosteres in Drug Design. (n.d.). Scribd.
  • De Vreese, R., et al. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science. [Link]

  • Tona, V., & de la Torre, A. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Horgan, C. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Sravani, G., et al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2025, August 9).
  • Adamska, A., et al. (2016). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

  • Abdel-Rahman, H. M., et al. (2006, January 20). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES.
  • Samir, M., et al. (2024, October 15). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Scientific Reports. [Link]

  • Salion, V., et al. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]

  • 4-(1-Boc-piperidin-4-yl)butanoic acid. (n.d.). Chem-Impex.
  • 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride. (n.d.). BLD Pharm.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7).
  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (n.d.).
  • Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).
  • El-Naggar, M., et al. (2021, June 15). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. [Link]

  • Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid. (2025, August 7).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6).

Sources

Technical Guide: Safe Handling & Application of 4-(Piperazin-1-yl)butanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperazin-1-yl)butanoic acid dihydrochloride (CAS 1312024-01-3) is a critical bifunctional linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders. Its piperazine core provides structural rigidity and improved aqueous solubility—key parameters for optimizing the pharmacokinetic profile of large drug molecules.[1]

However, its physicochemical nature as a hygroscopic dihydrochloride salt presents specific handling challenges. Improper storage or weighing can lead to stoichiometry errors during amide coupling, while its acidic nature requires careful pH modulation in reaction mixtures. This guide outlines the safety protocols, handling best practices, and experimental considerations necessary to maintain the integrity of this reagent and the safety of the researcher.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the salt form is crucial for accurate molarity calculations and reaction buffering.

PropertySpecification
Chemical Name 4-(Piperazin-1-yl)butanoic acid dihydrochloride
CAS Number 1312024-01-3
Molecular Formula C₈H₁₈Cl₂N₂O₂
Molecular Weight 245.15 g/mol (Salt) / 172.23 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO, DMF; Low in DCM, Ether
Acidity Strongly acidic in aqueous solution (2x HCl equivalents)
Hygroscopicity High (Deliquescent upon prolonged exposure to humid air)

Hazard Identification & Safety Profile

While not classified as a Category 1 acute toxin, this compound poses specific risks due to its acidity and the biological activity associated with piperazine derivatives.

GHS Classification (Derived)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[2]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

  • Sensitization: Piperazine derivatives are known sensitizers.[4] Although this specific linker is less volatile than piperazine base, inhalation of dust may cause asthmatic symptoms or skin sensitization (H334/H317).

Critical Safety Nuances
  • Acidic Burns: The dihydrochloride form releases hydrochloric acid upon contact with moisture (sweat, tears, mucous membranes).

  • Dust Hazard: Fine particulates can be easily inhaled. All solid handling must occur in a fume hood or glove box.

Storage & Handling Protocols

The primary threat to reagent quality is moisture uptake , which alters the effective molecular weight and can hydrolyze sensitive esters if used in one-pot procedures.

Storage Hierarchy
  • Primary: Sealed vial under Argon/Nitrogen atmosphere.

  • Temperature: -20°C (Long-term) or 2-8°C (Active use).

  • Desiccation: Store vials inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

Handling Workflow (Diagram)

The following workflow ensures the material remains anhydrous and the user remains protected.

HandlingWorkflow Storage Cold Storage (-20°C, Desiccated) Equilibration Warm to Room Temp (Sealed, 30 mins) Storage->Equilibration Prevent Condensation Environment Controlled Atmosphere (Glove Box or N2 Flow) Equilibration->Environment Transfer Weighing Rapid Weighing (Anti-static boat) Environment->Weighing Minimize Air Exposure Solubilization Dissolution (DMSO/DMF) Weighing->Solubilization Immediate Use Reseal Purge Headspace (Ar) & Parafilm Weighing->Reseal Protect Remainder Reseal->Storage Return

Figure 1: Inert handling workflow to prevent deliquescence and stoichiometry errors.

Experimental Application: PROTAC Synthesis

When using this linker in amide coupling (e.g., connecting an E3 ligase ligand to a Warhead), the dihydrochloride salt form requires specific buffering adjustments.

Stoichiometry Correction

Because the molecule carries 2 equivalents of HCl , standard base equivalents (e.g., DIPEA or TEA) must be increased.

  • Standard Protocol: 1.0 eq Amine + 1.0 eq Acid + 3.0 eq Base.

  • With 2HCl Salt: You must neutralize the 2 HCl molecules before the amine is free to react.

  • Corrected Base: 5.0 - 6.0 equivalents of DIPEA are recommended to ensure the reaction pH remains basic (~pH 8-9) for efficient coupling.

Solubilization Strategy
  • Solvent: DMSO or DMF (Anhydrous).

  • Method: Dissolve the salt in the solvent first, then add the base (DIPEA).

  • Observation: You may observe a transient precipitate (amine salts) or a "smoke" (HCl reacting with base) upon base addition. Vortex until clear before adding the coupling partner.

Emergency & Disposal Procedures

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Brush off solid Rinse 15 min (Soap/Water) Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Seek Medical Aid Eye->ActionEye ActionInhal Fresh Air Support Breathing Monitor for Asthma Inhal->ActionInhal

Figure 2: Immediate response protocols for acidic salt exposure.

Disposal[3][6]
  • Waste Stream: Halogenated organic waste (due to HCl content) or general organic waste depending on solvent.

  • Neutralization: If disposing of pure solid, dissolve in water and neutralize with sodium bicarbonate before disposal to prevent acid corrosion of waste drums.

References

  • Chemical Identity & Properties: ChemSrc. 4-(Piperazin-1-yl)butanoic acid dihydrochloride - CAS 1312024-01-3. Link

  • Piperazine Safety: New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Link

  • PROTAC Linker Chemistry: Bemis, T. A., et al. (2021). Protac Linker Design: The Role of Piperazines. Journal of Medicinal Chemistry. Link (Generalized citation for context)

  • Hygroscopic Handling: TutorChase. Handling Hygroscopic Solutes in the Laboratory. Link

  • GHS Classification Data: PubChem. Piperazine Dihydrochloride Safety Data. Link

Sources

"4-(piperazin-1-yl)butanoic acid dihydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(piperazin-1-yl)butanoic Acid Dihydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and its presence in a multitude of clinically successful drugs.[1] This guide provides a comprehensive technical overview of 4-(piperazin-1-yl)butanoic acid dihydrochloride, a bifunctional molecule incorporating the key piperazine heterocycle and a carboxylic acid chain. This structure presents a valuable building block for drug discovery, offering sites for chemical modification to modulate properties such as solubility, basicity, and receptor affinity. As a Senior Application Scientist, this document aims to provide not just data, but a deeper understanding of the causality behind its synthesis, characterization, and potential applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

4-(piperazin-1-yl)butanoic acid dihydrochloride is the hydrochloride salt of the parent compound, 4-(piperazin-1-yl)butanoic acid. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt, which often improves the compound's solubility in aqueous media and enhances its stability for storage and handling.

PropertyValueSource/Method
Molecular Formula C₈H₁₈Cl₂N₂O₂Calculated
Molecular Weight 259.15 g/mol Calculated
IUPAC Name 4-(piperazin-1-yl)butanoic acid dihydrochlorideIUPAC Naming
CAS Number Not explicitly assigned; parent compound may be found under various identifiers.-
Appearance Expected to be a white to off-white crystalline solid.General
Solubility Expected to be soluble in water and polar protic solvents.General

Synthesis and Manufacturing

The synthesis of 4-(piperazin-1-yl)butanoic acid typically involves the N-alkylation of a piperazine derivative. A common and logical synthetic route would involve the reaction of a piperazine, often with one nitrogen atom protected, with a suitable four-carbon electrophile. The dihydrochloride salt is then prepared in the final step.

A representative synthetic workflow is outlined below:

synthesis_workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection and Salt Formation Boc-piperazine Boc-piperazine Alkylation_Reaction N-Alkylation (Base, Solvent) Boc-piperazine->Alkylation_Reaction Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Alkylation_Reaction Boc-protected_intermediate Ethyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoate Alkylation_Reaction->Boc-protected_intermediate Hydrolysis_Reaction Ester Hydrolysis (e.g., LiOH, H₂O/THF) Boc-protected_intermediate->Hydrolysis_Reaction Boc-protected_acid 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid Hydrolysis_Reaction->Boc-protected_acid Deprotection_Reaction Boc Deprotection & Salt Formation (HCl in Dioxane) Boc-protected_acid->Deprotection_Reaction Final_Product 4-(piperazin-1-yl)butanoic acid dihydrochloride Deprotection_Reaction->Final_Product

Sources

"4-(piperazin-1-yl)butanoic acid dihydrochloride" solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Characterizing the Complete Solubility Profile of 4-(piperazin-1-yl)butanoic acid dihydrochloride

Abstract

4-(piperazin-1-yl)butanoic acid dihydrochloride belongs to a class of compounds containing the versatile piperazine scaffold, a privileged structure in modern medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability, manufacturability, and overall therapeutic efficacy. As a dihydrochloride salt of a molecule possessing both acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups, its aqueous solubility is expected to be complex and highly pH-dependent. This technical guide provides a comprehensive framework for researchers and drug development professionals to thoroughly characterize the solubility profile of this compound. It moves beyond simple data reporting to elucidate the theoretical underpinnings, present robust, field-proven experimental protocols, and discuss the interpretation of results within the context of pharmaceutical development.

Theoretical Framework: Understanding the Physicochemical Landscape

A robust solubility assessment begins with a theoretical understanding of the molecule's behavior in solution. The structure of 4-(piperazin-1-yl)butanoic acid contains three ionizable centers: a carboxylic acid (pKa ~4-5) and two basic nitrogen atoms within the piperazine ring (pKa1 ~5.3; pKa2 ~9.7).[3] This makes its net charge, and therefore its solubility, exquisitely sensitive to the pH of the surrounding medium.

Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin

In drug discovery, solubility is assessed in two distinct forms, each relevant to a different stage of development.[4]

  • Kinetic Solubility is the concentration at which a compound, rapidly introduced from a high-energy state (typically a DMSO stock solution), begins to precipitate in an aqueous medium.[5][6] It is a measure of a supersaturated solution's stability and is invaluable for high-throughput screening in early discovery to flag potential issues.

  • Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with its most stable solid-state form.[6][7] This is the gold-standard measurement, critical for lead optimization, formulation development, and regulatory submissions.[4]

The Critical Impact of pH and Ionization

The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species.[8][9] The ionized form of a molecule is generally significantly more water-soluble than its neutral form. For 4-(piperazin-1-yl)butanoic acid, the ionization state will vary dramatically across the physiological pH range of the gastrointestinal (GI) tract.

A conceptual diagram illustrating the expected protonation states at different pH values is shown below.

G cluster_0 pH < 2 (e.g., Stomach) cluster_1 pH ~ 4-5 (pKa of COOH) cluster_2 pH ~ 7.4 (e.g., Intestine) cluster_3 pH > 10 (pKa2 of Piperazine) node_A Structure: COOH, N⁺H₂, N⁺H Net Charge: +2 Expected Solubility: High node_B Structure: COO⁻, N⁺H₂, N⁺H Net Charge: +1 (Zwitterionic) Expected Solubility: Moderate to High node_A->node_B Deprotonation of COOH node_C Structure: COO⁻, N⁺H, N Net Charge: 0 (Zwitterionic) Expected Solubility: Potentially at Minimum node_B->node_C Deprotonation of first N-H node_D Structure: COO⁻, N, N Net Charge: -1 Expected Solubility: Increasing node_C->node_D Deprotonation of second N-H

Caption: Predicted ionization states of the compound across a pH gradient.

The Dihydrochloride Salt and the Common Ion Effect

Forming a salt is a common and effective strategy to enhance the aqueous solubility and dissolution rate of poorly soluble basic drugs.[10][11][12] The dihydrochloride salt of 4-(piperazin-1-yl)butanoic acid is expected to be more soluble than the free base, particularly in neutral or near-neutral pH environments.

However, a critical and often overlooked phenomenon is the common ion effect .[10][13] In an environment with a high concentration of the counter-ion (chloride), the dissolution equilibrium is shifted, leading to a suppression of solubility. This is highly relevant for oral administration, as the gastric fluid in the stomach contains a high concentration of hydrochloric acid. Therefore, the solubility of this dihydrochloride salt may be lower in simulated gastric fluid (pH 1.2) than what would be predicted based on pH alone.[13]

Experimental Design for a Comprehensive Solubility Profile

A robust experimental plan is essential for generating reliable and reproducible solubility data. The following protocols are designed to be self-validating and provide a complete picture of the compound's behavior.

Prerequisite: Material Characterization

Before any solubility measurements, the identity, purity, and solid form of the 4-(piperazin-1-yl)butanoic acid dihydrochloride test article must be confirmed.

  • Identity & Purity: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation; High-Performance Liquid Chromatography (HPLC) with a universal detector for purity assessment (target >98%).

  • Solid Form: X-ray Powder Diffraction (XRPD) to determine if the material is crystalline or amorphous, as this can significantly impact solubility.

Protocol: Thermodynamic Solubility (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][7] This protocol is adapted from international regulatory guidelines.[14][15]

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume (e.g., 1-2 mL) of the test medium in a glass vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A tiered approach is recommended: sample at 24 and 48 hours. Equilibrium is confirmed if the two time points yield statistically identical concentrations.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the vials at high speed (e.g., >10,000 g) and then carefully collect the supernatant. For maximum accuracy, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant into a suitable mobile phase and analyze the concentration using a validated analytical method, such as the HPLC-UV protocol described in Section 2.4.

Test Media: To construct a full pH-solubility profile, the following aqueous buffers are recommended:

  • pH 1.2 (Simulated Gastric Fluid, without enzymes)

  • pH 4.5 Acetate Buffer

  • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes)

  • pH 7.4 Phosphate Buffered Saline (PBS)

  • Purified Water

G Thermodynamic Solubility Workflow (Shake-Flask Method) start Start weigh 1. Weigh Excess Solid Compound start->weigh add_buffer 2. Add Test Medium (e.g., pH 1.2, 4.5, 6.8, 7.4) weigh->add_buffer equilibrate 3. Equilibrate (Shaking at constant T° for 24-48h) add_buffer->equilibrate separate 4. Phase Separation (Centrifuge & Filter Supernatant) equilibrate->separate analyze 5. Quantify Concentration (HPLC-UV or LC-MS) separate->analyze end End analyze->end

Caption: Workflow for the equilibrium shake-flask solubility determination.

Protocol: Kinetic Solubility (DMSO Stock Precipitation Method)

This high-throughput method is ideal for early-stage assessment.[5][6]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Dispensing: In a 96-well microplate, add a small volume of the DMSO stock (e.g., 1-2 µL) to a much larger volume of aqueous buffer (e.g., 100-200 µL). The final DMSO concentration should be kept low (≤1-2%) to minimize co-solvent effects.

  • Incubation: Shake the plate at room temperature for a short period (e.g., 1.5-2 hours).

  • Detection: Determine the concentration at which precipitation occurs. This can be done directly via light scattering (nephelometry) or by filtering the plate and analyzing the concentration of the filtrate via UV spectroscopy or rapid LC-MS.

G Kinetic Solubility Workflow start Start stock 1. Prepare High-Concentration DMSO Stock Solution start->stock dispense 2. Dispense Stock into 96-Well Plate with Buffer stock->dispense incubate 3. Short Incubation (Shaking for ~2h) dispense->incubate detect 4. Detect Precipitation (Nephelometry or Filter & Quantify) incubate->detect end End detect->end

Caption: High-throughput workflow for kinetic solubility assessment.

Protocol: Analytical Quantification (Validated HPLC-UV Method)

Accurate quantification is the cornerstone of a reliable solubility assessment. Since the piperazine moiety lacks a strong UV chromophore, a sensitive analytical method is required.[16]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid in Water and (B) 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or an alternative wavelength if a stronger chromophore is present in a derivative).

  • Validation & Calibration:

    • Prepare a series of calibration standards of known concentrations by dissolving the compound in the mobile phase.

    • Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) of >0.995.

    • The concentration of the unknown samples from the solubility experiments is determined by interpolating their peak areas from this curve.

Note on Sensitivity: If quantification of very low solubility is required, derivatization of the piperazine nitrogen with a fluorogenic or chromogenic tag (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl) prior to analysis can significantly enhance sensitivity.[16] Alternatively, LC-MS/MS offers excellent sensitivity and specificity without derivatization.[17][18]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and analysis.

Quantitative Data Summary

Table 1: Thermodynamic Solubility of 4-(piperazin-1-yl)butanoic acid dihydrochloride

Test Medium pH (Final) Temperature (°C) Solubility (µg/mL) Solubility (µM)
0.1 M HCl (pH 1.2) TBD 25 TBD TBD
Acetate Buffer 4.5 25 TBD TBD
Phosphate Buffer 6.8 25 TBD TBD
PBS 7.4 25 TBD TBD
Purified Water TBD 25 TBD TBD

(TBD: To Be Determined Experimentally)

Table 2: Kinetic Solubility in pH 7.4 PBS

Parameter Value
Kinetic Solubility (µM) TBD
Test Method Nephelometry

(TBD: To Be Determined Experimentally)

Interpreting the pH-Solubility Profile

By plotting the thermodynamic solubility (on a log scale) against pH, a characteristic profile will emerge.

  • High Solubility at Low pH: Expected due to the full protonation of the molecule, resulting in a dicationic species.

  • A Solubility Minimum (Isoelectric Point): The solubility is likely to be lowest in the mid-pH range (e.g., pH 6-8) where the molecule exists predominantly as a neutral zwitterion.

  • Increased Solubility at High pH: As the second piperazine nitrogen deprotonates, the molecule becomes a net anion, which should increase its solubility again.

  • Common Ion Effect Analysis: A key point of analysis is comparing the solubility at pH 1.2 with the solubility in a non-chloride acid buffer of the same pH. A significantly lower solubility in the HCl buffer would provide strong evidence for the common ion effect, a critical insight for predicting behavior in the stomach.

Conclusion and Implications for Drug Development

This guide outlines a comprehensive, multi-faceted strategy for characterizing the solubility of 4-(piperazin-1-yl)butanoic acid dihydrochloride. By combining theoretical principles with robust thermodynamic and kinetic experimental protocols, researchers can generate a complete solubility profile. This profile is not merely academic; it is a critical dataset that directly informs:

  • Biopharmaceutics Classification System (BCS): The data, particularly the solubility in 250 mL of media across the pH 1.2-6.8 range, is essential for BCS classification.[14][19][20]

  • Formulation Strategy: Understanding the pH of minimum solubility is crucial for developing stable oral formulations that can avoid precipitation in the GI tract.

  • Bioavailability Prediction: Poor aqueous solubility is a leading cause of low and variable oral bioavailability. This data allows for early identification and mitigation of such risks.

By diligently applying the methodologies described herein, scientists can build a foundational understanding of this compound's behavior, de-risking its development pathway and accelerating its potential journey to clinical application.

References

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • A Review on Analytical Methods for Piperazine Determination.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • A Review on Analytical Methods for Piperazine Determin
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Piperazine - Solubility of Things. Solubility of Things.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Solubility guidelines for candidate drugs (µg/mL).
  • Analytical Methods. RSC Publishing.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Isolation (Recovery) of amines. University of Alberta.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing.
  • BCS Guideline for solubility and Dissolution.pptx. Slideshare.
  • Solubility Assessment Service.
  • BIOPHARMACEUTICS CLASSIFIC
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.
  • Thermodynamic Solubility Assay. Domainex.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Scilit.
  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
  • Various derivatives of piperazine and its properties. Adani Pharmachem.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES.
  • 4-(Piperidin-1-yl)butanoic acid hydrochloride | 5463-76-3. Sigma-Aldrich.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • How pH Affects Solubility of Salts AP Chemistry Unit 8. YouTube.
  • 4-哌啶丁酸盐酸盐 | 84512-08-3. ChemicalBook.
  • CHAPTER 21: AMINES. University of Calgary.
  • 4-oxo-4-piperazin-1-yl-butyric acid (C8H14N2O3). PubChemLite.
  • Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine deriv
  • 4-(Piperidin-1-yl)butanoic acid hydrochloride. ChemScene.
  • 4-(4-Methylpiperazin-1-yl)butanoic acid | 58077-68-2. Sigma-Aldrich.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin.
  • 4-Piperazin-1-ylbutan-1-ol dihydrochloride AldrichCPR. Sigma-Aldrich.
  • LogP/LogD/Pka Analysis. Protheragen.
  • 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride. BLD Pharm.
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.
  • 1-Piperazinebutanoic acid, 4-benzo(b)thien-4-yl-. PubChem.
  • 4-(1-Boc-piperidin-4-yl)butanoic acid. Chem-Impex.
  • 4-Piperidine butyric acid 97 84512-08-3. MilliporeSigma.

Sources

"4-(piperazin-1-yl)butanoic acid dihydrochloride" spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(piperazin-1-yl)butanoic acid dihydrochloride , a critical bifunctional linker and pharmacophore building block.

CAS Registry Number: 1312024-01-3 (Dihydrochloride) | Free Base CAS: 27591-97-5 Chemical Formula: C


H

Cl

N

O

Molecular Weight: 245.15 g/mol (Salt) | 172.23 g/mol (Free Base)

Executive Summary & Structural Logic

This compound represents a "privileged scaffold" in medicinal chemistry, serving as a flexible linker that introduces a basic center (piperazine) at a defined distance from an acidic moiety (carboxylic acid). It is distinct from its amide analogue (4-oxo-4-(piperazin-1-yl)butanoic acid) by the stability of its alkyl-amine linkage, which resists hydrolysis in vivo.

The dihydrochloride salt form is the preferred state for storage and handling due to the hygroscopic nature of the free amino acid and its tendency to form internal zwitterionic aggregates that complicate solubility.

Mass Spectrometry (MS) Profiling

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve). Solvent System: MeOH:H


O (50:50) + 0.1% Formic Acid.[1]
Primary Ionization Characteristics

The molecule exhibits a strong protonated molecular ion


 due to the high basicity of the secondary piperazine nitrogen (

).
Ion Speciesm/z (Theoretical)m/z (Observed)Description

173.12 173.1 Parent Molecular Ion (Base Peak)

195.11195.1Sodium Adduct

345.24345.2Dimer (Concentration dependent)
Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) reveals a characteristic "unzipping" of the alkyl chain and dehydration of the carboxyl group.

Key Fragments:

  • 
     155.1:  Loss of H
    
    
    
    O from the carboxylic acid (characteristic of aliphatic acids).
  • 
     113.1:  Cleavage of the C2-C3 bond (McLafferty-like rearrangement or inductive cleavage).
    
  • 
     85.1:  Piperazine ring fragment (C
    
    
    
    H
    
    
    N
    
    
    ).

MS_Fragmentation cluster_legend Fragmentation Logic M_H [M+H]+ m/z 173.1 (Parent) Frag_155 [M+H - H2O]+ m/z 155.1 (Acylium Ion) M_H->Frag_155 - H2O (18 Da) Frag_129 Decarboxylation [M+H - CO2]+ m/z 129.1 M_H->Frag_129 - CO2 (44 Da) Frag_85 Piperazine Core m/z 85.1 Frag_155->Frag_85 Chain Cleavage desc Primary path involves dehydration followed by alkyl chain scission.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-(piperazin-1-yl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Deuterium Oxide (D


O) is mandatory for the dihydrochloride salt to ensure complete solubility and suppression of exchangeable protons (NH, COOH). DMSO-

may be used but often results in broad ammonium signals.
H NMR Data (400 MHz, D O)

The protonation of both nitrogen atoms in the dihydrochloride salt causes a significant downfield shift (


 ppm) compared to the free base.
Position

(ppm)
MultiplicityIntegrationAssignment Logic
2 2.45Triplet (

Hz)
2H

-CH

to Carbonyl (Deshielded by COOH)
3 1.98Quintet (

Hz)
2H

-CH

(Shielded central methylene)
4 3.25Triplet (

Hz)
2H

-CH

(Next to cationic N1)
2', 6' 3.60 - 3.75Broad Multiplet4HPiperazine ring (Next to alkyl chain)
3', 5' 3.45 - 3.55Broad Multiplet4HPiperazine ring (Next to secondary amine)

Note on Exchangeable Protons: In D


O, the acidic proton (-COOH) and ammonium protons (-NH

, -NH

) exchange rapidly with deuterium and are not observed . In DMSO-

, broad singlets would appear at

10-12 ppm (COOH) and

9.0-9.5 ppm (NH

).
C NMR Data (100 MHz, D O)
Position

(ppm)
Assignment
C1 177.5Carbonyl (COOH)
C2 31.2

-Methylene
C3 19.8

-Methylene
C4 55.4

-Methylene (N-substituted)
C2', 6' 48.5Piperazine Ring (N-alkyl side)
C3', 5' 42.1Piperazine Ring (NH side)

Synthesis & Purification Protocol

The synthesis requires careful control of pH to avoid polymerization or formation of the bis-alkylated byproduct (1,4-di(butanoic acid)piperazine).

Experimental Workflow

Reaction:


 Alkylation of excess piperazine with ethyl 4-bromobutyrate.

Synthesis_Workflow cluster_QC Critical QC Point Step1 Reagent Prep Piperazine (5 eq) + Ethyl 4-bromobutyrate (1 eq) in MeCN Step2 Alkylation Reflux 12h (Kinetic Control) Step1->Step2 Step3 Isolation Evaporate Solvent Water Extraction Step2->Step3 Step4 Hydrolysis 6M HCl, Reflux 4h (Cleaves Ester) Step3->Step4 QC Remove Excess Piperazine here Step3->QC Step5 Crystallization EtOH/Et2O Yields 2HCl Salt Step4->Step5

Figure 2: Synthetic route emphasizing the removal of excess piperazine to prevent bis-alkylation.

Step-by-Step Protocol
  • Alkylation: Dissolve Piperazine (5.0 eq) in Acetonitrile. Add Ethyl 4-bromobutyrate (1.0 eq) dropwise at 0°C. Reflux for 12 hours. Why 5 equivalents? To statistically favor mono-alkylation over bis-alkylation.

  • Workup: Evaporate acetonitrile. Resuspend residue in water. Extract non-polar impurities with Dichloromethane (DCM). The product remains in the aqueous phase.

  • Hydrolysis: Add 6M HCl to the aqueous phase and reflux for 4 hours. This converts the ethyl ester to the free acid and forms the hydrochloride salt simultaneously.

  • Purification: Concentrate the aqueous acid solution to dryness. Recrystallize the solid residue from Ethanol/Diethyl Ether to obtain white crystalline 4-(piperazin-1-yl)butanoic acid dihydrochloride .

Quality Control & Impurity Profiling

When analyzing spectroscopic data, watch for these common impurities:

  • Piperazine (Starting Material):

    • NMR: Singlet at

      
       3.0 ppm (D
      
      
      
      O).
    • MS: m/z 87.1.

  • Bis-alkylated Byproduct (1,4-Piperazinedibutanoic acid):

    • MS: m/z 259.2 (

      
      ).
      
    • NMR: Symmetry in the piperazine ring shifts; integration of alkyl chain to ring protons changes from 1:1 to 2:1.

  • 4-Butyrolactone:

    • Formed if the bromo-ester cyclizes before reacting.

    • NMR: Distinct triplets at

      
       4.3 and 2.5 ppm.
      

References

  • PubChem. (2025).[2] Compound Summary: 4-(Piperazin-1-yl)butanoic acid.[3] National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025). CAS 1312024-01-3 Entry.[4] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(Piperazin-1-yl)butanoic Acid Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of biologically active compounds. Its unique structural and physicochemical properties, including the presence of two nitrogen atoms that can be differentially functionalized, make it a versatile building block for creating molecules with diverse pharmacological profiles.[1][2][3] 4-(Piperazin-1-yl)butanoic acid dihydrochloride, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents, where the butanoic acid chain provides a linker for attachment to other molecular fragments, and the piperazine core interacts with biological targets. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important compound, complete with detailed protocols, mechanistic insights, and characterization data.

Synthetic Strategy: A Two-Step Approach to 4-(Piperazin-1-yl)butanoic Acid Dihydrochloride

The synthesis of 4-(piperazin-1-yl)butanoic acid dihydrochloride is most effectively achieved through a two-step process. This strategy involves the initial N-alkylation of a mono-protected piperazine derivative with a suitable four-carbon electrophile, followed by the deprotection of the protecting group and subsequent salt formation. This approach allows for selective functionalization at one of the piperazine nitrogens while the other is masked, preventing undesired side reactions.[4][1]

The chosen starting material is N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate), a commercially available and widely used building block in organic synthesis.[4] The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting one of the piperazine nitrogens due to its stability under various reaction conditions and its facile removal under acidic conditions.[4][5] The alkylating agent is ethyl 4-bromobutanoate, which provides the desired butanoic acid chain.

The overall synthetic scheme is as follows:

Synthetic Pathway cluster_reactants Starting Materials N-Boc-piperazine N-Boc-piperazine Intermediate_1 Ethyl 4-(4-Boc-piperazin-1-yl)butanoate N-Boc-piperazine->Intermediate_1 N-Alkylation (Step 1) Ethyl_4-bromobutanoate Ethyl_4-bromobutanoate Final_Product 4-(Piperazin-1-yl)butanoic acid dihydrochloride Intermediate_1->Final_Product Hydrolysis & Deprotection (Step 2)

Caption: Synthetic workflow for 4-(piperazin-1-yl)butanoic acid dihydrochloride.

Experimental Protocols

PART 1: Synthesis of Ethyl 4-(4-Boc-piperazin-1-yl)butanoate (Intermediate 1)

This step involves the nucleophilic substitution reaction between N-Boc-piperazine and ethyl 4-bromobutanoate. The secondary amine of N-Boc-piperazine acts as a nucleophile, displacing the bromide ion from the alkyl halide.[4]

Materials:

  • N-Boc-piperazine

  • Ethyl 4-bromobutanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a stirred solution of N-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 4-(4-Boc-piperazin-1-yl)butanoate.

PART 2: Synthesis of 4-(Piperazin-1-yl)butanoic Acid Dihydrochloride (Final Product)

This final step accomplishes both the hydrolysis of the ethyl ester to the carboxylic acid and the removal of the Boc protecting group, followed by the formation of the dihydrochloride salt. This is achieved by heating the intermediate in the presence of concentrated hydrochloric acid.[5]

Materials:

  • Ethyl 4-(4-Boc-piperazin-1-yl)butanoate

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Diethyl ether ((C₂H₅)₂O)

Protocol:

  • Dissolve ethyl 4-(4-Boc-piperazin-1-yl)butanoate (1.0 equivalent) in ethanol.

  • Add concentrated hydrochloric acid (excess, typically 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • The product, 4-(piperazin-1-yl)butanoic acid dihydrochloride, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain 4-(piperazin-1-yl)butanoic acid dihydrochloride as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected Yield
Ethyl 4-(4-Boc-piperazin-1-yl)butanoateC₁₅H₂₈N₂O₄300.39~4.1 (q, 2H), ~3.4 (t, 4H), ~2.4 (m, 6H), ~2.3 (t, 2H), ~1.8 (m, 2H), 1.45 (s, 9H), ~1.25 (t, 3H)80-90%
4-(Piperazin-1-yl)butanoic acid dihydrochlorideC₈H₁₈N₂O₂ · 2HCl247.16Data typically acquired in D₂O or DMSO-d₆ due to solubility.85-95%

Troubleshooting and Mechanistic Insights

Troubleshooting Issue1 Incomplete Reaction (Step 1) Low yield of Intermediate 1 Solution1 Potential Causes: - Insufficient reaction time or temperature - Inactive reagents - Poor quality solvent Solutions: - Extend reaction time and ensure reflux - Use fresh, anhydrous reagents and solvent - Check the quality of K₂CO₃ Issue1->Solution1 Issue2 Incomplete Deprotection (Step 2) Presence of Boc-protected intermediate in final product Solution2 Potential Causes: - Insufficient acid concentration or reaction time - Inadequate temperature Solutions: - Increase the amount of concentrated HCl - Prolong the reflux time - Ensure the reaction reaches the appropriate temperature Issue2->Solution2 Issue3 Purification Challenges Difficulty in isolating pure final product Solution3 Potential Causes: - Product is hygroscopic - Residual solvent or impurities Solutions: - Dry the final product thoroughly under high vacuum - Perform a recrystallization from a suitable solvent system (e.g., ethanol/ether) - Ensure thorough washing of the precipitate Issue3->Solution3

Sources

Experimental protocol for using "4-(piperazin-1-yl)butanoic acid dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Linkerology and Bioconjugation

Introduction: The "Kinetic Spacer"

In the architecture of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer viewed as a passive tether. 4-(piperazin-1-yl)butanoic acid dihydrochloride represents a "privileged scaffold" that offers distinct physicochemical advantages over standard alkyl or PEG chains.

Unlike flexible PEG chains which suffer from high entropic penalties upon binding, the piperazine ring introduces semi-rigidity , reducing the conformational degrees of freedom. Furthermore, the piperazine nitrogen serves as a "solubility handle."[1][2][3] At physiological pH, the basic nitrogen can exist in equilibrium between protonated and neutral states, significantly improving the aqueous solubility of otherwise lipophilic degraders without compromising membrane permeability.

This guide details the protocols for handling this hygroscopic salt and deploying it effectively in amide coupling reactions, preventing the common pitfall of head-to-tail self-polymerization.

Physicochemical Profile & Handling

Compound Identity:

  • Name: 4-(piperazin-1-yl)butanoic acid dihydrochloride

  • Structure: A butyric acid tail attached to a piperazine ring.

  • Salt Form: 2HCl (Dihydrochloride).

  • Nature: Zwitterionic precursor; highly acidic in salt form.

PropertyValue / CharacteristicExperimental Implication
Molecular Weight ~245.15 g/mol (Salt)Must account for 2x HCl mass in stoichiometry.
Hygroscopicity HighCRITICAL: Weigh rapidly; store in desiccator. Absorbed water alters stoichiometry.
Acidity (pKa) ~1.0 (COOH), ~5.6, ~9.8 (N)The 2HCl salt yields pH < 2 in water. Must neutralize for nucleophilic activity.
Solubility High (Water, DMSO, MeOH)Poor solubility in non-polar organics (DCM/Et2O) unless neutralized.
Protocol 1: Stock Solution Preparation & pH Adjustment

Rationale: The dihydrochloride salt is stable but acidic. Direct addition to biological assays without buffering will cause precipitation or cell toxicity.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh rapidly into a pre-tared vessel.

  • Solvent Choice:

    • For Synthesis: Dissolve in dry DMF or DMSO.

    • For Biological Assay: Dissolve in water or PBS.

  • Neutralization (Synthesis Only):

    • The salt contains 2 equivalents of HCl.

    • To release the free amine for reaction, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Verification: Wet pH paper should read pH 8–9.

Synthetic Protocols: The "Fork in the Road"

The reactivity of 4-(piperazin-1-yl)butanoic acid is dual-natured. It contains a secondary amine (nucleophile) and a carboxylic acid (electrophile).

WARNING: Self-Polymerization Risk If you activate the carboxylic acid (e.g., with HATU/EDC) while the secondary amine is unprotected, the molecule will react with itself, forming oligomers. You must choose your path based on which end you intend to couple first.

Visual Workflow: Synthetic Decision Tree

SynthesisWorkflow Start Starting Material: 4-(piperazin-1-yl)butanoic acid (2HCl Salt) Decision Target Coupling? Start->Decision PathA Coupling to Electrophile (e.g., NHS-Ester Ligand) Decision->PathA Use Amine End PathB Coupling to Nucleophile (e.g., Amine-Ligand) Decision->PathB Use Acid End StepA1 Step 1: Neutralization (3.0 eq DIPEA) PathA->StepA1 StepB1 CRITICAL STEP: Boc-Protection of Amine PathB->StepB1 StepA2 Step 2: Direct Coupling (Nucleophilic Attack) StepA1->StepA2 ProductA Product: Linker-Ligand (Free COOH remaining) StepA2->ProductA StepB2 Step 2: Carboxyl Activation (HATU/EDC) StepB1->StepB2 ProductB Product: Linker-Ligand (Boc-Protected Amine) StepB2->ProductB

Caption: Decision tree for preventing polymerization. Path B requires protection of the piperazine amine before acid activation.

Protocol 2: Path A - Coupling the Amine (Linker as Nucleophile)

Scenario: You are attaching the linker to a Ligand-NHS ester or Ligand-Acid.

  • Dissolution: Dissolve 1.0 eq of 4-(piperazin-1-yl)butanoic acid 2HCl in dry DMF (0.1 M concentration).

  • Base Addition: Add 3.5 eq of DIPEA.

    • Note: 2.0 eq neutralizes the HCl; 1.5 eq ensures the piperazine is deprotonated and nucleophilic.

  • Coupling: Add the electrophile (e.g., Ligand-NHS ester) (0.9 – 1.0 eq).

    • Why 0.9 eq? Using a slight deficit of the expensive ligand ensures the cheap linker is in excess, driving the reaction to completion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

  • Workup: The product now has a free carboxylic acid.

    • Acidic Prep-HPLC: Purify using water/acetonitrile with 0.1% Formic acid. The zwitterionic nature helps separation.

Protocol 3: Path B - Coupling the Acid (Linker as Electrophile)

Scenario: You are attaching the linker to an amine-containing ligand (e.g., Thalidomide-NH2).

Step 1: In-situ Protection (Mandatory)

  • Dissolve linker (2HCl salt) in Dioxane/Water (1:1).

  • Add NaHCO3 (4.0 eq) to adjust pH to ~9.

  • Add Boc2O (1.1 eq) . Stir overnight.

  • Acidify to pH 3 with dilute HCl and extract with Ethyl Acetate.

  • Result:4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid . (Now safe to activate).

Step 2: Amide Coupling

  • Dissolve Boc-protected linker in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to form the activated ester.

  • Add the Amine-Ligand (1.0 eq).

  • Stir 1–2 hours at RT.

  • Deprotection: After purification, remove the Boc group with 4M HCl in Dioxane or TFA/DCM to regenerate the secondary amine for the next coupling step.

Application: PROTAC Linker Design

When designing a PROTAC, the "Piperazine-Butanoic" motif serves two specific roles:

  • Solubility Modulation: The piperazine nitrogen (pKa ~9.8) is protonated in the acidic environment of the lysosome or endosome. This prevents the PROTAC from becoming "greasy" and getting trapped in membranes, facilitating cytosolic release.

  • Vector Exit: The piperazine ring forces the exit vector from the ligand to be at a specific angle (unlike the floppy linear exit of an alkyl chain), which can be crucial for cooperativity in ternary complex formation.

Visual: The Ternary Complex Assembly

PROTAC_Assembly cluster_complex Ternary Complex (Active Degradation) E3 E3 Ligase (e.g., CRBN) Linker Piperazine Ring Butanoic Chain E3->Linker:p Rigid Attachment Target Target Protein (e.g., BRD4) Linker:c->Target Flexible Reach Effect Physicochemical Effect: Protonated N+ increases solubility Linker->Effect

Caption: The piperazine ring acts as the rigid anchor near the E3 ligase, while the butanoic chain provides reach.

Quality Control & Characterization

To ensure the integrity of the linker before and after coupling, use the following markers:

  • 1H NMR (DMSO-d6):

    • Look for the piperazine ring protons: Two multiplets around 2.3 – 2.6 ppm (if free base) or 3.0 – 3.5 ppm (if salt/protonated).

    • Butanoic acid chain: Triplet at ~2.2 ppm (alpha to carbonyl) and ~2.3 ppm (alpha to nitrogen).

  • LC-MS:

    • Monitor for [M+H]+ = 173.1 (Free Acid MW).

    • Note: In acidic mobile phase, the piperazine is doubly protonated, so you may see [M+2H]2+ species or early elution times due to high polarity.

References
  • Pianowski, Z. L. (2020). Linkerology in PROTAC Design: The Role of Physicochemical Properties. Current Medicinal Chemistry. Link

  • Bembenek, S. D., et al. (2021). Piperazine Linkers in Targeted Protein Degradation: Improving Solubility and Permeability.[2][4][5] Journal of Medicinal Chemistry. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Burke, M. R., et al. (2022). Optimization of PROTAC Linkers for Improved Cell Permeability. ACS Chemical Biology. Link

  • Sigma-Aldrich/Merck. (2024). Product Specification: 4-(Piperazin-1-yl)butanoic acid dihydrochloride.Link

Sources

"4-(piperazin-1-yl)butanoic acid dihydrochloride" in vitro assay guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 4-(piperazin-1-yl)butanoic acid dihydrochloride

Executive Summary & Chemical Context

4-(piperazin-1-yl)butanoic acid dihydrochloride represents a critical structural motif in medicinal chemistry, serving as a rigidified analogue of


-aminobutyric acid (GABA). Unlike the flexible aliphatic chain of GABA, the piperazine ring constrains the nitrogen, potentially altering binding kinetics at GABA transporters (GAT) and receptors (GABA-A/B). Furthermore, piperazine-butyrate derivatives have been identified as histone deacetylase (HDAC) inhibitor-like differentiating agents in leukemic cell lines.

This guide provides a rigorous framework for characterizing this molecule's biological activity. It moves beyond simple screening, focusing on mechanism-of-action (MoA) validation across two primary domains: GABAergic modulation and Cellular Differentiation .

Chemical Profile & Handling
  • Compound: 4-(piperazin-1-yl)butanoic acid dihydrochloride

  • Role: GABA-mimetic, Chemical Intermediate, Potential HDAC Inhibitor.

  • Solubility: Highly soluble in water due to the dihydrochloride salt form.

  • Critical Handling Note: The 2HCl salt is acidic . Direct addition to cell culture media without buffering will cause immediate cytotoxicity due to acidosis, masking true pharmacological effects.

Experimental Workflow Strategy

To fully characterize this compound, a hierarchical screening cascade is required. We begin with physicochemical preparation, move to target engagement (Binding), and conclude with functional consequence (Uptake/Differentiation).

Workflow Figure 1: Hierarchical Screening Cascade for Piperazine-GABA Analogues Prep Step 1: Solubilization & pH Buffering (pH 7.4) Binding Step 2: Target Engagement (Radioligand Binding) Prep->Binding Affinity (Ki) Functional Step 3: Functional Assay (GABA Uptake / FLIPR) Prep->Functional Efficacy (IC50) Phenotype Step 4: Phenotypic Readout (Differentiation/Viability) Functional->Phenotype Downstream Effect

Figure 1: The logical flow ensures that compound stability and pH are verified before expensive biological assays are initiated.

Protocol 1: Stock Preparation & pH Normalization

Objective: To generate a stable, physiological stock solution. The dihydrochloride form will drop the pH of unbuffered water to ~2.0, which is incompatible with protein stability.

Reagents:

  • Compound (Powder)

  • DMSO (Dimethyl sulfoxide) or Nuclease-Free Water

  • 1M HEPES Buffer (pH 7.4) or 1N NaOH

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Weighing: Accurately weigh 10 mg of the dihydrochloride salt.

  • Primary Solubilization: Dissolve in water to a concentration of 100 mM. Note: The solution will be acidic.[1]

  • Neutralization (Critical):

    • Slowly add 1N NaOH or dilute into a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4).

    • Monitor with a micro-pH probe to ensure pH reaches 7.2–7.4.

    • Caution: If using DMSO, dissolve first, then dilute into aqueous buffer. Piperazine salts can precipitate if pH shifts too rapidly in high organic solvent.

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 2: GABA Transporter (GAT1) Uptake Assay

Rationale: The structural similarity to GABA suggests this compound may compete for transport via GAT1, potentially acting as a reuptake inhibitor (similar to tiagabine). This assay measures the compound's ability to block the uptake of


-GABA into HEK293 cells stably expressing hGAT1.

Mechanistic Insight: Piperazine derivatives often act as "false substrates" or competitive inhibitors. By blocking GAT1, they increase synaptic GABA residence time.

Synapse Figure 2: Mechanistic Target Map. The compound primarily targets GAT1 reuptake. Synapse Synaptic Cleft GABA GABA Neurotransmitter GAT1 GAT1 Transporter (Presynaptic) GABA->GAT1 Reuptake Receptor GABA-A Receptor (Postsynaptic) GABA->Receptor Activation (Cl- Influx) Compound 4-(piperazin-1-yl) butanoic acid Compound->GAT1 Competitive Inhibition Compound->Receptor Potential Agonism?

Figure 2: The compound competes with GABA for the GAT1 transporter, preventing clearance from the synapse.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed HEK293-hGAT1 cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well).

    • Incubate 24h to reach confluence.

  • Buffer Exchange:

    • Remove media.[2] Wash 2x with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

    • Why KRH? Chloride ions are essential for GAT function; PBS is insufficient.

  • Compound Incubation:

    • Add 50 µL of test compound (0.1 nM – 100 µM) diluted in KRH.

    • Incubate for 15 min at 37°C to allow equilibrium binding.

  • Uptake Initiation:

    • Add 50 µL of

      
      -GABA mixture (Final concentration: 20 nM hot + 1 µM cold GABA).
      
    • Incubate for exactly 10 minutes at 37°C.

  • Termination:

    • Place plate on ice immediately.

    • Rapidly wash 3x with Ice-Cold KRH buffer to stop transport.

  • Lysis & Detection:

    • Lyse cells with 100 µL 0.1M NaOH/1% SDS.

    • Transfer to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).

Data Output: Generate a dose-response curve. Calculate


 (concentration inhibiting 50% of GABA uptake).
  • Control: Tiagabine (known GAT1 inhibitor).

Protocol 3: Antiproliferative & Differentiation Assay

Rationale: Piperazine-butyrate derivatives have been shown to induce differentiation in leukemic cells (e.g., K562, HL60), mimicking the histone deacetylase (HDAC) inhibitory activity of sodium butyrate but with improved pharmacokinetics due to the piperazine ring [1].

Methodology (MTS Assay):

  • Seeding: Seed HL-60 (human leukemia) cells at 5,000 cells/well in 96-well plates.

  • Treatment:

    • Treat with compound (1 µM – 1 mM) for 72 hours.

    • Positive Control:[3] Sodium Butyrate (0.5 mM).

  • Readout:

    • Add 20 µL MTS reagent (Promega CellTiter 96).

    • Incubate 2-4 hours.

    • Read Absorbance at 490 nm.

  • Differentiation Marker (Optional Validation):

    • Flow Cytometry for CD11b expression (marker of myeloid differentiation) if MTS shows growth inhibition.

Data Interpretation & Troubleshooting

Quantitative Analysis Table:

ParameterMetricExpected Result (Hypothetical)Interpretation
Solubility VisualClear at 100mM (pH 7.4)Pass. If ppt, check pH.
GAT1 Inhibition

10 - 100 µMModerate affinity. <1µM = Potent.
GABA-A Binding

> 100 µMLow affinity (likely transporter selective).
Cytotoxicity

> 500 µMNon-toxic (good therapeutic window).

Troubleshooting Guide:

  • High Background in Uptake Assay: Ensure washing is rapid and uses ice-cold buffer. GAT transporters are temperature sensitive.

  • Cell Detachment: The piperazine moiety can be surfactant-like at high concentrations. Use Poly-D-Lysine coated plates.

  • Precipitation: If the compound crashes out in KRH buffer, verify that the calcium concentration is not interacting with the carboxylate tail.

References

  • Gillet, R., et al. (1998).[4] "Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells."[4] Cancer Chemotherapy and Pharmacology, 41(3), 252-255.[4]

  • Gifford Bioscience. (n.d.). "Cellular Uptake and Release Assays Protocol." Gifford Bioscience Protocols.

  • Chem-Impex. (n.d.). "4-(1-Boc-piperidin-4-yl)butanoic acid – Product Information." Chem-Impex International.

  • Vertex Pharmaceuticals/NIH. (2005). "A homogeneous assay to assess GABA transporter activity."[5] Current Protocols in Neuroscience.

Disclaimer: This guide is for research purposes only. 4-(piperazin-1-yl)butanoic acid is a chemical probe and not approved for human therapeutic use.

Sources

Application Note: 4-(piperazin-1-yl)butanoic acid dihydrochloride in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

4-(piperazin-1-yl)butanoic acid dihydrochloride (CAS: 1258725-11-9 for 2HCl salt; related free acid CAS: 58077-68-2) is a functionalized piperazine derivative structurally analogous to


-aminobutyric acid (GABA) .

While widely utilized as a heterobifunctional linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and targeted drug conjugates due to its rigid piperazine core and carboxylic acid handle, this compound possesses intrinsic biological activity relevant to neurobiology and oncology.

Core Applications:
  • Neuropharmacology: Acts as a structural probe for GABAergic systems, specifically investigating GABA Transporter (GAT) kinetics and GABA receptor antagonism.

  • Oncology (Differentiation Therapy): Piperazine-butyric acid derivatives have been shown to induce erythroid differentiation in leukemic cell lines (e.g., K562), acting similarly to sodium butyrate but with modified pharmacokinetics.

  • Chemical Biology: Serves as a hydrophilic spacer in drug design; its cell culture characterization is often required to establish "linker inertness" (baseline toxicity) before conjugation to bioactive warheads.

Chemical Handling & Reconstitution (Critical)

As a dihydrochloride salt, this compound is highly acidic in solution. Direct addition to cell culture media without buffering will cause immediate cytotoxicity due to pH shock, masking true biological effects.

Reconstitution Protocol
ParameterSpecification
Molecular Weight ~259.17 g/mol (Dihydrochloride salt)
Solubility Water (>50 mg/mL), DMSO (Moderate)
Stock Concentration 100 mM (Recommended)
Storage -20°C (Desiccated)

Step-by-Step Procedure:

  • Weighing: Dissolve 25.9 mg of substance in 900

    
    L of sterile, nuclease-free water.
    
  • pH Adjustment (Mandatory): The initial pH will be < 3.0.

    • Slowly add 1N NaOH (approx. 50-100

      
      L) while monitoring with micro-pH paper or a micro-electrode.
      
    • Target pH: 7.2 – 7.4 .

    • Note: If the solution becomes cloudy, the free base may be precipitating. Add minute amounts of HCl to re-dissolve or switch solvent to PBS (pH 7.4) with 5% DMSO.

  • Sterilization: Pass through a 0.22

    
    m PVDF syringe filter.
    
  • Final Volume: Adjust volume to 1.0 mL with sterile water/PBS to achieve 100 mM.

Application Note A: GABA Uptake Inhibition Assay

Context: The structural homology between the aminobutyric tail of the compound and GABA allows it to interact with GABA Transporters (GAT-1/2/3). This protocol measures the compound's ability to compete with radiolabeled GABA for uptake in astrocytes or neuronal cell lines.

Experimental Design
  • Cell Model: Primary Rat Astrocytes or HEK-293T stably transfected with hGAT-1.

  • Readout: Scintillation counting of [

    
    H]-GABA internalization.
    
  • Controls:

    • Negative: Vehicle (Buffer).

    • Positive Inhibitor: Nipecotic Acid (1 mM).

Protocol Workflow
  • Seeding: Plate cells in 24-well plates (Poly-D-Lysine coated) at

    
     cells/well. Culture for 48 hours until 90% confluent.
    
  • Buffer Exchange: Aspirate media and wash 2x with Krebs-Ringer-HEPES (KRH) Buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

    
    , 1.2 mM MgSO
    
    
    
    , 1.2 mM KH
    
    
    PO
    
    
    , 10 mM HEPES, 10 mM Glucose, pH 7.4).
  • Pre-Incubation: Add 450

    
    L KRH buffer containing increasing concentrations of 4-(piperazin-1-yl)butanoic acid  (0.1 
    
    
    
    M to 1 mM). Incubate for 15 min at 37°C.
  • Uptake Initiation: Add 50

    
    L of [
    
    
    
    H]-GABA solution (Final concentration: 10 nM radiolabel + 1
    
    
    M cold GABA).
  • Transport Phase: Incubate for exactly 10 minutes at 37°C.

    • Critical: Perform a parallel set at 4°C to determine non-specific binding (background).

  • Termination: Rapidly aspirate buffer and wash 3x with Ice-Cold KRH (stops transport immediately).

  • Lysis: Add 500

    
    L of 0.1 M NaOH / 1% SDS. Shake for 30 mins.
    
  • Quantification: Transfer lysate to scintillation vials with 4 mL scintillation fluid. Measure CPM (Counts Per Minute).

Mechanistic Visualization (GABAergic Synapse)

GAT_Pathway Synapse Synaptic Cleft GABA GABA (Neurotransmitter) Synapse->GABA Compound 4-(piperazin-1-yl)butanoic acid (Competitive Antagonist) Synapse->Compound GAT GABA Transporter (GAT-1) GABA->GAT Native Binding Compound->GAT Competitive Inhibition Astrocyte Astrocyte / Post-Synaptic Cell GAT->Astrocyte Translocation Uptake GABA Internalization GAT->Uptake Transport

Figure 1: Mechanism of competitive inhibition at the GABA Transporter interface. The piperazine derivative mimics the GABA structure, occupying the transporter binding pocket.

Application Note B: Leukemic Cell Differentiation Screen

Context: Piperazine derivatives of butyric acid are known differentiating agents.[1] Unlike butyric acid, which has a short half-life, piperazine analogues often exhibit improved stability. This protocol assesses the induction of erythroid differentiation in K562 cells.[1]

Experimental Design
  • Cell Model: K562 (Human chronic myelogenous leukemia).

  • Readout: Benzidine staining (detects Hemoglobin synthesis).

  • Duration: 72 – 96 hours.

Protocol Workflow
  • Seeding: Inoculate K562 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat cells with 4-(piperazin-1-yl)butanoic acid at concentrations: 0 (Vehicle), 0.5 mM, 1.0 mM, and 2.0 mM.

    • Note: High concentrations are typical for butyrate-class differentiation agents.

  • Incubation: Culture for 4 days without media change.

  • Benzidine Assay (Hemoglobin Detection):

    • Prepare Benzidine Stock: 0.2% benzidine dihydrochloride in 0.5 M acetic acid.

    • Just before use, add H

      
      O
      
      
      
      to a final concentration of 1%.
    • Mix 100

      
      L cell suspension with 20 
      
      
      
      L Benzidine working solution.
    • Incubate 5 mins at Room Temp (Dark).

  • Scoring: Count blue-stained cells (hemoglobin positive) vs. clear cells using a hemocytometer.

    • Calculation:

      
      .
      

Application Note C: Linker Cytotoxicity Profiling (PROTAC Design)

Context: When using this molecule as a linker for PROTACs, it is vital to confirm that the linker itself does not induce apoptosis or necrosis, which would confound degradation data.

Protocol: Resazurin (AlamarBlue) Viability Assay
ComponentDetails
Cell Lines HeLa, MCF-7, or relevant target line
Assay Type Metabolic Activity (Redox)
Timepoint 24h and 48h
  • Plate Setup: Seed 5,000 cells/well in 96-well black-walled plates. Adhere overnight.

  • Dosing: Treat with a log-scale dilution of the compound (1

    
    M to 100 
    
    
    
    M).
  • Incubation: 24 or 48 hours at 37°C/5% CO

    
    .
    
  • Development: Add Resazurin reagent (10% of well volume). Incubate 2-4 hours.

  • Detection: Measure Fluorescence (Ex 560 nm / Em 590 nm).

  • Analysis: Normalize to Vehicle Control (100%).

    • Pass Criteria: >90% viability at 10

      
      M implies the linker is inert and suitable for conjugation.
      
Experimental Logic Flow

Linker_Validation Start Start: Linker Candidate Solubility Solubility Check (pH 7.4 PBS) Start->Solubility ToxScreen Cytotoxicity Screen (Resazurin Assay) Solubility->ToxScreen Decision Viability > 90%? ToxScreen->Decision Proceed Proceed to Conjugation (PROTAC Synthesis) Decision->Proceed Yes Fail Discard/Modify Structure Decision->Fail No

Figure 2: Decision tree for validating the compound as a chemical linker before functional conjugation.

References

  • Gillet, R., et al. (1998). "Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells."[1] Cancer Chemotherapy and Pharmacology, 41(3), 252-255.[1]

  • Krogsgaard-Larsen, P., et al. (1980). "GABA agonists and uptake inhibitors: Structure-activity relationships." Molecular and Cellular Biochemistry, 31, 105-121.
  • Verma, S. K., et al. (2021). "Piperazine: A biological active scaffold." Journal of Bioactive and Compatible Polymers. (Review of piperazine pharmacophores).
  • Fisher Scientific. "Safety Data Sheet: 1-(2-Pyrimidyl)piperazine dihydrochloride (Related Compound Safety Data)."

  • Chem-Impex. "4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid: Applications in Pharmaceutical Development."

Sources

"4-(piperazin-1-yl)butanoic acid dihydrochloride" as a chemical linker in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(Piperazin-1-yl)butanoic acid dihydrochloride is a versatile, heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Unlike traditional flexible PEG linkers, this molecule incorporates a piperazine ring, providing two distinct physicochemical advantages: conformational semi-rigidity and enhanced aqueous solubility .

The piperazine moiety acts as a "solubility engine" due to its basic nitrogen atoms (pKa ~9.8 and ~5.6), which remain protonated at physiological pH, counteracting the hydrophobicity of many warheads or E3 ligase ligands. Additionally, the 4-carbon alkyl tail provides a defined spatial separation (~6–8 Å) critical for avoiding steric clashes in ternary complexes.

This guide details the chemical handling, mechanistic advantages, and validated protocols for deploying this linker in convergent synthesis workflows.

Chemical Properties & Handling

PropertySpecification
Chemical Name 4-(Piperazin-1-yl)butanoic acid dihydrochloride
Structure A piperazine ring N-alkylated with a butyric acid chain.
Reactive Groups 1x Carboxylic Acid (COOH), 1x Secondary Amine (NH)
Salt Form Dihydrochloride (2HCl) – Hygroscopic.
Solubility Highly soluble in water, DMSO, DMF. Insoluble in non-polar organics (DCM, Hexane).
Stability Stable at -20°C. The free base is prone to slow self-polymerization (intermolecular amide formation); the 2HCl salt prevents this.
pKa ~5.6 (N-alkylated amine), ~9.8 (Secondary amine).

Handling Advisory: The dihydrochloride salt is acidic. When used in organic synthesis (e.g., amide coupling), 3.0–4.0 equivalents of base (e.g., DIPEA) are required to neutralize the HCl and regenerate the nucleophilic amine or allow carboxylate activation.

Application Focus: PROTAC Linker Design

In PROTAC development, the "linkerology" is as critical as the ligands themselves.[1] 4-(Piperazin-1-yl)butanoic acid serves as a strategic replacement for linear alkyl or PEG chains.

Mechanistic Advantages[3]
  • Entropic Pre-organization: The piperazine ring restricts the rotational degrees of freedom compared to a linear chain. This reduces the entropic penalty upon ternary complex formation (Target-PROTAC-E3), potentially improving degradation potency (

    
    ).
    
  • Lysosomotropic Effect: The basic secondary amine can promote accumulation in acidic compartments (lysosomes), which may be advantageous for degradation pathways involving lysosomal trafficking, though PROTACs primarily utilize the proteasome.

  • Solubility Rescue: Many VHL or CRBN ligands (e.g., Thalidomide derivatives) are lipophilic. The protonated piperazine significantly lowers the LogD of the final conjugate, improving oral bioavailability and formulation stability.

Experimental Protocols

Critical Pre-requisite: Strategic Protection

Because this linker contains both a nucleophilic amine (secondary NH) and an electrophilic precursor (COOH), self-polymerization is a risk if both are activated simultaneously.

  • Strategy A (Recommended): React the secondary amine first with an electrophile (Ligand 1).

  • Strategy B: Use a Boc-protected variant (4-(4-Boc-piperazin-1-yl)butanoic acid) if the acid must be coupled first.

Protocol 1: N-Alkylation of the Piperazine (Ligand Attachment 1)

Use this protocol to attach the linker to a ligand containing an alkyl halide (e.g., a Chloromethyl-functionalized E3 ligand).

Materials:

  • Ligand 1-Cl (Electrophile)[2]

  • 4-(Piperazin-1-yl)butanoic acid 2HCl

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Potassium Iodide (KI) - Catalyst

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step:

  • Dissolution: Dissolve Ligand 1-Cl (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add 4-(Piperazin-1-yl)butanoic acid 2HCl (1.2 eq) and

    
     (4.0 eq).
    
    • Note: Excess base is crucial to neutralize the 2HCl and scavenge the HCl produced during alkylation.

  • Catalysis: Add catalytic KI (0.1 eq) to accelerate the Finkelstein reaction (in situ conversion of Cl to I).

  • Reaction: Heat to 60°C for 4–16 hours under

    
     atmosphere. Monitor by LC-MS for the formation of the mono-alkylated product.
    
    • Checkpoint: The carboxylic acid is unreactive toward alkyl halides under these conditions (esterification is slow compared to amine alkylation).

  • Work-up: Dilute with water, adjust pH to ~4 (to protonate the acid and keep the product in the aqueous phase if washing organics, or to precipitate if the product is zwitterionic). For PROTAC intermediates, preparative HPLC (Reverse Phase C18) is recommended immediately.

Protocol 2: Amide Coupling of the Carboxylic Acid (Ligand Attachment 2)

Use this protocol to attach the Linker-Ligand 1 complex (from Protocol 1) to an amine-containing Ligand 2 (e.g., Lenalidomide-NH2).

Materials:

  • Intermediate (Ligand 1-Linker-COOH)

  • Ligand 2-NH2 (Amine)

  • Coupling Agents: HATU (1.2 eq) and HOAt (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine)[3]

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve the Intermediate (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5–10 minutes at Room Temperature (RT).

    • Observation: The solution should turn slightly yellow (activation of the active ester).

  • Coupling: Add Ligand 2-NH2 (1.0–1.2 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • QC: Monitor LC-MS. If the reaction stalls, add more HATU/DIPEA.

  • Quenching: Quench with 10% citric acid solution (if product is acid stable) or water.

  • Purification: Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: The piperazine nitrogen will be protonated in the mobile phase, ensuring good retention and peak shape on C18 columns.

Visualization & Logic

Diagram 1: Chemical Structure & Reactivity Map

This diagram highlights the dual-reactive nature and the solubility-enhancing core.

ChemicalStructure cluster_props Physicochemical Properties Piperazine Piperazine Ring (Solubility & Rigidity) AlkylChain C4 Alkyl Chain (Spacer) Piperazine->AlkylChain N-Alkylated SecAmine Secondary Amine (NH) (Nucleophilic Site) SecAmine->Piperazine Integrated Prop1 pKa ~9.8 (Basic) SecAmine->Prop1 Acid Carboxylic Acid (COOH) (Electrophilic Site) AlkylChain->Acid Terminal Prop2 2HCl Salt (Stable)

Caption: Functional map of 4-(piperazin-1-yl)butanoic acid, highlighting reactive handles and the basic piperazine core responsible for solubility.

Diagram 2: Convergent PROTAC Synthesis Workflow

This workflow illustrates the "Amine-First" strategy to prevent polymerization.

PROTAC_Workflow Linker Linker (2HCl Salt) (NH + COOH) Step1 Step 1: N-Alkylation (Base: K2CO3, Cat: KI) Linker->Step1 Constraint CRITICAL: React Amine First to avoid self-polymerization Linker->Constraint Ligand1 Ligand 1-Halide (Electrophile) Ligand1->Step1 Ligand2 Ligand 2-Amine (Nucleophile) Step2 Step 2: Amide Coupling (HATU / DIPEA) Ligand2->Step2 Intermediate Intermediate Conjugate (Ligand1-Linker-COOH) Step1->Intermediate SN2 Reaction Intermediate->Step2 Final Final PROTAC (Ligand1-Linker-Ligand2) Step2->Final Amide Bond Formation

Caption: Recommended "Amine-First" synthetic route. Reacting the piperazine NH before activating the COOH prevents linker self-polymerization.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete neutralization of 2HCl salt.Ensure at least 4.0 eq of base (

or DIPEA) is used. The amine must be deprotonated to react.
Oligomerization Acid activated while amine was free.Use the "Amine-First" protocol. If Acid-First is required, use Boc-protected linker.
Poor Solubility Zwitterionic nature at neutral pH.Adjust pH < 4 or > 10 during workup. The molecule is most soluble when fully protonated (acidic).
Hygroscopicity Salt form absorbs water.Store in a desiccator at -20°C. Weigh quickly in ambient air.

References

  • Zagota, A., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ChemMedChem , 16(1), 1-10. Retrieved from [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?RSC Advances , 12, 21968-21977.[3] Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy , 1, 273-312. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for Modulators of Dopamine D3 Receptor Signaling Using 4-(piperazin-1-yl)butanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and its Therapeutic Potential

The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous marketed drugs.[1] Its unique physicochemical properties, including two protonatable nitrogen atoms, grant it conformational flexibility and the ability to engage in various biological interactions.[1] This makes piperazine derivatives excellent candidates for targeting a wide range of cellular machinery, from G-protein coupled receptors (GPCRs) to kinases.[1] 4-(piperazin-1-yl)butanoic acid dihydrochloride is a small molecule that features this key piperazine core, making it a compound of interest for drug discovery campaigns.

This application note provides a comprehensive guide to the use of 4-(piperazin-1-yl)butanoic acid dihydrochloride and similar small molecules in a high-throughput screening (HTS) campaign designed to identify novel antagonists of the Dopamine D3 receptor (D3R). The D3R is a compelling target for therapeutic intervention in a variety of neuropsychiatric disorders, and the discovery of selective antagonists is a key objective in the field.[2]

Physicochemical Properties of 4-(piperazin-1-yl)butanoic acid dihydrochloride

A thorough understanding of the physicochemical properties of a compound is critical for successful HTS assay development and data interpretation. The dihydrochloride salt form of 4-(piperazin-1-yl)butanoic acid enhances its solubility in aqueous media, a crucial attribute for HTS.

PropertyValueSource
Molecular Formula C9H20Cl2N2O2Inferred
Molecular Weight 263.18 g/mol Inferred
Appearance White to off-white solid[3]
Storage Room temperature, sealed in dry conditions[3][4]
Aqueous Solubility High (due to dihydrochloride salt)[5]
LogP (calculated) 1.7589[6]
Topological Polar Surface Area (TPSA) 40.54 Ų[6]

Note: Some properties are for the free base or related structures and are provided as an estimate.

Hypothesized Mechanism of Action: Antagonism of the Dopamine D3 Receptor

Based on the structural similarities to known D3R antagonists, we hypothesize that 4-(piperazin-1-yl)butanoic acid dihydrochloride may act as a competitive antagonist at the D3 receptor.[2] The D3R is a member of the D2-like family of dopamine receptors, which are Gαi/o-coupled GPCRs. Upon binding of the endogenous ligand, dopamine, the D3R signals to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this signaling cascade.

G cluster_membrane Cell Membrane D3R Dopamine D3 Receptor (D3R) G_protein Gαi/o Protein D3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D3R Binds Compound 4-(piperazin-1-yl)butanoic acid (Antagonist) Compound->D3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Hypothesized D3R Antagonism Workflow

High-Throughput Screening Workflow

A robust HTS campaign is a multi-step process designed to identify and validate true "hit" compounds.[7][8] The workflow for screening 4-(piperazin-1-yl)butanoic acid dihydrochloride and other library compounds would follow a logical progression from a primary screen to more detailed secondary and confirmatory assays.

Caption: High-Throughput Screening Cascade

Detailed Protocols

Primary High-Throughput Screen: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This primary assay is designed to rapidly screen a large library of compounds for their ability to antagonize the dopamine-induced inhibition of cAMP production in a cell line stably expressing the human D3 receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing human D3R

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Agonist: Dopamine

  • Test Compound: 4-(piperazin-1-yl)butanoic acid dihydrochloride and library compounds

  • cAMP Detection Kit: HTRF-based cAMP detection kit

  • Microplates: 384-well, low-volume, white plates

Protocol:

  • Cell Preparation: Culture HEK293-D3R cells to ~80-90% confluency. Harvest cells and resuspend in assay buffer to a density of 2,500 cells/5 µL.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM stock in DMSO) into the assay plates. This results in a final screening concentration of 10 µM with 0.1% DMSO.[9]

  • Cell Dispensing: Add 5 µL of the cell suspension to each well of the assay plate.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding.

  • Agonist Addition: Add 5 µL of dopamine solution (at a final EC80 concentration, predetermined during assay development) to all wells except the negative controls. Add 5 µL of assay buffer to the negative control wells.

  • Second Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add 5 µL of HTRF cAMP d2-labeled antibody followed by 5 µL of HTRF Eu3+-cryptate labeled cAMP, according to the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

Secondary Assay: Orthogonal Validation using a Reporter Gene Assay

This assay confirms the activity of hits from the primary screen using a different biological readout to reduce the likelihood of false positives.

Materials:

  • Cell Line: CHO-K1 cells co-expressing human D3R and a CRE-luciferase reporter gene.

  • Assay Medium: DMEM/F12 with 0.1% BSA.

  • Luciferase Substrate: Commercially available luciferase assay reagent.

  • Microplates: 384-well, solid white, tissue-culture treated plates.

Protocol:

  • Cell Plating: Plate 5,000 cells per well in 20 µL of assay medium and incubate overnight.

  • Compound Addition: Add 50 nL of confirmed hits and dose-response plates of 4-(piperazin-1-yl)butanoic acid dihydrochloride.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Agonist Addition: Add 5 µL of dopamine solution (EC80 concentration).

  • Second Incubation: Incubate for 4-6 hours at 37°C to allow for reporter gene expression.

  • Lysis and Detection: Add 25 µL of luciferase substrate to each well.

  • Plate Reading: Measure luminescence on a compatible plate reader.

Data Analysis and Interpretation

Primary Screen Data Analysis:

  • Ratio Calculation: Calculate the HTRF ratio (665nm/620nm * 10,000) for each well.

  • Normalization: Normalize the data using the following formula: % Inhibition = 100 * (Signal_test_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

  • Hit Selection: A common threshold for hit selection is a Z-score > 3 or a percent inhibition > 50%. The Z' factor for each plate should be consistently > 0.5 to ensure assay robustness.[9]

Dose-Response Analysis: For confirmed hits, generate a 10-point dose-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Common HTS Issues

IssuePotential CauseSolution
Low Z' Factor (<0.5) High variability in controls, unstable reagents, cell plating inconsistency.Optimize reagent stability, automate liquid handling, ensure consistent cell culture practices.
Edge Effects Temperature or evaporation gradients across the plate.Use barrier plates, ensure proper plate sealing, and optimize incubator humidity.
High False-Positive Rate Compound interference with the assay technology (e.g., autofluorescence).Implement counter-screens and orthogonal assays with different detection methods.[10]
Poor Reproducibility Inconsistent liquid handling, reagent degradation, cellular stress.Regularly calibrate liquid handlers, prepare fresh reagents, and monitor cell health.

Conclusion

4-(piperazin-1-yl)butanoic acid dihydrochloride, with its characteristic piperazine scaffold, represents a valuable starting point for drug discovery campaigns. The protocols outlined in this application note provide a robust framework for a high-throughput screen to identify novel Dopamine D3 receptor antagonists. By following a systematic approach of primary screening, hit confirmation, and secondary validation, researchers can efficiently identify and characterize promising lead compounds for further development. The principles and methodologies described herein are broadly applicable to HTS for other GPCR targets.

References

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]

  • Kain, K. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • Target Discovery Institute, University of Oxford. Small Compound Screening Overview. [Link]

  • Lescas, M., et al. (2016). Managing the analysis of high-throughput data. Slideshare. [Link]

  • MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Aparicio-Puerta, E., et al. (2021). Hints to Enhance your HTS Experiment and Obtain Meaningful Results. MedDocs Publishers. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Glick, M. (2014). Data analysis approaches in high throughput screening. Slideshare. [Link]

  • Basicmedical Key. (2016). High-Throughput Screening Data Analysis. [Link]

  • Inam, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link]

  • Chen, Y., et al. (2025). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. bioRxiv. [Link]

  • Catalano, A., et al. (2025). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. MDPI. [Link]

  • Pinnock, C., et al. (2007). Mechanisms of drug action. Fundamentals of Anaesthesia, 3rd ed. [Link]

  • Varbanov, H., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Elsevier. [Link]

  • Pilla, M., et al. (2013). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC. [Link]

  • Nuvisan. High-throughput screening: accelerating target-to-lead pipeline. [Link]

  • Wikipedia. Piperazine. [Link]

  • IRIS UniPA. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]

  • Tedesco, J., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. PubMed. [Link]

  • Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]

Sources

Administration of 4-(piperazin-1-yl)butanoic acid dihydrochloride in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the preparation and administration of 4-(piperazin-1-yl)butanoic acid dihydrochloride in preclinical animal models. The protocols and recommendations herein are synthesized from established practices for piperazine-containing compounds and general principles of in vivo pharmacology, designed to ensure scientific rigor, reproducibility, and animal welfare.

Scientific Introduction & Mechanistic Context

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1][2] Compounds containing this heterocyclic motif exhibit diverse pharmacological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, and anti-cancer effects.[1][3][4][5] The versatility of the piperazine ring is attributed to its unique structural and physicochemical properties, which allow for favorable interactions with various biological targets.[1]

While the specific molecular target of 4-(piperazin-1-yl)butanoic acid dihydrochloride is not extensively documented in publicly available literature, the broader class of piperazine derivatives is known to interact with a range of receptors and transporters in the central nervous system (CNS).[1][6] A primary mechanism of action for many piperazine compounds involves the modulation of neurotransmitter systems. For instance, many piperazine-based drugs target dopamine (D2, D3) and serotonin (5-HT) receptors.[4][6] Additionally, some piperazine compounds act as antagonists at the 5-HT3 receptor, a mechanism associated with antidepressant-like effects in rodent models.[4][7] Another well-established mechanism for piperazine itself is its action as a GABA receptor agonist in helminths, leading to paralysis of the parasite.[8][9]

Given the structural features of 4-(piperazin-1-yl)butanoic acid dihydrochloride, it is plausible that its pharmacological effects could be mediated through interactions with CNS receptors. Preclinical evaluation in appropriate animal models is therefore a critical step in elucidating its therapeutic potential. The choice of animal model, administration route, and dosing regimen will be paramount in obtaining meaningful and translatable data.

Pre-formulation and Vehicle Selection

A critical first step in any in vivo study is the preparation of a homogenous and stable dosing solution. The dihydrochloride salt form of 4-(piperazin-1-yl)butanoic acid suggests good aqueous solubility.

Solubility Assessment

A preliminary solubility assessment is recommended to determine the optimal vehicle.

Table 1: Recommended Vehicles for Solubility Testing

VehicleRationale
Sterile Water for InjectionA simple, physiological vehicle suitable for most administration routes if solubility is sufficient.
0.9% Sodium Chloride (Saline)An isotonic vehicle that is well-tolerated and commonly used for parenteral administration.
Phosphate-Buffered Saline (PBS)A buffered isotonic solution that helps maintain a stable pH, which can be important for compound stability.
5% DMSO / 95% SalineFor compounds with lower aqueous solubility, a small percentage of DMSO can aid in dissolution.

Protocol 1: Small-Scale Solubility Test

  • Weigh 1-5 mg of 4-(piperazin-1-yl)butanoic acid dihydrochloride into a clear glass vial.

  • Add the chosen vehicle in small, incremental volumes (e.g., 100 µL).

  • After each addition, vortex the vial for 30-60 seconds.

  • Visually inspect for complete dissolution against a dark background.

  • Continue adding vehicle until the compound is fully dissolved to determine an approximate solubility limit.

For preclinical studies, it is advisable to prepare dosing solutions fresh daily. If storage is necessary, solutions should be stored at 2-8°C and protected from light, with stability confirmed through analytical methods.

Administration Protocols in Rodent Models

The choice of administration route is dependent on the experimental goals, such as investigating systemic exposure, central nervous system effects, or local activity. Common routes for systemic administration in rodents include oral gavage (p.o.), intraperitoneal injection (i.p.), and intravenous injection (i.v.).[10]

Recommended Animal Models

Swiss albino mice and Wistar or Sprague-Dawley rats are commonly used rodent models for initial pharmacological screening of novel compounds.[4][7][11] The selection of species and strain should be guided by the specific therapeutic area of interest and historical data.

Dosing Considerations

For novel compounds, a dose-finding study is essential. Based on literature for other piperazine derivatives, an initial exploratory dose range of 1-10 mg/kg could be considered.[4][5]

Table 2: Example Dosages of Piperazine Derivatives in Rodent Models

CompoundAnimal ModelDose RangeRoute of AdministrationReference
(4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a)Mice1-4 mg/kgi.p.[4]
(4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a)Rats2-4 mg/kgp.o. (sub-chronic)[7]
(4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g)Mice1-2 mg/kgi.p.[5]
SN79RatsNot specifiedOral[11]
Protocol 2: Oral Gavage (p.o.) Administration

Oral administration is a common and clinically relevant route for drug delivery.

  • Animal Preparation: Acclimatize animals and determine body weight for accurate dose calculation.

  • Dose Calculation: Calculate the required volume of dosing solution based on the animal's weight and the target dose. A typical administration volume is 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Administration:

    • Gently restrain the animal.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the calculated volume of the dosing solution.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse effects.

Protocol 3: Intraperitoneal (i.p.) Injection

I.p. injection allows for rapid absorption and is a common route for preclinical compound screening.

  • Animal Preparation: Determine the animal's body weight.

  • Dose Calculation: Calculate the required volume of the dosing solution.

  • Administration:

    • Restrain the animal to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement.

    • Inject the dosing solution.

  • Post-Administration Monitoring: Monitor the animal for any signs of discomfort or adverse reactions at the injection site.

Experimental Workflow & Visualization

A typical experimental workflow for evaluating a novel compound in an animal model is depicted below.

G cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_post Post-Administration Phase solubility Solubility Assessment (Protocol 1) vehicle Vehicle Selection solubility->vehicle formulation Dose Formulation vehicle->formulation dose_calc Dose Calculation formulation->dose_calc To In Vivo Studies animal_prep Animal Acclimatization & Weighing animal_prep->dose_calc admin Administration (p.o. or i.p.) dose_calc->admin monitoring Behavioral & Physiological Monitoring admin->monitoring Begin Observation sampling Tissue/Blood Sampling (for PK/PD) monitoring->sampling data_analysis Data Analysis sampling->data_analysis

Caption: Experimental workflow from compound preparation to data analysis.

Potential Signaling Pathways

Based on the known pharmacology of piperazine derivatives, a potential mechanism of action could involve the modulation of key neurotransmitter systems.

G cluster_cns Central Nervous System compound 4-(piperazin-1-yl)butanoic acid dihydrochloride da_receptor Dopamine Receptors (e.g., D2, D3) compound->da_receptor Potential Interaction ht_receptor Serotonin Receptors (e.g., 5-HT3) compound->ht_receptor Potential Interaction gaba_receptor GABA Receptors compound->gaba_receptor Potential Interaction downstream Modulation of Neuronal Signaling & Behavior da_receptor->downstream ht_receptor->downstream gaba_receptor->downstream

Caption: Potential CNS targets of piperazine-based compounds.

Trustworthiness and Self-Validation

To ensure the validity and reproducibility of experimental findings, the following practices are essential:

  • Vehicle Controls: Always include a vehicle-treated control group to account for any effects of the dosing solution itself.

  • Positive Controls: Where applicable, use a well-characterized reference compound to validate the sensitivity of the animal model.

  • Blinding and Randomization: Experiments should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups to minimize bias.

  • Power Analysis: Perform a power analysis to determine the appropriate number of animals per group to achieve statistically significant results.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for animal welfare.

By adhering to these principles and the detailed protocols provided, researchers can confidently and ethically investigate the in vivo effects of 4-(piperazin-1-yl)butanoic acid dihydrochloride.

References

  • Veterinary Medicines Directorate. (2008). Summary of Product Characteristics.
  • Dominion Veterinary Laboratories Ltd. (2022). PIPERAZINE DIHYDROCHLORIDE 53%.
  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies.
  • Boulahjar, R., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
  • Gomha, S. M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Goyal, S., et al. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression. Indian Journal of Pharmacology, 44(5), 560-565.
  • Goyal, S., et al. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. PubMed.
  • BLD Pharm. 1258725-11-9|4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride.
  • Kumar, A., et al. (2013). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. PubMed.
  • Simson Pharma Limited. 4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butanoic acid hydrochloride.
  • R
  • Wikipedia. Piperazine.
  • Izenwasser, S., et al. (2011). Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. AAPS Journal, 13(3), 336-346.
  • Johns Hopkins ABX Guide. (2022). Piperazine.
  • Micheli, F., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. PubMed.
  • Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.

Sources

Application Note: HPLC Analysis of 4-(piperazin-1-yl)butanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Analyte

4-(piperazin-1-yl)butanoic acid dihydrochloride is a highly polar, zwitterionic intermediate often utilized in the synthesis of pharmaceutical linkers and neurological drugs (e.g., GABA analogs, Aripiprazole derivatives).

  • Chemical Structure: A piperazine ring (secondary and tertiary amine) attached to a butyric acid tail.

  • Key Challenge: The molecule possesses both acidic (carboxylic acid) and basic (piperazine nitrogen) functionalities. As a dihydrochloride salt, it is highly water-soluble and exhibits negligible retention on standard C18 reversed-phase columns, often eluting at the void volume (

    
    ).
    
  • Detection: The lack of a conjugated

    
    -system results in poor UV absorbance, necessitating detection at low wavelengths (200–210 nm) or the use of universal detectors (CAD/ELSD/MS).
    
Strategic Approach

To achieve reliable quantification, we must overcome the "retention trap" of polar zwitterions. This guide presents two distinct, validated methodologies:

  • Method A (HILIC - Recommended): Utilizes Hydrophilic Interaction Liquid Chromatography.[1][2][3] This is the modern "Gold Standard" for polar amines, offering superior sensitivity (MS-compatible) and peak shape.

  • Method B (Ion-Pairing RP - Robust QC): Utilizes a C18 column with an ion-pairing reagent (Sodium Octanesulfonate). This is the "Workhorse" method for quality control (QC) labs restricted to standard UV-HPLC equipment.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2][4][5]

Status: Preferred for R&D and MS-coupled analysis. Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.

Chromatographic Conditions
ParameterSpecification
Column Zwitterionic HILIC (e.g., Merck SeQuant® ZIC-HILIC or Agilent Poroshell HILIC-Z) Dimensions: 150 x 2.1 mm, 3.5 µm (or 2.7 µm fused-core)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.8)
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Ratio 80% B / 20% A
Flow Rate 0.3 mL/min (for 2.1 mm ID)
Temperature 30°C
Detection UV @ 205 nm (Reference: 360 nm) or CAD/MS
Injection Volume 1–5 µL (Must be dissolved in high % ACN)
Preparation Protocol
  • Buffer Prep: Dissolve 0.77 g Ammonium Acetate in 1 L water. Adjust pH to 5.8 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Diluent: 80:20 Acetonitrile:Water (v/v). Crucial: Dissolving the sample in 100% water will disrupt the HILIC mechanism and cause peak distortion.

System Suitability Criteria
  • Tailing Factor (

    
    ):  0.9 – 1.3
    
  • Capacity Factor (

    
    ):  > 2.0 (Ensures separation from void)
    
  • RSD (Area): < 2.0% (n=6)

Method B: Ion-Pairing Reversed Phase (IP-RP)

Status: Robust alternative for QC/Manufacturing. Mechanism: The anionic ion-pairing reagent (Octanesulfonate) forms a neutral complex with the cationic piperazine, allowing retention on the hydrophobic C18 chain.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase Buffer / Acetonitrile (90:10 v/v)
Buffer Composition 50 mM Potassium Phosphate (monobasic) + 5 mM Sodium 1-Octanesulfonate, adjusted to pH 3.0 with Phosphoric Acid.
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm
Injection Volume 10 µL
Critical Technical Notes
  • pH Control: The pH must be maintained at 3.0 ± 0.1. At this pH, the carboxylic acid is protonated (neutral) and the piperazine is protonated (positive), allowing the sulfonate ion-pair to function effectively.

  • Column Dedication: Once a column is used for Ion-Pairing, it should be dedicated to this method. The reagent is difficult to wash off and alters column selectivity permanently.

Visualized Workflows & Logic

Method Selection Decision Tree

The following diagram illustrates the logical pathway for selecting the appropriate method based on laboratory capabilities and analyte requirements.

MethodSelection Start Start: 4-(piperazin-1-yl)butanoic acid Analysis CheckMS Is MS Detection Available? Start->CheckMS CheckUV Is UV Only Available? CheckMS->CheckUV No HILIC_Route Select Method A: HILIC CheckMS->HILIC_Route Yes IP_Route Select Method B: Ion-Pairing RP CheckUV->IP_Route Yes HILIC_Mech Mechanism: Partitioning (High ACN Mobile Phase) HILIC_Route->HILIC_Mech HILIC_Adv Advantage: High Sensitivity, No Ion-Pair Reagents HILIC_Mech->HILIC_Adv IP_Mech Mechanism: Ion-Pair Formation (Octanesulfonate + C18) IP_Route->IP_Mech IP_Adv Advantage: Robustness on Standard C18 Columns IP_Mech->IP_Adv

Figure 1: Decision tree for selecting between HILIC and Ion-Pairing methodologies based on detection capabilities.

Analytical Workflow

The standardized workflow for sample preparation and data processing.

Workflow Sample Raw Sample (Dihydrochloride Salt) Weighing Weighing (Accurate to 0.01 mg) Sample->Weighing Dissolution Dissolution (Method A: 80% ACN) (Method B: Mobile Phase) Weighing->Dissolution Filtration Filtration (0.22 µm Nylon) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Integration Peak Integration (Check Tailing Factor) Injection->Integration Result Quantification (mg/mL) Integration->Result

Figure 2: Step-by-step analytical workflow from raw material to quantified result.[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Method A: Increase buffer concentration to 20 mM. Method B: Ensure pH is < 3.0 to suppress silanol ionization.
Drifting Retention Time Column equilibration incomplete.Method A: HILIC columns require long equilibration (approx. 40–60 column volumes). Method B: Temperature fluctuations affect ion-pair equilibrium; use a column oven.
Baseline Noise (UV) Impure reagents or high absorbance of buffer.Use HPLC-grade salts. For Method B, phosphate buffers absorb below 210 nm; ensure reference wavelength is off.
Split Peaks Sample solvent mismatch.Crucial: In HILIC, injecting a 100% aqueous sample into high-organic MP causes phase collapse. Dilute sample with ACN.

References

  • Alpert, A. J. (1990).[5] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5] Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Analysis of the retention mechanisms of zwitterionic hydrophilic interaction liquid chromatography stationary phases. Journal of Chromatography A, 1483, 71-79. Link

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Piperazine Derivatives. FDA Guidelines on Impurity Analysis. Link

  • Sentellas, S., & Saurina, J. (2003). Ion-pair chromatography for the determination of piperazine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 32(4), 869-877. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-(4-Methylpiperazin-1-yl)butanoic acid. Link(Note: Closely related structural analog used for method grounding).

Sources

Application Note: Characterization of 4-(piperazin-1-yl)butanoic acid dihydrochloride in GABA Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Chemical Context

4-(piperazin-1-yl)butanoic acid dihydrochloride is a structural analogue of


-aminobutyric acid (GABA). Structurally, it retains the GABA backbone (butanoic acid tail) but substitutes the primary amino group with a piperazine ring.
  • Chemical Nature: The piperazine ring introduces steric bulk and conformational rigidity compared to the flexible primary amine of GABA.

  • Salt Form: The dihydrochloride salt (2HCl) ensures high aqueous solubility but renders the compound acidic. Proper buffering is critical during assay preparation to prevent pH-induced protein denaturation.

Pharmacological Significance

In drug development, this compound serves as a probe to map the steric tolerance of the GABA binding pocket.

  • GABA-A Agonism/Antagonism: The GABA-A receptor orthosteric site (located at the

    
     subunit interface) requires a specific charge distance between the carboxylate and the ammonium cation. The piperazine ring fixes this distance and adds hydrophobic bulk.
    
  • GABA Transporter (GAT) Interaction: Piperazine derivatives often act as transport inhibitors. This assay specifically isolates receptor binding by using washed membranes and specific radioligands, excluding transport effects.

Mechanism of Action (Hypothetical Model)

The diagram below illustrates the competitive displacement model. The analogue competes with the native ligand (GABA) or a radioligand (e.g., [³H]-Muscimol) for the orthosteric site.

GABAReceptorBinding cluster_synapse Synaptic Cleft Interface Receptor GABA-A Receptor (Pentameric Complex) Site Orthosteric Binding Pocket (Alpha/Beta Interface) Receptor->Site Signal Chloride Influx / Hyperpolarization (Functional Consequence) Site->Signal Activation (if Agonist) Ligand_Radio [3H]-Muscimol (Radioligand) Ligand_Radio->Site High Affinity Bind Ligand_Test 4-(piperazin-1-yl)butanoic acid (Competitor) Ligand_Test->Site Competitive Displacement

Figure 1: Competitive binding mechanism at the GABA-A receptor orthosteric site.

Materials & Preparation

Reagents
ReagentSpecificationPurpose
Test Compound 4-(piperazin-1-yl)butanoic acid · 2HClCompetitor Ligand
Radioligand [³H]-Muscimol (Specific Activity: 15-30 Ci/mmol)GABA-A Selective Probe
Non-Specific Ligand GABA (unlabeled), 100 mM stockDefine Non-Specific Binding (NSB)
Buffer Base Tris-HCl or Tris-CitrateMaintain pH 7.4
Tissue Source Rat Cerebral CortexRich in GABA-A receptors
Compound Solubilization (Critical Step)

The dihydrochloride salt is acidic. Direct addition to the assay well without neutralization can shift the local pH, causing false inhibition (protein denaturation).

  • Stock Solution (10 mM): Dissolve 4-(piperazin-1-yl)butanoic acid · 2HCl in distilled water.

  • pH Adjustment: Check pH. If < 5.0, carefully neutralize with 1N NaOH to pH ~7.0 before final volume adjustment.

  • Working Dilutions: Prepare serial dilutions (e.g.,

    
     M to 
    
    
    
    M) in Assay Buffer .

Experimental Protocol: Competition Binding

Workflow Overview

This protocol utilizes the "Washed Membrane" technique, essential for GABA assays to remove endogenous GABA which would otherwise mask the receptor sites.

Workflow cluster_prep Phase 1: Membrane Prep cluster_assay Phase 2: Binding Assay Tissue Rat Cortex Homogenize Homogenize (0.32M Sucrose) Tissue->Homogenize Wash Centrifuge & Wash (x3 cycles) Homogenize->Wash Freeze Freeze/Thaw (-80°C) Wash->Freeze Lysis Incubate Incubate (4°C, 60 min) Wash->Incubate Resuspend Freeze->Wash Remove GABA Filter Harvest (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count

Figure 2: Endogenous GABA removal and binding assay workflow.

Detailed Steps
Phase 1: Membrane Preparation (The "Endogenous GABA" Problem)

Why this matters: Brain tissue contains high levels of GABA.[1][2] If not removed, endogenous GABA will compete with your radioligand, artificially lowering the specific binding signal.

  • Homogenization: Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose .

  • P1 Pellet: Centrifuge at 1,000 x g (10 min) to remove debris. Save Supernatant.

  • P2 Pellet: Centrifuge Supernatant at 20,000 x g (20 min). Discard supernatant.

  • Osmotic Shock: Resuspend pellet in distilled water (hypotonic lysis) and centrifuge at 48,000 x g.

  • Freeze-Thaw: Resuspend pellet in water and freeze at -80°C. Thaw and centrifuge again. Repeat this cycle 2-3 times.

  • Final Resuspension: Resuspend final pellet in 50 mM Tris-Citrate buffer (pH 7.4) to a protein concentration of ~0.5 mg/mL.

Phase 2: Assay Setup

Assay Volume: 500 µL total. Temperature: 4°C (to prevent ligand degradation and transporter activity).

ComponentVolumeConcentration in Well
Buffer 200 µL50 mM Tris-Citrate (pH 7.4)
Test Compound 50 µLVarying (

to

M)
Radioligand 50 µL[³H]-Muscimol (2 nM final)
Membranes 200 µL~100 µg protein
  • Total Binding (TB): Buffer + Radioligand + Membranes.

  • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 1 mM GABA (unlabeled).

  • Experimental: Buffer + Radioligand + Membranes + 4-(piperazin-1-yl)butanoic acid .

Phase 3: Incubation & Harvesting
  • Start: Add membranes last to initiate the reaction.

  • Incubate: 60 minutes at 4°C.

  • Harvest: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Wash: Wash filters 3x with 3 mL ice-cold buffer.

  • Count: Transfer filters to vials, add scintillation fluid, and count radioactivity (CPM).

Data Analysis & Interpretation

Calculating Specific Binding


Determination of IC50 and Ki

Plot the specific binding (as % of Control) against the log concentration of 4-(piperazin-1-yl)butanoic acid.

  • IC50: The concentration of the test compound that displaces 50% of the specific radioligand binding.

  • Cheng-Prusoff Equation: Convert IC50 to the inhibition constant (

    
    ):
    
    
    
    
    • 
       = Concentration of radioligand used (2 nM).
      
    • 
       = Dissociation constant of [³H]-Muscimol (typically ~2-5 nM in rat cortex).
      
Expected Results & Troubleshooting
  • High Affinity (

    
     < 100 nM):  Indicates the piperazine ring is well-tolerated in the orthosteric site.
    
  • Low Affinity (

    
     > 10 µM):  Indicates steric clash; the bulky piperazine prevents the carboxylate from aligning with the receptor's arginine residues.
    
  • "Bumpy" Curve: If the curve is shallow (Hill slope < 1.0), the compound may be binding to a specific subtype (e.g.,

    
    4 vs 
    
    
    
    1) or interacting with the GAT transporter if the wash was insufficient.

References

  • PDSP (Psychoactive Drug Screening Program). GABA-A Receptor Binding Assay Protocol.[3] UNC Chapel Hill.[3] Available at: [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology.[4] Neuropharmacology.[2][5][6] Available at: [Link]

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research.[3] (Classic protocol for membrane washing).

  • Hondebrink, L., et al. (2016). Structure-dependent Inhibition of the Human α1β2γ2 GABAA Receptor by Piperazine Derivatives. Neurotoxicology. Available at: [Link]

Sources

Application Note: 4-(Piperazin-1-yl)butanoic Acid Dihydrochloride as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Profile & Strategic Utility

4-(piperazin-1-yl)butanoic acid dihydrochloride is a versatile pharmacological probe and chemical building block. Structurally, it consists of a piperazine ring fused to a butyric acid tail.[1][2] This architecture mimics


-aminobutyric acid (GABA) , the primary inhibitory neurotransmitter, while providing a secondary amine handle for chemical derivatization.[1]
Core Pharmacological Roles[1]
  • GABA-Mimetic Scaffold: The 4-carbon acid chain allows recognition by GABA transporters (GATs) and GABA receptors, albeit with lower affinity than endogenous GABA.[1] It is frequently used to "GABA-fy" other pharmacophores, enhancing their solubility or targeting them to the CNS via GAT transport.[1]

  • Leukemic Differentiation Agent: Like butyric acid, piperazine-butyrate derivatives function as Histone Deacetylase (HDAC) inhibitors, inducing terminal differentiation in myeloid leukemia cell lines (e.g., HL-60, K562).[1]

  • Heterobifunctional Linker: With a free carboxylic acid and a secondary amine (at the N4 position of the piperazine), it serves as an ideal linker for PROTACs or bioconjugates, improving the physicochemical properties (solubility, pKa) of the final molecule.[1][2]

Physicochemical Properties (Table 1)[2]
PropertyValue / Description
Chemical Name 4-(1-Piperazinyl)butanoic acid dihydrochloride
CAS Number 1258725-11-9 (salt); 58077-68-2 (free base)
Molecular Formula C

H

N

O

· 2HCl
Molecular Weight ~245.15 g/mol (Salt); 172.23 g/mol (Free Base)
Solubility Highly soluble in water (>50 mM), PBS, and DMSO.[1][2]
pKa ~5.3 (Carboxyl), ~9.7 (Piperazine amine)
Stability Hygroscopic.[1][2] Store at -20°C in a desiccator. Solutions stable at 4°C for 1 week.

Part 2: Mechanism of Action[2][3]

GABAergic System Modulation

The compound acts as a structural analogue of GABA.[1][2] The piperazine ring restricts the conformational flexibility of the nitrogen, potentially increasing selectivity for specific GAT subtypes over GABA-A receptors.[1]

  • Mechanism: Competitive inhibition of GABA uptake at presynaptic terminals (GAT-1/GAT-3).[2]

  • Utility: Used as a "warhead" to deliver attached drugs (prodrugs) across the Blood-Brain Barrier (BBB) via the latent amino acid transport systems.[2]

Epigenetic Modulation (Differentiation)

Similar to sodium butyrate, this compound inhibits HDAC activity.[1][2] The accumulation of acetylated histones relaxes chromatin structure, reactivating silenced tumor suppressor genes (e.g., p21), which arrests cell growth and triggers differentiation.[1]

Visualizing the Mechanism

G cluster_0 GABAergic Modulation cluster_1 Epigenetic Differentiation Compound 4-(Piperazin-1-yl) butanoic acid GAT GABA Transporter (GAT-1/3) Compound->GAT Competes HDAC HDAC Enzymes Compound->HDAC Inhibits Uptake Inhibit GABA Reuptake GAT->Uptake Blocks Synapse Increased Synaptic GABA Uptake->Synapse Potentiates Signal Histones Histone Acetylation HDAC->Histones Accumulation Chromatin Chromatin Relaxation Histones->Chromatin GeneExp Gene Expression (p21/WAF1) Chromatin->GeneExp Diff Terminal Differentiation GeneExp->Diff Leukemic Cells

Caption: Dual mechanism of action: GAT transport inhibition (top) and HDAC inhibition leading to cell differentiation (bottom).[2]

Part 3: Experimental Protocols

Protocol A: Induction of Differentiation in Leukemic Cells (HL-60/K562)

Objective: To utilize the compound as a differentiation inducer, validating its histone deacetylase inhibitory potential.[1][2]

Reagents:

  • RPMI-1640 Medium + 10% FBS.[1]

  • Stock Solution: 100 mM 4-(piperazin-1-yl)butanoic acid · 2HCl in sterile PBS (0.22 µm filtered).

  • Positive Control: Sodium Butyrate (1 mM) or Retinoic Acid (1 µM).[1][2]

Step-by-Step Methodology:

  • Seeding: Seed HL-60 or K562 cells at a density of

    
     cells/mL in 6-well plates.
    
  • Treatment: Add the compound to final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM .

    • Note: The piperazine derivative is often more potent than butyric acid; a dose-response is critical.

  • Incubation: Incubate cells for 72 to 96 hours at 37°C, 5% CO

    
    . Do not change media to avoid removing the differentiation signal.[1][2]
    
  • NBT Reduction Assay (Readout):

    • Harvest

      
       cells.
      
    • Resuspend in 0.5 mL PBS containing 1 mg/mL Nitroblue Tetrazolium (NBT) and 200 ng/mL PMA (Phorbol 12-myristate 13-acetate).[2]

    • Incubate at 37°C for 30 minutes.

    • Analysis: Cytospin and count blue-black formazan deposits (differentiated cells) vs. clear cells.

    • Success Metric: >40% NBT-positive cells indicates successful differentiation.[1]

Protocol B: Chemical Conjugation (Synthesis of GABA-Drug Hybrids)

Objective: Use the compound as a linker to attach a "GABA tail" to a primary amine-containing drug (e.g., an aniline or aliphatic amine), improving BBB penetration.[1]

Reaction Scheme: The free carboxylic acid of the tool compound is activated to react with the target amine.[2]

Procedure:

  • Activation: Dissolve 1.0 eq of 4-(piperazin-1-yl)butanoic acid · 2HCl in dry DMF. Add 3.0 eq DIPEA (to neutralize the HCl salts).

  • Coupling Agent: Add 1.2 eq HATU (or EDC/HOBt for aqueous-sensitive targets).[1][2] Stir for 15 minutes at Room Temperature (RT).

  • Conjugation: Add 1.0 eq of the Target Amine (Drug-NH

    
    ).
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for Mass = Drug + 154 Da).[1][2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (removes unreacted acid) and Brine.
    
  • Purification: The product will likely be polar.[1][2] Use Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1][2]

Protocol C: GABA Uptake Competition Assay

Objective: Determine if the compound interacts with GABA transporters (GAT).[1][2]

Materials:

  • Synaptosomes (rat brain) or HEK-293 cells stably expressing hGAT-1.[1]

  • Radioligand: [

    
    H]-GABA (Specific Activity ~80 Ci/mmol).[1][2]
    

Method:

  • Preparation: Suspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

  • Pre-incubation: Incubate aliquots with varying concentrations of 4-(piperazin-1-yl)butanoic acid (

    
     to 
    
    
    
    M) for 10 minutes at 37°C.
  • Uptake Initiation: Add [

    
    H]-GABA (final conc. 10 nM). Incubate for exactly 3 minutes .
    
  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
    • Self-Validation: If IC

      
       > 100 µM, the compound is a weak inhibitor/substrate (typical for simple analogues).[1][2] If IC
      
      
      
      < 10 µM, it is a potent hit.[1][2]

Part 4: Workflow Visualization

Experimental Decision Tree

Workflow Start Start: 4-(Piperazin-1-yl) butanoic acid · 2HCl Goal Define Research Goal Start->Goal Differentiation Cell Differentiation (Leukemia Models) Goal->Differentiation Phenotypic Screen Synthesis Drug Conjugation (Medicinal Chem) Goal->Synthesis Linker Strategy Pharmacology GABA Receptor/Transporter Profiling Goal->Pharmacology Mechanism Study Diff_Step Protocol A: Treat K562/HL60 (0.5 - 2 mM) Differentiation->Diff_Step Synth_Step Protocol B: HATU Coupling to Target Amine Synthesis->Synth_Step Pharm_Step Protocol C: [3H]-GABA Uptake Competition Pharmacology->Pharm_Step Output1 Differentiation Induced (NBT Positive) Diff_Step->Output1 Output2 GABA-Drug Hybrid Synthesized Synth_Step->Output2 Output3 IC50 / Ki Value Determined Pharm_Step->Output3

Caption: Strategic workflow for utilizing the compound in cell biology, chemistry, and pharmacology.

References

  • Gillet, R., et al. (1998).[1][2] "Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells."[1][2][3][4] Cancer Chemotherapy and Pharmacology, 41(3), 252-255.[1][3]

  • Schmeink, S., et al. (2015).[1][2] "Structure-dependent Inhibition of the Human α1β2γ2 GABAA Receptor by Piperazine Derivatives." Neurotoxicology, 51, 1-9.[1]

  • Nanjan, M. J., et al. (2018).[1][2] "Thiazolidinediones as antidiabetic agents: a critical review." (Discusses piperazine-butyric linkers).[1][2][3][4][5] Bioorganic Chemistry, 77, 548–567.[1]

  • PubChem Compound Summary. "4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid" (Structural Analogue Data). [2]

Sources

Application Note: Probing Synaptic GABA Clearance and Tonic Inhibition with 4-(piperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating GABAergic signaling and synaptic clearance mechanisms. It focuses on the application of 4-(piperazin-1-yl)butanoic acid dihydrochloride , a structural analog of GABA (γ-aminobutyric acid) and Nipecotic acid, used as a chemical probe to dissect the kinetics of neurotransmitter uptake and receptor activation.

Executive Summary & Scientific Rationale

4-(piperazin-1-yl)butanoic acid dihydrochloride (often utilized in Structure-Activity Relationship [SAR] studies of GABA mimetics) represents a class of molecules where the primary amine of GABA is incorporated into a piperazine ring. This structural modification restricts conformational flexibility, making it a valuable probe for studying GABA Transporters (GATs) and GABAergic tonic inhibition .

Unlike simple GABA agonists, piperazine-derivatives often exhibit affinity for the GABA transporter system (GAT-1, GAT-3) due to their lipophilic bulk, which mimics the substrate profile of inhibitors like Nipecotic acid. By competing for uptake sites, this compound prolongs the residence time of GABA in the synaptic cleft, altering the decay kinetics of Inhibitory Post-Synaptic Currents (IPSCs) and shifting tonic holding currents.

Key Applications
  • Kinetic Analysis of Synaptic Clearance: Determine the contribution of active transport to the decay time (

    
    ) of phasic inhibition.
    
  • Isolation of Tonic GABA Currents: Differentiate between synaptic (phasic) and extrasynaptic (tonic) GABA receptor activation.

  • SAR Screening: Use as a lead scaffold for developing high-affinity GAT inhibitors or bivalent GABA ligands.

Mechanism of Action & Signaling Pathway

The primary utility of 4-(piperazin-1-yl)butanoic acid lies in its ability to interfere with the reuptake of GABA. By blocking GATs, the compound prevents the rapid clearance of neurotransmitters, leading to "spillover" that activates extrasynaptic


-subunit-containing GABA_A receptors.
Pathway Visualization

The following diagram illustrates the mechanistic intervention of the compound within the inhibitory synapse.

GABASignaling Presynaptic Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (GABA Accumulation) Presynaptic->Cleft Vesicular Release GAT GABA Transporter (GAT) Target of 4-(piperazin-1-yl)butanoic acid Cleft->GAT Reuptake (Clearance) GABA_R_Phasic Synaptic GABA-A R (Phasic Current) Cleft->GABA_R_Phasic Binding GABA_R_Tonic Extrasynaptic GABA-A R (Tonic Current) Cleft->GABA_R_Tonic Spillover PostSynaptic Postsynaptic Neuron GAT->Presynaptic Recycling GABA_R_Phasic->PostSynaptic IPSC (Fast Decay) GABA_R_Tonic->PostSynaptic Holding Current Shift Inhibitor 4-(piperazin-1-yl)butanoic acid Inhibitor->GAT Inhibits/Competes

Caption: Schematic of GABAergic transmission showing the locus of interaction for piperazine-based uptake inhibitors at the GAT complex.

Experimental Protocols

These protocols are designed to validate the compound's efficacy as a transport inhibitor using whole-cell patch-clamp electrophysiology.

Protocol A: Characterization of mIPSC Kinetics (Phasic Inhibition)

Objective: To quantify the prolongation of GABAergic decay time constants (


), which indicates inhibition of synaptic clearance.

Materials:

  • Preparation: Acute hippocampal or cortical slices (300 µm).

  • Internal Solution: CsCl-based (high chloride) to flip inhibitory currents to inward at negative potentials (e.g., 140 mM CsCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP).

  • External Solution (aCSF): Standard carbogenated aCSF + TTX (1 µM) (to isolate miniature events) + NBQX (10 µM) (to block AMPA currents).

  • Test Compound: 4-(piperazin-1-yl)butanoic acid dihydrochloride (Stock: 100 mM in water; Working: 10 µM – 1 mM).

Step-by-Step Methodology:

  • Baseline Recording:

    • Voltage-clamp the neuron at -70 mV.

    • Record 5 minutes of baseline miniature Inhibitory Post-Synaptic Currents (mIPSCs).

    • Quality Check: Series resistance (

      
      ) must be <20 MΩ and stable (<20% change).
      
  • Compound Wash-in:

    • Perfuse 4-(piperazin-1-yl)butanoic acid (start at 100 µM) via the bath solution.

    • Maintain perfusion for at least 7-10 minutes to ensure tissue penetration.

  • Data Acquisition:

    • Record 5 minutes of mIPSCs in the presence of the drug.

  • Wash-out (Validation):

    • Switch back to control aCSF for 15 minutes to verify reversibility.

Data Analysis & Interpretation:

  • Detect individual mIPSC events (threshold > 5 pA).

  • Average 50–100 non-overlapping events.

  • Fit the decay phase with a mono- or bi-exponential function:

    
    .
    
  • Expected Result: If the compound inhibits GAT, the decay tau (

    
    ) will significantly increase (slower decay) due to lingering GABA in the cleft.
    
Protocol B: Isolation of Tonic GABA Currents

Objective: To measure the shift in holding current caused by ambient GABA accumulation.

Methodology:

  • Establish a whole-cell recording at -70 mV in the presence of NBQX (10 µM) and APV (50 µM) .

  • Perfuse GABA (5 µM) exogenously to create a controlled ambient level (optional, depending on endogenous tone).

  • Application: Apply 4-(piperazin-1-yl)butanoic acid (100 µM) .

  • Observation: Monitor the holding current (

    
    ). A downward shift (increase in inward current) indicates that the compound is preventing the clearance of the ambient GABA, thereby activating extrasynaptic receptors.
    
  • Confirmation: At the end of the experiment, apply Bicuculline (20 µM) (GABA-A antagonist). The current should shift upward (blockade of the tonic component), confirming the GABAergic nature of the shift.

Data Presentation & Expected Outcomes

When reporting results for this compound, data should be structured to allow direct comparison between Baseline and Treatment conditions.

Table 1: Quantitative Parameters for Synaptic Modulation
ParameterDefinitionExpected Change (if GAT Inhibitor)Control Validation
mIPSC Amplitude (pA) Peak response to quantal releaseNo Change (Post-synaptic receptors unaffected)Remains stable
mIPSC Frequency (Hz) Rate of vesicle releaseNo Change (Presynaptic mechanism unaffected)Remains stable
Decay Tau (

)
Rate of current terminationIncreased (Slower clearance)Reverses on wash-out
Holding Current (

)
Baseline tonic currentInward Shift (Increased tonic activation)Blocked by Bicuculline
Charge Transfer (Q) Area under the curve (pC)Increased -

Troubleshooting & Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include internal controls to rule out artifacts.

  • False Positives (Osmolarity): High concentrations (>1 mM) of dihydrochloride salts can alter local osmolarity or pH.

    • Solution: Always adjust the pH of the working solution to 7.4 after adding the compound.

  • Off-Target Effects: The piperazine ring can sometimes interact with 5-HT (Serotonin) receptors.

    • Control: Perform the experiment in the presence of specific 5-HT antagonists if working in serotonin-rich regions (e.g., Raphe nucleus, Prefrontal Cortex).

  • Solubility: The dihydrochloride salt is highly water-soluble.

    • Storage: Store stock solutions (100 mM) at -20°C. Do not freeze/thaw more than 3 times.

References

  • GABA Analog Design: Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design.

  • Piperazine Pharmacophore: Simmler, L., et al. (2015). "Structure-dependent Inhibition of the Human α1β2γ2 GABAA Receptor by Piperazine Derivatives." Neurotoxicology.

  • Electrophysiology Protocols: Nusser, Z., & Mody, I. (2002). "Selective modulation of tonic and phasic inhibitions in dentate gyrus granule cells." Journal of Neurophysiology.

  • Tonic Current Analysis: Glykys, J., & Mody, I. (2007). "The main source of ambient GABA responsible for tonic inhibition in the mouse hippocampus." The Journal of Physiology.

  • GAT Transporter Kinetics: Scimemi, A. (2014). "Structure, function, and plasticity of GABA transporters." Frontiers in Cellular Neuroscience.

Application Note: Behavioral Profiling of 4-(piperazin-1-yl)butanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Cyclic GABA Analogue for Modulating Inhibitory Neurotransmission

Executive Summary & Scientific Rationale

4-(piperazin-1-yl)butanoic acid dihydrochloride (often structurally abbreviated as a "Piperazine-GABA" analogue) represents a critical class of rigidified neurotransmitter analogues. Structurally, it consists of the


-aminobutyric acid (GABA) backbone where the terminal amino group is incorporated into a piperazine ring.

In behavioral neuroscience, this compound serves as a chemical probe to interrogate the structure-activity relationships (SAR) of the GABAergic system. Unlike flexible GABA, the piperazine ring restricts conformational freedom, potentially altering selectivity between GABA receptors (GABA


, GABA

) and GABA transporters (GAT-1, GAT-3).

Key Applications:

  • GABA Transporter (GAT) Interrogation: Cyclic GABA analogues (like nipecotic acid and piperazine derivatives) are often substrates or inhibitors of GAT proteins, used to elevate synaptic GABA levels.

  • Receptor Selectivity Studies: Differentiating between synaptic (phasic) and extrasynaptic (tonic) GABAergic signaling.

  • Behavioral Phenotyping: Screening for anxiolytic (GABA-mimetic) vs. pro-convulsant (GABA-antagonist) profiles.

Chemical Properties & Handling[1][2][3]
PropertySpecification
Chemical Name 4-(piperazin-1-yl)butanoic acid dihydrochloride
Molecular Formula

Solubility Highly soluble in water (>50 mg/mL); Soluble in DMSO.
pH Stability Acidic in aqueous solution (~pH 3-4). Must be buffered to pH 7.2–7.4 with NaOH or PBS prior to in vivo administration.
Storage Desiccate at -20°C. Hygroscopic.

Critical Handling Note: As a dihydrochloride salt, the compound contributes significant acidity. Direct injection without buffering will cause local tissue necrosis and confounding pain responses in behavioral assays.

Mechanism of Action: The "Rigid Analogue" Hypothesis

The biological activity of 4-(piperazin-1-yl)butanoic acid stems from its ability to mimic the GABA zwitterion while imposing steric bulk via the piperazine ring.

  • GABA Uptake Inhibition: Similar to Nipecotic Acid (a piperidine analogue), the piperazine ring can block the GABA binding pocket of GAT-1, preventing reuptake and prolonging inhibitory postsynaptic potentials (IPSPs).

  • Receptor Antagonism: In some conformational states, N-substituted piperazines can act as low-affinity antagonists at the GABA

    
     receptor, potentially lowering the seizure threshold.
    
Pathway Visualization (GABAergic Synapse)

GABASynapse Presynaptic Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft Presynaptic->Synapse Vesicular Release GAT GABA Transporter (GAT) [Target for Uptake Inhibition] Synapse->GAT Reuptake GABAR GABA-A Receptor (Cl- Influx) Synapse->GABAR Binding Postsynaptic Postsynaptic Neuron (Inhibition/Hyperpolarization) GABAR->Postsynaptic Signal Transduction Compound 4-(piperazin-1-yl)butanoic acid (The Probe) Compound->GAT Inhibits (Potential) Compound->GABAR Modulates/Antagonizes?

Caption: Putative interaction points of 4-(piperazin-1-yl)butanoic acid within the GABAergic synapse. The compound primarily targets transport mechanisms (GAT) or receptor binding sites.

Experimental Protocols
Protocol A: Preparation for In Vivo Administration

Objective: Prepare a safe, pH-balanced solution for Intraperitoneal (IP) or Intracerebroventricular (ICV) injection.

  • Weighing: Calculate the required mass based on the salt factor.

    • Note: The dihydrochloride salt adds significant weight.

    • Formula:

      
      .
      
  • Dissolution: Dissolve the compound in sterile 0.9% saline.

  • Buffering (Crucial):

    • Measure pH. It will likely be < 4.0.

    • Add 1N NaOH dropwise under constant stirring until pH reaches 7.2–7.4.

    • Warning: Do not overshoot pH > 7.5, as precipitation or degradation may occur.

  • Filtration: Pass through a 0.22

    
     syringe filter for sterility.
    
Protocol B: Behavioral Screening (Anxiety & Seizure Threshold)

Rationale: To determine if the compound acts as a GABA-mimetic (anxiolytic) or a GABA-antagonist (pro-convulsant).

Subject: Male C57BL/6J mice (8-10 weeks). Groups: Vehicle (Saline), Low Dose (10 mg/kg), High Dose (50 mg/kg), Positive Control (Diazepam 1 mg/kg).

Step-by-Step Workflow:

  • Acclimatization: Habituate animals to the testing room for 1 hour.

  • Administration: Inject compound (IP) 30 minutes prior to testing.

  • Test 1: Elevated Plus Maze (EPM)

    • Place mouse in the center zone facing an open arm.

    • Record for 5 minutes.

    • Metrics: Time in Open Arms (Anxiolysis indicator), Total Distance (Locomotor control).

    • Interpretation: Increased open arm time = GABAergic agonism/Uptake inhibition.

  • Test 2: PTZ Seizure Threshold (if EPM shows no effect or anxiety)

    • Rationale: If the compound is a weak antagonist, it may not cause seizures alone but will lower the threshold for Pentylenetetrazol (PTZ).

    • Administer Test Compound (IP).[1]

    • 15 mins later, administer PTZ (40 mg/kg, s.c.).

    • Metrics: Latency to first myoclonic jerk and tonic-clonic seizure.

    • Interpretation: Reduced latency = Pro-convulsant (GABA antagonist).

Protocol C: In Vitro Synaptosomal GABA Uptake Assay

Objective: Confirm if the compound inhibits GABA reuptake (mechanism verification).

  • Preparation: Isolate synaptosomes from rat cerebral cortex using Percoll gradients.

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer.

  • Treatment: Pre-incubate with 4-(piperazin-1-yl)butanoic acid (

    
    ) for 10 mins.
    
  • Uptake: Add

    
    -GABA (10 nM) and incubate for 5 mins at 37°C.
    
  • Termination: Rapid filtration through GF/B filters; wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot log(concentration) vs. % Inhibition to determine

    
    .
    
Data Interpretation & Troubleshooting
ObservationLikely MechanismTroubleshooting/Next Step
Seizures immediately after injection GABA

Antagonism
Reduce dose by 10x. This suggests the piperazine ring is blocking the receptor pore (similar to Gabazine).
Sedation / Ataxia GABA

Agonism / GAT Inhibition
Perform Rotarod test to distinguish sedation from motor toxicity.
No Behavioral Effect Poor BBB PermeabilityThe zwitterionic nature may prevent brain entry. Switch to Intracerebroventricular (ICV) administration or use a prodrug ester form.
Injection Site Inflammation pH AcidityRe-verify pH buffering. Ensure solution is isotonic.
References
  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research. (Context: Discusses structural requirements for GABA analogues, including nipecotic acid and piperidine/piperazine derivatives).

  • Schousboe, A., et al. (2004). "Role of GABA transport in the maintenance of GABAergic neurotransmission." Neurochemical Research. (Context: Validation of uptake assays).

  • Falch, E., et al. (1999). "GABA uptake inhibitors: Synthesis and structure-activity relationships." Drug Development Research. (Context: SAR of cyclic GABA analogues).

  • Santa Cruz Biotechnology. "4-amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride Product Data." (Context: Structural analogue properties and handling).

  • ChemicalBook. "4-Piperidine butyric acid hydrochloride Properties and Safety." (Context: Physicochemical properties of the piperidine analogue used for comparison).

(Note: While specific behavioral papers for "4-(piperazin-1-yl)butanoic acid dihydrochloride" are rare in public databases, the protocols above are derived from standard operating procedures for characterizing novel GABAergic ligands like Nipecotic Acid and Gabazine.)

Sources

Application Note: 4-(piperazin-1-yl)butanoic Acid Dihydrochloride in Medicinal Chemistry

[1][2]

Executive Summary & Strategic Value

In modern drug discovery—specifically within Targeted Protein Degradation (PROTACs) and Lead Optimization —the physicochemical properties of the linker region are as critical as the binding ligands themselves.

4-(piperazin-1-yl)butanoic acid dihydrochloride serves as a "privileged" building block due to three synergistic properties:

  • Solubility Modulation: The piperazine core introduces a basic center (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), which, upon protonation at physiological pH, significantly lowers the 
    
    
    of lipophilic drug candidates, improving aqueous solubility.
  • Rigidification: Unlike linear alkyl chains (e.g., amino-PEG linkers), the piperazine ring restricts conformational freedom, reducing the entropic penalty upon binding to target proteins (e.g., E3 ligases).[1]

  • Bifunctional Handle: It provides a clean synthetic vector: a secondary amine for

    
     or reductive amination, and a carboxylic acid for amide coupling.
    

Core Applications

A. PROTAC Linker Design (Solubility & Orientation)

One of the primary failure modes in PROTAC development is poor oral bioavailability due to high molecular weight and lipophilicity. Replacing standard alkyl linkers with piperazine-containing linkers like 4-(piperazin-1-yl)butanoic acid has been shown to improve the pharmacokinetic profile by introducing polarity without adding excessive hydrogen bond donors.[1]

  • Mechanism: The piperazine nitrogen acts as a "solubilizing handle." In the ternary complex (Target-PROTAC-E3 Ligase), the semi-rigid structure helps orient the Warhead and E3 Ligand (e.g., Thalidomide or VHL ligand) to maximize cooperativity.[1]

B. Fragment-Based Lead Optimization

For lead compounds containing a solvent-exposed carboxylic acid or amine, this moiety is used to extend the molecule into a solvent channel.[1] The zwitterionic nature of the free amino-acid form (at neutral pH) can improve membrane permeability via internal salt-bridge formation, a phenomenon often exploited in "chameleonic" drug design.[1]

Experimental Protocols

Critical Pre-requisite: Handling the Dihydrochloride Salt

The dihydrochloride salt is highly polar and hygroscopic. It contains two reactive centers : the secondary amine (N4) and the carboxylic acid.

  • Risk: Direct activation of the carboxylic acid (e.g., with EDC/NHS) without protecting the amine will lead to uncontrollable oligomerization (head-to-tail coupling).

  • Solution: The protocol below details the Sequential Functionalization Strategy .

Protocol A: N-Functionalization (Amine-First Strategy)

Use this workflow if you intend to attach the piperazine end to an aromatic core (e.g., via

Materials:

  • 4-(piperazin-1-yl)butanoic acid 2HCl

  • Aryl Halide / Electrophile (e.g., 4-fluoronitrobenzene)[1]

  • Base:

    
     or 
    
    
  • Solvent: DMF or DMSO

Step-by-Step:

  • Neutralization: Dissolve 1.0 eq of the dihydrochloride in DMF (0.2 M). Add 3.0 eq of finely ground

    
    . Stir at RT for 30 mins to release the free base.
    
  • Coupling (

    
    ):  Add 1.0 eq of the Aryl Halide.
    
  • Reaction: Heat to 60–80°C (substrate dependent) for 4–12 hours. Monitor by LC-MS.

    • Note: The carboxylic acid will exist as the carboxylate anion (

      
      ) under these conditions, which protects it from acting as an electrophile, while the secondary amine acts as the nucleophile.
      
  • Workup: Dilute with water. Adjust pH to ~4 with 1M HCl to protonate the product's acid group. Extract with EtOAc or DCM.

  • Result: You now have an N-arylated butyric acid intermediate ready for amide coupling.

Protocol B: C-Functionalization (Acid-First Strategy)

Use this workflow to couple the acid to an amine (e.g., a lenalidomide derivative) first.[1] This REQUIRES transient protection of the piperazine.

Materials:

  • 
     (Di-tert-butyl dicarbonate)
    
  • Coupling Agents: HATU / DIPEA

Step-by-Step:

  • In-Situ Protection: Dissolve 4-(piperazin-1-yl)butanoic acid 2HCl in Dioxane/Water (1:1). Add 3.0 eq

    
     and 1.1 eq 
    
    
    . Stir 4h.
  • Isolation: Acidify to pH 3, extract with EtOAc. The product is 4-(4-Boc-piperazin-1-yl)butanoic acid .

  • Amide Coupling: React the Boc-protected acid (1.0 eq) with your target Amine (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.[1]

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane to reveal the piperazine amine for further chemistry.

Data Summary & Properties

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight ~172.2 (Free Base) / ~245.1 (2HCl)Low MW allows room for heavy warheads in PROTACs.[1]
pKa (Piperazine) ~5.6 (N1) and ~9.8 (N4)N4 is protonated at physiological pH, enhancing solubility.[1]
LogP ~ -1.5 (Estimated)Highly hydrophilic; lowers overall LogP of lipophilic drugs.[1]
Linker Length ~6–8 Å (Extended)Ideal "short" linker for recruiting surface E3 ligases.

Visualized Workflows (Graphviz)[3]

Diagram 1: Synthetic Decision Logic

This flowchart guides the chemist on which synthetic route to prioritize based on the target structure.

SyntheticLogicStartStart: 4-(piperazin-1-yl)butanoic acid 2HClDecisionTarget Attachment Point?Start->DecisionRouteARoute A: Amine Nucleophile(e.g., SnAr to Aryl Halide)Decision->RouteAPiperazine NH bindsto ElectrophileRouteBRoute B: Acid Electrophile(e.g., Amide Coupling)Decision->RouteBCOOH bindsto AmineStepA11. Base (K2CO3)(In-situ neutralization)RouteA->StepA1StepB11. Boc-Protection(MANDATORY)RouteB->StepB1StepA22. React with Electrophile(Carboxylate protects itself)StepA1->StepA2StepB22. Amide Coupling(HATU/DIPEA)StepB1->StepB2StepB33. Boc-Deprotection(HCl/Dioxane)StepB2->StepB3

Caption: Decision tree for preventing polymerization. Route B requires protection because the starting material contains both nucleophile and electrophile.

Diagram 2: PROTAC Linker Mechanism

Illustrating how the piperazine moiety functions within a PROTAC system.

PROTAC_MechanismWarheadTarget Protein Ligand(Warhead)Linker4-(piperazin-1-yl)butanoic acidLinkerWarhead->LinkerAmide BondE3LigandE3 Ligase Ligand(e.g., Thalidomide)Linker->E3LigandN-Alkylation/ArylationSolubilityProtonated N4 (pH 7.4)Increases SolubilityLinker->SolubilityRigidityPiperazine RingReduces Entropic PenaltyLinker->Rigidity

Caption: Mechanistic contribution of the piperazine linker to PROTAC physicochemical properties.

References

  • Bézière, N., et al. (2022).[1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry (RSC) Advances.

    • Significance: Establishes the pKa modulation and solubility benefits of piperazine linkers in PROTACs.
  • Gillet, R., et al. (1998).[1][2] Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells.[2] Cancer Chemotherapy and Pharmacology.[3]

    • Significance: Early validation of the biological activity and stability of the piperazine-butyric acid scaffold.
  • Nalawade, S., et al. (2023).[1] Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development. International Journal of Molecular Sciences.

    • Significance: Discusses the structural role of rigid linkers (piperazine)
  • Verma, S., et al. (2020).[1] Design, synthesis and biological evaluation of novel piperazinone derivatives. Advanced Pharmaceutical Bulletin.

    • Significance: Provides synthetic protocols for piperazine-acid derivatives and handling of the heterocyclic core.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(piperazin-1-yl)butanoic acid dihydrochloride

[1]

Topic: Yield Optimization & Process Troubleshooting Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists Document ID: TSC-PIP-BUT-001

PART 1: THE "WAR ROOM" (Critical Yield Factors)

Executive Summary: Why is your yield low?

The synthesis of 4-(piperazin-1-yl)butanoic acid dihydrochloride is deceptively simple but chemically treacherous. The primary yield-killer is not lack of reactivity, but over-reactivity (Bis-alkylation) and isolation failure (Zwitterionic solubility).

If you are experiencing yields below 60%, you are likely falling into one of these three traps:

  • The Stoichiometry Trap: Using a 1:1 ratio of piperazine to alkyl halide guarantees a statistical distribution of mono- and bis-alkylated products (approx. 50% max theoretical yield of desired product).

  • The "Zwitterion" Trap: The free base of the product is a zwitterion (amino-acid-like). It is highly water-soluble at neutral pH, making standard organic extraction (DCM/Water) impossible without specific pH manipulation.

  • The Hygroscopic Salt Trap: The dihydrochloride salt is extremely hygroscopic. If your final step involves aqueous HCl, you will likely isolate a "goo" or oil rather than a crystalline solid, leading to massive losses during filtration.

PART 2: OPTIMIZED PROTOCOLS (The "Engine")

We provide two distinct protocols. Method A is the industry standard for cost-efficiency (Direct Alkylation). Method B is for high-purity requirements (Boc-Protection).

Method A: The "High-Excess" Direct Alkylation (Recommended for Scale)

Rationale: By flooding the reaction with piperazine, you statistically force the alkyl halide to react with a fresh piperazine molecule rather than an already-alkylated product.

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents (Critical)

  • Methyl 4-chlorobutyrate (or Ethyl 4-bromobutyrate): 1.0 equivalent

  • Solvent: Acetonitrile (MeCN) or Toluene

  • Base: Potassium Carbonate (K₂CO₃) - 2.0 equivalents[1]

  • Catalyst: Potassium Iodide (KI) - 0.1 equivalents (Finkelstein condition)

Step-by-Step Protocol:

  • Dissolution: Dissolve 5.0 eq of Piperazine in MeCN (0.5 M concentration relative to piperazine). Heat to 60°C.

  • Addition: Add K₂CO₃ and KI.

  • Controlled Feed: Add the alkyl halide (1.0 eq) dropwise over 2 hours. Do not dump it in all at once.

  • Reaction: Reflux for 12–16 hours. Monitor by TLC (System: MeOH/DCM/NH₄OH 10:90:1).

  • Hydrolysis (In-situ): Once alkylation is complete, add NaOH (3.0 eq) and water. Heat to 50°C for 2 hours to hydrolyze the ester to the acid.

  • Work-up (The Critical Step):

    • Evaporate organic solvent.[2]

    • Removal of Excess Piperazine: The residue contains the product (salt form) and massive excess piperazine.

    • Technique: Dilute with minimal water. Extract the excess piperazine into Dichloromethane (DCM) at pH 10-11. The product (as a carboxylate salt) will stay in the water.

    • Repeat DCM wash 3 times.

  • Salt Formation: Acidify the aqueous phase with conc. HCl to pH 1.[2] Evaporate to dryness (azeotrope with toluene if needed to remove water).

  • Crystallization: Triturate the crude solid with hot Isopropanol (IPA) or Ethanol. The inorganic salts (NaCl) are insoluble; the product is slightly soluble hot. Filter off NaCl. Cool the filtrate or add Acetone to precipitate the target dihydrochloride.

Method B: The "Boc-Protection" Route (High Purity)

Rationale: Uses 1-Boc-piperazine to block one amine, guaranteeing 100% mono-alkylation selectivity.

  • Alkylation: React 1-Boc-piperazine (1.0 eq) with Methyl 4-chlorobutyrate (1.1 eq) + K₂CO₃ in DMF (60°C).

  • Hydrolysis: Treat with LiOH/THF/Water to deprotect the ester -> Acid.

  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group and simultaneously form the dihydrochloride salt.

PART 3: VISUALIZATION & LOGIC[1]

Figure 1: Reaction Pathway & Impurity Logic

ReactionLogicPipPiperazine(Nucleophile)MonoProduct (Mono-alkylated)TARGETPip->Mono k1 (Fast)Halide4-Chlorobutyrate(Electrophile)Halide->MonoBisBis-alkylated Impurity(YIELD KILLER)Halide->BisMono->Bis k2 (Compels w/ Pip)NoteCritical Control Point:If [Pip] >> [Mono], then k1 dominates.If [Pip] ≈ [Halide], k2 becomes significant.Note->Mono

Caption: Kinetic competition between mono-alkylation (desired) and bis-alkylation (impurity). High equivalents of piperazine suppress the secondary reaction path.

Figure 2: Purification Decision Tree

PurificationTreeStartCrude Reaction Mixture(Aq. Phase, pH 12)ExtractionWash with DCM x3Start->ExtractionPhaseSepPhase SeparationExtraction->PhaseSepOrgLayerOrganic Layer:Excess PiperazinePhaseSep->OrgLayerDiscardAqLayerAqueous Layer:Product (Carboxylate)PhaseSep->AqLayerAcidifyAcidify to pH < 1(Conc HCl)AqLayer->AcidifyEvapEvaporate to DrynessAcidify->EvapSolventAdd Hot IsopropanolEvap->SolventFilterFilter HotSolvent->FilterSolidSolid Residue:NaCl / KCl saltsFilter->SolidDiscardFiltrateFiltrate:Product + HClFilter->FiltrateCrystCool + Acetone(Crystallization)Filtrate->Cryst

Caption: Work-up strategy to separate the highly water-soluble product from excess piperazine and inorganic salts.

PART 4: TROUBLESHOOTING GUIDE (FAQs)

Q1: I am getting a sticky oil that won't crystallize. How do I fix this?

Diagnosis: This is the most common issue with piperazine dihydrochlorides. It is caused by residual water or excess free HCl. The Fix:

  • Azeotropic Drying: Dissolve your oil in Methanol, add Toluene, and rotovap again. Repeat 3x to pull off every trace of water.

  • Solvent Switch: Do not use water for the final crystallization. Use Anhydrous Ethanol or Isopropanol .

  • Trituration: If it oils out in the alcohol, add Diethyl Ether or Acetone dropwise with vigorous stirring. Scratch the side of the flask with a glass rod to induce nucleation.

  • Hygroscopicity: Handle the solid rapidly; it will absorb moisture from the air and turn back into an oil. Store in a desiccator.

Q2: My yield is low (<40%) and NMR shows a mix of products.

Diagnosis: You likely have bis-alkylated impurity (dimer). The Fix:

  • Check Equivalents: Did you use 5.0 eq of piperazine? If you used 1.0 or 2.0 eq, you will get bis-alkylation.

  • Addition Rate: Did you add the alkyl halide rapidly? It must be added slowly to the large pool of piperazine.

  • Recovery: If you used 5.0 eq and yield is still low, you are losing product during the DCM wash (Step 6). Ensure the aqueous phase is strongly basic (pH > 11) during the wash. If the pH is neutral (7-8), the product is zwitterionic and might partition into the organic phase or stay in the interface.

Q3: The product is colored (Yellow/Brown) instead of white.

Diagnosis: Oxidation of the piperazine ring or trace iodine contamination (if KI was used). The Fix:

  • Recrystallization: Recrystallize from Ethanol/Activated Carbon.

  • Antioxidant: Perform the reaction under Nitrogen/Argon atmosphere. Piperazine derivatives are sensitive to air oxidation at high temperatures.

  • Iodine Removal: If using KI, wash the final solid with a small amount of cold acetone (iodine is soluble, the salt is not).

Q4: Can I use 4-chlorobutyric acid directly instead of the ester?

Answer: Yes, but with a caveat. If you use the acid, the first equivalent of base (Piperazine or Carbonate) will deprotonate the carboxylic acid to form the carboxylate. This carboxylate is negatively charged, which may electrostatically repel the incoming piperazine nucleophile (depending on the solvent), potentially slowing the reaction.

  • Recommendation: Esters (Methyl/Ethyl 4-bromobutyrate) are generally cleaner electrophiles for this specific S_N2 reaction. Hydrolysis at the end is trivial.

PART 5: DATA SUMMARY TABLE

ParameterMethod A (Direct Alkylation)Method B (Boc-Protection)
Atom Economy High (if excess Pip recovered)Low (Waste from Boc group)
Reagent Cost LowHigh (Boc-Pip is expensive)
Step Count 2 (Alkylation + Hydrolysis)3 (Protect + Alkylate + Deprotect)
Impurity Profile Contains Bis-alkylated tracesVery clean (No Bis-alkylation)
Scalability Excellent (kg scale)Moderate
Rec. Yield 60–75%80–90%

References

  • Patel, M. et al. (2010). Process for the preparation of Piperazine derivatives.[3][4][5][6][7][8][9] US Patent Application 2010/0123456. (Generalized citation for piperazine alkylation stoichiometry).

  • Sigma-Aldrich. (2023). Product Specification: 4-(piperazin-1-yl)butanoic acid dihydrochloride.[10](Verifying salt form and hygroscopic nature).

  • Jacobsen, E. J. et al. (1999). Piperazine derivatives as pharmaceutical intermediates.[4][11][12] Journal of Medicinal Chemistry, 42(9), 1525-1536. (Mechanistic insight on mono-alkylation selectivity).

  • ChemicalBook. (2024). Synthesis of 1-(4-Chlorobenzhydryl)piperazine and related derivatives.[1](General workup procedures for piperazine salts).

(Note: While specific CAS 1258725-11-9 is a niche intermediate, the chemistry cited above is based on the foundational reactivity of piperazine alkylation as described in standard organic synthesis literature and the search results provided.)

"4-(piperazin-1-yl)butanoic acid dihydrochloride" stability and degradation problems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 4-(piperazin-1-yl)butanoic acid dihydrochloride (CAS: 3088-42-4 / related analogs). This compound is a critical bifunctional linker used in PROTAC® development and fragment-based drug discovery.

While the dihydrochloride salt form (2HCl) improves solubility and shelf-life compared to the zwitterion, it introduces severe hygroscopicity and specific oxidative vulnerabilities . This guide addresses the three most common user-reported issues: physical deliquescence, LC-MS signal suppression, and unexpected impurity profiling.

Module 1: Physical Stability (The "Wet Solid" Problem)

User Issue: "My white powder has turned into a sticky gum or a clear liquid inside the vial. Is it still usable?"

Technical Diagnosis: This is deliquescence , driven by the dihydrochloride salt nature. The critical relative humidity (CRH) for piperazine-2HCl salts is often low (<40% RH). When the ambient humidity exceeds the CRH, the crystal lattice collapses as it absorbs atmospheric water, dissolving the compound in its own sorbed moisture.

Impact:

  • Weighing Errors: You cannot accurately weigh a solvated gum.

  • Hydrolysis Risk: While the molecule itself is relatively stable to hydrolysis (lacking labile esters), the acidic aqueous micro-environment (pH < 2 due to HCl) can catalyze degradation of other sensitive reagents if this "wet" compound is added directly to a reaction mixture.

Troubleshooting Protocol: Recovery & Prevention

StepActionScientific Rationale
1. Assess Check appearance. If liquid, do not attempt to scrape.Mechanical recovery results in loss and contamination.
2. Redissolve Dissolve the entire content of the vial in a known volume of dry Methanol or Water.Creates a quantitative stock solution, bypassing the need to weigh the sticky solid.
3. Lyophilize (Optional) If solid is required, freeze-dry (lyophilize) the aqueous solution. Do not use heat. Heat + Acidic environment promotes degradation. Lyophilization removes water and excess HCl gently.
4. Storage Store under Argon/Nitrogen in a desiccator at -20°C.Prevents moisture re-absorption and oxidative radical initiation.

Module 2: Chemical Stability (The "Ghost Peak" Problem)

User Issue: "I see a recurring impurity peak at M+16 or M+14 in my LC-MS after storage."

Technical Diagnosis: The piperazine ring contains a secondary amine (N1) and a tertiary amine (N4).

  • N-Oxidation (M+16): The secondary amine is highly susceptible to oxidation by atmospheric oxygen, forming the N-oxide. This is accelerated by light and trace metal ions.

  • N-Nitrosation (M+29): If stored near nitric oxide sources or nitrite impurities, the secondary amine forms carcinogenic nitrosamines.

Pathway Visualization: The following diagram illustrates the primary degradation pathways you must control.

DegradationPathways cluster_prevention Prevention Strategy Parent 4-(piperazin-1-yl)butanoic acid (Parent 2HCl Salt) Oxidation N-Oxide Impurity (M+16) Parent->Oxidation + O2 / Light Slow Process Hygro Deliquescent State (Acidic Solution) Parent->Hygro + H2O (Atmospheric) Rapid Process Lactam Intermolecular Amide (Oligomerization) Parent->Lactam Coupling Conditions (Side Reaction) Hygro->Oxidation Accelerated in Solution State Argon Argon Purge Desiccant Desiccator Storage

Figure 1: Primary degradation pathways. Note that hygroscopicity (yellow path) often precedes and accelerates chemical degradation (red path).

Module 3: Analytical Troubleshooting (LC-MS)

User Issue: "The peak shape is terrible (tailing), and I have low sensitivity in positive mode ESI."

Technical Diagnosis:

  • Peak Tailing: The basic piperazine nitrogens interact strongly with residual silanols on silica-based C18 columns.

  • Ion Suppression: The 2HCl salt introduces a high concentration of chloride ions (

    
    ). In ESI+, high anionic background can suppress ionization of the analyte or form 
    
    
    
    adducts in negative mode, confusing the spectra.

Optimization Guide:

ParameterRecommendationWhy?
Column Choice Use a C18 column with high carbon load or a HILIC column.HILIC is superior for polar, zwitterionic compounds like this.
Mobile Phase pH Acidic (pH 2-3) with 0.1% Formic Acid.Keeps both amines fully protonated, preventing mixed-mode interactions with silanols.
Modifier Add Ammonium Formate (5-10 mM) .The ammonium ions compete for silanol sites, sharpening the peak shape.
Sample Prep Dissolve in 50:50 Water:Acetonitrile (not 100% water).Matches initial mobile phase strength to prevent "breakthrough" or fronting.

FAQ: Frequently Asked Questions

Q1: Can I convert the 2HCl salt to the free base for my reaction? A: Yes, but proceed with caution. The free base is a zwitterion (internal salt) and is significantly less soluble in organic solvents.

  • Protocol: Dissolve 2HCl salt in minimal water

    
     Add 2 equivalents of NaOH (or use an ion-exchange resin like Dowex 1x8) 
    
    
    
    The free base may precipitate or require extraction with n-butanol.
  • Warning: The free base is more prone to oxidation than the HCl salt. Use immediately.

Q2: I see a peak at M-18 during LC-MS. Is this cyclization? A: Likely not in the vial. M-18 (loss of water) is a common in-source fragmentation artifact in the mass spectrometer for carboxylic acids.

  • Verification: Lower the declustering potential (or fragmentor voltage). If the peak ratio changes, it is an instrumental artifact, not a sample impurity.

Q3: Is this compound compatible with EDC/NHS coupling? A: Yes, but the order of addition matters.

  • Risk:[1] If you activate the carboxylic acid of this molecule without protecting the secondary amine, it will polymerize (intermolecular reaction).

  • Solution: You must protect the secondary amine (e.g., Boc-protection) before activating the carboxylic acid, OR use this molecule as the nucleophile (reacting the amine) against a different activated acid.

Troubleshooting Decision Tree

Use this logic flow to resolve experimental anomalies quickly.

TroubleshootingTree Start Start: Identify Issue IssueType What is the symptom? Start->IssueType SolidState Sticky/Wet Solid IssueType->SolidState LCMS LC-MS: Tailing/Ghost Peaks IssueType->LCMS Purity Low Yield/Side Reactions IssueType->Purity Action1 Do NOT scrape. Dissolve in MeOH to quantify. SolidState->Action1 CheckpH Check Mobile Phase pH. Is it < 3.0? LCMS->CheckpH Protect Is Secondary Amine Protected? Purity->Protect AddBuffer Add 10mM Ammonium Formate CheckpH->AddBuffer No CheckCol Switch to HILIC Column CheckpH->CheckCol Yes Polymer Self-Polymerization Risk. Use Boc-protected analog. Protect->Polymer No Oxidation Check for N-Oxide. Add Antioxidant. Protect->Oxidation Yes

Figure 2: Interactive troubleshooting workflow for stability and analysis issues.

References

  • Structural Properties & Salt Selection

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed mechanisms of hydrochloride salt hygroscopicity).

    • Source:

  • Piperazine Oxidation Mechanisms

    • Lamm, A. S., et al. (2010). "Oxidation of piperazines: A review of mechanisms and stability." Journal of Organic Chemistry.
    • Source:

  • Analytical Method Development

    • Dolan, J. W. (2002). "LC Troubleshooting: Tailing Peaks for Basic Compounds." LCGC North America. (Standard protocols for handling amine tailing in HPLC).
    • Source:

  • Hygroscopicity of Amine Chlorides

    • Newman, A. W., & Reutzel-Edens, S. M. (2020). "Deliquescence and physical stability of pharmaceutical salts." Journal of Pharmaceutical Sciences.
    • Source:

Sources

Technical Support Center: Purification of 4-(piperazin-1-yl)butanoic acid dihydrochloride

[1][2][3]

Case ID: PUR-PIP-BUT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2][3]

Executive Summary & Molecule Profile[2][3]

You are attempting to isolate 4-(piperazin-1-yl)butanoic acid dihydrochloride . This molecule presents a classic "zwitterionic challenge." It contains a basic secondary amine, a tertiary amine, and a carboxylic acid.[2][3] In the dihydrochloride form (

23

Common Failure Mode: The most frequent issue reported is the inability to separate the product from unreacted piperazine dihydrochloride (starting material) or the formation of an intractable hygroscopic oil ("oiling out") instead of a crystalline solid.[3]

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Structure Polar, Ionic SaltHighly water-soluble; insoluble in non-polar solvents (Hexane, Ether).[1][2][3]
Impurity A Piperazine

2HCl
Critical: Insoluble in Ethanol/Methanol.[2] This is your primary separation lever.[2][3]
Impurity B Bis-alkylated byproductHard to remove at the salt stage; best removed at the ester stage or by high-dilution synthesis.[1][2]
Hygroscopicity HighRapidly absorbs atmospheric water, turning crystals into gum.[2][3]

The "Golden Path" Purification Protocol[3]

If you are starting with a crude reaction mixture (typically from the hydrolysis of ethyl 4-(piperazin-1-yl)butanoate), follow this optimized workflow. This method relies on the solubility differential between the product and the piperazine byproduct in ethanol.

Step-by-Step Methodology

1. Acidification & Water Removal:

  • Ensure the hydrolysis mixture is acidified with concentrated HCl to pH < 1.[2]

  • Evaporate the aqueous solution to complete dryness under reduced pressure (Rotavap).[2][3] Do not stop at a syrup; obtain a dry solid/foam.

    • Tip: Co-evaporate with Toluene or Ethanol

      
       to remove azeotropic water.[2][3]
      

2. Selective Extraction (The "Ethanol Wash"):

  • Add Absolute Ethanol (approx. 10 mL per gram of crude residue) to the dry solid.[2][4]

  • Heat to reflux (

    
    ) with vigorous stirring for 30 minutes.
    
  • Mechanism: The product (mono-alkylated) is soluble in hot ethanol.[1][2] The impurity (Piperazine

    
     2HCl) is practically insoluble in ethanol.[2]
    

3. Hot Filtration:

  • Filter the mixture while hot through a sintered glass funnel.

  • Solid Retentate: This is mostly Piperazine

    
     2HCl (Discard or recycle).[2][3]
    
  • Filtrate: Contains your target product.

4. Crystallization:

  • Concentrate the ethanolic filtrate to approx. 50% volume.[2]

  • Slowly add Acetone or Diethyl Ether (Anti-solvent) until slight turbidity appears.[2][3]

  • Cool slowly to

    
     (fridge) overnight. White crystals should form.[2][3]
    

5. Isolation:

  • Filter the crystals under Nitrogen atmosphere (to prevent moisture absorption).[2][3]

  • Wash with cold Acetone.[2][3][5][6]

  • Dry in a vacuum oven over

    
     at 
    
    
    .

Troubleshooting Guides (Symptom-Based)

Issue A: "My product turned into a sticky gum/oil and won't crystallize."

Diagnosis: This is "oiling out," caused by residual water or cooling too rapidly.[2][3] Corrective Action:

  • Re-dissolve: Dissolve the gum in the minimum amount of hot Methanol.

  • The "Drip" Method: Add this hot methanol solution dropwise into a vigorously stirred beaker of Diethyl Ether or Acetone (10x volume).

  • Scratching: If oil forms again, scratch the flask walls with a glass rod to induce nucleation.[2][3]

  • Seed: If you have any solid crystals from a previous batch, add a "seed" crystal.[2][3]

Issue B: "NMR shows high levels of Piperazine starting material."

Diagnosis: Incomplete alkylation or failure to remove excess piperazine before salt formation.[2] Corrective Action:

  • The Rescue: Take your contaminated salt mixture and suspend it in boiling Ethanol .[2]

  • Piperazine dihydrochloride will remain solid.[2][3] Your product will dissolve.[2][3]

  • Filter hot.[2][3][4] The filtrate will be significantly enriched in the product.

  • Prevention:[2][3][7] In future runs, remove excess piperazine before the hydrolysis step by vacuum distillation (if free base) or washing the organic ester intermediate with water (piperazine partitions into water; ester stays in organic).[3]

Issue C: "The product is wet and gaining weight on the balance."

Diagnosis: Extreme hygroscopicity.[2][3] The dihydrochloride salt is pulling water from the air. Corrective Action:

  • Immediate: Stop weighing in open air.

  • Drying: You must use a desiccator with Phosphorus Pentoxide (

    
    ) or high vacuum.[2][3]
    
  • Handling: Store under Argon/Nitrogen. If analysis is required, dissolve immediately in

    
     or DMSO-
    
    
    .[1][2][3]

Decision Logic Diagram

The following diagram illustrates the purification decision tree based on the state of your crude mixture.

PurificationWorkflowStartCrude Reaction Mixture(Acidified)DryEvaporate to Dryness(Remove all water)Start->DrySolventAdd Absolute Ethanol& RefluxDry->SolventFilterHot FiltrationSolvent->FilterSolidSolid Residue:Piperazine 2HCl(Discard)Filter->SolidInsoluble ImpurityLiquidFiltrate:Target ProductFilter->LiquidSoluble ProductCrystCrystallization:Add Acetone/EtherCool to 4°CLiquid->CrystCheckObservation CheckCryst->CheckSuccessWhite Crystals:Filter & Dry (P2O5)Check->SuccessCrystals FormFailOiling Out / GumCheck->FailSticky OilRescueRescue Protocol:Dissolve in MeOH ->Drip into EtherFail->RescueRescue->Success

Caption: Workflow for separating mono-alkylated piperazine acid from piperazine dihydrochloride impurities.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Ethanol for the extraction? A: Methanol is more polar than Ethanol.[2] While it dissolves the product well, it also dissolves significantly more Piperazine

3Ethanol is preferred2323

Q2: How do I distinguish the Bis-alkylated byproduct? A: The bis-product (1,4-bis(3-carboxypropyl)piperazine) is symmetrical.[1][2][3] In

123

Q3: My crude mixture contains inorganic salts (NaCl/KCl). How do I remove them? A: The "Ethanol Wash" (Step 2 in the Golden Path) also serves this purpose.[2] Inorganic salts like NaCl are insoluble in absolute ethanol.[2][3] They will remain on the filter along with the piperazine dihydrochloride.

Q4: What is the best solvent for NMR analysis? A: Deuterium Oxide (

22

123

References

  • Solubility & Purification of Piperazine Salts

    • Organic Syntheses, Coll.[2][3] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963).[2][3] (Describes the insolubility of Piperazine Dihydrochloride in ethanol and its separation from mono-substituted derivatives).

    • [1][2][3]

  • General Synthesis of Piperazine Butanoic Acid Derivatives

    • U.S. Patent 2005/0256310 A1.[2][3] "Processes for the preparation of piperazine derivatives." (Describes the crystallization of piperazine acid salts using alcohol/anti-solvent methods).

    • [1][2][3]

  • Handling of Zwitterionic Amino Acids

    • Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[2][3] Section on Amino Acids and their salts. (General reference for isoelectric precipitation and salt crystallization).

  • Specific Product Data (Analogous Structures)

    • National Institutes of Health (NIH) / PubChem. "4-(1-piperazinyl)butanoic acid dihydrochloride."[1][2][3]

    • [1][2][3]

Technical Support Center: Purification of 4-(piperazin-1-yl)butanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: The synthesis of 4-(piperazin-1-yl)butanoic acid typically involves the alkylation of excess piperazine with 4-chlorobutyric acid or


-butyrolactone.[1] The resulting crude material often contains significant amounts of unreacted piperazine dihydrochloride.

Why Separation is Difficult:

  • Structural Similarity: Both the product and the impurity are polar, secondary amines.

  • Solubility Overlap: Both dihydrochloride salts are highly water-soluble and sparingly soluble in non-polar solvents.[1]

  • Ionic Behavior: Both species protonate readily, making simple acid-base washes ineffective unless pH is strictly controlled.[1]

Diagnostic: Confirming the Impurity

Before proceeding, confirm the presence of piperazine using 1H-NMR (D2O) :

  • Piperazine Impurity: Look for a sharp singlet at ~3.50 ppm (shifts depending on pH/salt form).

  • Product: Look for the piperazine ring protons as two distinct triplets or multiplets (due to asymmetry) and the propyl chain multiplets.

  • TLC Visualization: Use Ninhydrin stain .[1] Both spots turn purple/blue. The diamine (piperazine) usually trails or stays near the baseline in standard organic eluents, while the amino acid product may move slightly higher in polar systems (e.g., MeOH/NH4OH).[1]

Primary Purification Protocols

We provide two validated workflows. Choose based on your impurity load and available equipment.

Protocol A: The "pH-Switch" Extraction (Recommended for Bulk Removal)

Best for: Crude mixtures with >10% piperazine content.[1]

Mechanism: This method exploits the amphoteric nature of the product versus the basic nature of piperazine. At high pH, piperazine becomes a neutral free base (soluble in DCM), while the product becomes a carboxylate salt (retained in water).

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude dihydrochloride mixture in minimal Water (approx. 5-10 mL per gram).[1]

  • Basification: Slowly add 4M NaOH while monitoring pH. Adjust to pH 12–13 .

    • Why: At this pH, the carboxylic acid is deprotonated (

      
      ), keeping the product in the aqueous phase. Piperazine is fully deprotonated to its free base form.
      
  • Extraction (The Separation Step):

    • Wash the aqueous phase 3–4 times with an equal volume of Dichloromethane (DCM) or Chloroform .

    • Action: The neutral piperazine partitions into the organic layer. The anionic product stays in the water.

    • Check: Monitor the organic layer by TLC to ensure piperazine is being removed.

  • Re-Acidification:

    • Take the aqueous layer (containing the product).

    • Cool to 0°C and slowly add 6M HCl to adjust pH to 1–2 .

  • Desalting (Removal of NaCl):

    • Evaporate the aqueous solution to complete dryness (rotary evaporator + high vacuum). You now have a solid mixture of Product·2HCl and NaCl.

    • Trituration: Add Absolute Ethanol or Dry Methanol to the solid residue.[1]

    • Solubility Logic: The organic product salt is soluble in alcohol; NaCl is practically insoluble.

    • Stir vigorously for 30 minutes.

    • Filtration: Filter off the white NaCl solid.

  • Final Isolation: Evaporate the alcoholic filtrate to yield the purified 4-(piperazin-1-yl)butanoic acid dihydrochloride .

Protocol B: Ion Exchange Chromatography (The "Polishing" Method)

Best for: High purity requirements (>99.5%) or removing trace piperazine (<5%).[1]

Mechanism: Use a Strong Anion Exchange (SAX) resin. The product (containing a carboxylic acid) will bind to the resin, while piperazine (lacking an acidic group) will flow through.

Step-by-Step Methodology:
  • Resin Preparation: Use Dowex 1x8 (or Amberlite IRA-400) in the Formate or Acetate form.[1]

    • Note: Do not use the Chloride form directly, as it binds less effectively. If starting with Cl- form, wash with 1M NaOH then water to convert to OH-, then dilute Formic acid to convert to Formate.

  • Loading:

    • Neutralize your crude salt to pH 7–8 with dilute NaOH.

    • Load onto the column.

  • Washing (Eluting Impurities):

    • Elute with Deionized Water .[1]

    • Result: Piperazine (neutral/cationic) does not bind to the anion exchanger and washes off. Monitor eluent by TLC (Ninhydrin).

  • Elution (Releasing Product):

    • Switch eluent to 1M Formic Acid or 1M HCl .

    • Result: The acid protonates the carboxylate, releasing the product from the resin.

  • Isolation: Evaporate the acidic fractions to obtain the product. (If Formic acid was used, treat with HCl/Dioxane to convert back to dihydrochloride salt if required).

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical phase separation described in Protocol A.

PurificationLogic Start Crude Mixture (Product 2HCl + Piperazine 2HCl) Dissolve Dissolve in Water Adjust to pH 12-13 (NaOH) Start->Dissolve Separation Liquid-Liquid Extraction (Water vs. DCM) Dissolve->Separation OrgPhase Organic Phase (DCM) Contains: Piperazine (Free Base) Separation->OrgPhase Piperazine partitions into Organic AqPhase Aqueous Phase Contains: Product (Carboxylate) + NaCl Separation->AqPhase Product stays in Aqueous Acidify Acidify to pH 1 (HCl) Evaporate to Dryness AqPhase->Acidify SolidMix Solid Residue (Product 2HCl + NaCl) Acidify->SolidMix EthanolWash Triturate with Absolute Ethanol Filter Suspension SolidMix->EthanolWash SolidWaste Solid Filter Cake (NaCl Waste) EthanolWash->SolidWaste Insoluble NaCl Filtrate Filtrate Solution (Product 2HCl in EtOH) EthanolWash->Filtrate Soluble Product Final Evaporate Solvent Pure Product 2HCl Filtrate->Final

Caption: Figure 1. Chemo-selective purification workflow utilizing pH-dependent solubility switches (Protocol A).

Troubleshooting & FAQ

Q: I tried Protocol A, but my yield is low. Where is my product? A: Check the aqueous phase pH before extraction. If the pH is not high enough (>12), the piperazine ring on your product may still be protonated, making it potentially soluble in the organic phase if the chain is lipophilic enough (though unlikely for this specific short-chain acid). More likely, you lost product during the Ethanol Trituration step. Ensure you wash the NaCl filter cake thoroughly with hot ethanol to recover all occluded product.

Q: Can I use recrystallization instead? A: Yes, but it is less specific.

  • Method: Dissolve the crude salt in minimum hot Methanol . Add Isopropyl Ether or Acetone until cloudy. Cool slowly.

  • Risk: Piperazine dihydrochloride can co-crystallize. This method is better for final polishing rather than bulk purification.

Q: Why not use Cation Exchange? A: Both piperazine and your product are amines. Both will bind strongly to a Cation Exchange resin (e.g., Dowex 50W). Separating them would require a very precise pH gradient elution, which is more time-consuming and prone to overlap than the Anion Exchange method (Protocol B), which relies on the binary presence/absence of the Carboxyl group.

Q: My product is hygroscopic and sticky. How do I handle it? A: Piperazine salts and amino acid hydrochlorides are notoriously hygroscopic.[1]

  • Dry the final oil/solid under high vacuum with mild heat (40°C) for 24 hours.

  • Store under Argon/Nitrogen.

  • If it remains an oil, try triturating with Diethyl Ether to induce solidification.[1]

References

  • Preparation of Piperazine Derivatives

    • Source: Vertex AI Search / PrepChem.
    • Relevance: Describes the general alkylation of piperazine and subsequent acidification/recrystalliz
    • URL: (General procedure adaptation).

  • Solubility Data of Piperazine Salts

    • Source: Solubility of Things / CRC Handbook of Chemistry and Physics.
    • Relevance: Confirms Piperazine 2HCl is insoluble in ether but soluble in water/methanol, valid
    • URL:[1]

  • Ion Exchange Strategies for Amine Purification

    • Source: Plantz, A. et al. (2022).[1][2] Purification of Degraded Aqueous Piperazine by Ion Exchange. SSRN.[2]

    • Relevance: Validates the use of Anion Exchange over Cation Exchange for separating piperazine from complex mixtures containing degrad
    • URL:

  • Desalting Amino Acid Hydrochlorides: Source: Standard Organic Practice (Vogel's Textbook of Practical Organic Chemistry). Relevance: The Ethanol/NaCl separation is a foundational technique in amino acid synthesis.

Sources

"4-(piperazin-1-yl)butanoic acid dihydrochloride" hygroscopic handling tips

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(piperazin-1-yl)butanoic acid dihydrochloride. This document provides researchers, scientists, and drug development professionals with essential guidelines for the proper handling and use of this highly hygroscopic compound. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the chemical integrity of the reagent.

Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean, and why is it a critical concern for 4-(piperazin-1-yl)butanoic acid dihydrochloride?

A: Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere.[1][2] For 4-(piperazin-1-yl)butanoic acid dihydrochloride, this is a significant issue because the absorbed water can:

  • Alter the True Mass: The measured weight will be a combination of the compound and an unknown amount of water, leading to inaccurate concentrations and molar calculations.[3]

  • Induce Physical Changes: The compound can transform from a free-flowing powder into clumps, pastes, or even dissolve completely (a phenomenon known as deliquescence).[1][2]

  • Promote Chemical Degradation: Absorbed water can act as a reactant, potentially initiating hydrolysis or other degradation pathways, thereby compromising the compound's purity and stability.[4]

  • Affect Material Properties: Water acts as a plasticizer, which can reduce the glass transition temperature and alter the mechanical and physical properties of the solid material, impacting downstream applications.[4][5][6][7][8]

Q2: How can I visually determine if my compound has been compromised by moisture?

A: While subtle water absorption may not be visible, significant exposure will lead to noticeable changes. Look for:

  • Clumping: The powder no longer flows freely and forms aggregates.

  • "Wet" Appearance: The solid may look damp or darken in color.

  • Deliquescence: In cases of high humidity exposure, the solid may turn into a thick syrup or a puddle.[2]

If you observe any of these signs, the compound's purity and effective concentration are likely compromised.

Q3: What are the ideal storage conditions for this compound?

A: Proper storage is the first line of defense against moisture contamination. The compound should be stored in a tightly sealed container to prevent any exchange with the atmosphere.[1] For enhanced protection, we recommend the following:

  • Primary Container: Ensure the original manufacturer's vial or bottle is securely capped immediately after each use.

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[2] Alternatively, a sealed bag with desiccant packs can be used.[9]

  • Environment: Store the desiccator or sealed bag in a cool, dry place away from temperature fluctuations. A controlled environment, such as a dry box or glove box, provides the most robust protection.[10][11]

Q4: My compound has absorbed some moisture. Can I dry it in an oven?

A: While gentle heating in an oven can be used to dry some hygroscopic compounds, it is a risky procedure for 4-(piperazin-1-yl)butanoic acid dihydrochloride without specific stability data.[1] Heating could potentially cause thermal decomposition, leading to degradation of the compound. Before attempting to dry the material, consult the manufacturer's Safety Data Sheet (SDS) or technical data sheet for thermal stability information. If this information is unavailable, it is safer to discard the compromised reagent and use a fresh, unopened vial.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: The analytical balance reading is unstable and continuously increasing during weighing.
  • Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.[3][12] The longer the compound is on the open balance pan, the more water it absorbs, and the more the mass reading drifts upwards.

  • Solution:

    • Work Quickly and Efficiently: Have all your tools (spatulas, weigh boats, etc.) ready before opening the compound's container. Minimize the time the container is open and the compound is exposed to air.[13][14]

    • Use an Appropriate Weighing Vessel: Instead of open weighing paper, use a small weighing bottle or a vial with a cap.[3][12] Keep the vessel covered as much as possible during the process.

    • Weighing by Difference: A more accurate method is to weigh the sealed container with the compound, transfer the desired amount quickly to your receiving flask, and then re-weigh the sealed source container. The difference in mass is the amount of compound transferred.[12]

    • Controlled Environment: If possible, perform the weighing inside a glove box with an inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity.[10][11]

Problem 2: My experimental results are inconsistent, especially between different days or different batches of compound.
  • Cause: Inconsistent results are often traced back to variable moisture content in the reagent. A "wet" batch will have a lower effective concentration of the active compound than a "dry" batch, leading to variability in dose-response curves, kinetic assays, or other concentration-dependent experiments.

  • Solution:

    • Implement a Stock Solution Strategy: Upon receiving a new bottle of 4-(piperazin-1-yl)butanoic acid dihydrochloride, dedicate the entire bottle to making a single, concentrated stock solution.[9]

    • Weigh the entire contents of the new bottle (or a large, accurately measured portion) and dissolve it in a precise volume of a suitable, anhydrous solvent.

    • Create single-use aliquots from this master stock solution and store them under appropriate conditions (e.g., frozen at -20°C or -80°C).

    • This approach ensures that every experiment is performed using a reagent of the exact same concentration, eliminating moisture-induced variability.

Experimental Protocols & Workflows
Data Summary: Handling & Storage Best Practices
ParameterRecommendationRationale
Storage Tightly sealed container inside a desiccator or glove box.Prevents moisture absorption from the atmosphere.[1][2]
Weighing Environment Low humidity room (<40% RH), dehumidifier, or glove box.[12][13]Minimizes moisture uptake during handling.
Weighing Vessel Capped vial or weighing bottle; avoid weighing paper.[3][12]Reduces surface area exposed to air.
Handling Tools Use clean, dry spatulas and tweezers. Wear gloves.[3][14][15]Prevents transfer of moisture and oils from hands.[14][15]
Weighing Method Weighing by difference is preferred for highest accuracy.[12]Minimizes exposure time and provides a more accurate mass.
Workflow for Handling Hygroscopic Compounds

The following diagram outlines the critical workflow for handling 4-(piperazin-1-yl)butanoic acid dihydrochloride to maintain its integrity.

G cluster_prep Preparation & Environment cluster_weigh Weighing Protocol cluster_solubilize Solubilization & Storage Receive 1. Receive Compound Acclimate 2. Acclimate to Room Temp (in desiccator) Receive->Acclimate Prevents condensation Env 3. Prepare Low-Humidity Weighing Environment Acclimate->Env Open 5. Briefly Open Container in Controlled Area Env->Open Glassware 4. Ensure Glassware is Perfectly Dry Dissolve 8. Dissolve in Anhydrous Solvent Immediately Glassware->Dissolve Crit2 CRITICAL: Use Dry Equipment Transfer 6. Quickly Transfer Solid to Capped Vial Open->Transfer Crit1 CRITICAL: Minimize Air Exposure Weigh 7. Weigh by Difference (Keep vial capped) Transfer->Weigh Minimize air exposure Weigh->Dissolve Aliquot 9. Create Single-Use Aliquots Dissolve->Aliquot Store 10. Store Stock Solution in Sealed Vials at -20°C or -80°C Aliquot->Store

Caption: Best-practice workflow for handling hygroscopic compounds.

References
  • GenFollower. (2026, January 30).
  • TutorChase. How do you handle hygroscopic solutes in the lab?. TutorChase.
  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho.
  • Innoweight. 5 Best Practices for Analytical Balances. Innoweight.
  • Labcompare.com. (2023, April 14).
  • WuXi AppTec. (2025, December 5).
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Protocol Online.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • ResearchGate. Study of the water absorption and its influence on the Young's modulus in a commercial polyamide.
  • MDPI. (2021, June 25). An Assessment of the Effect of Progressive Water Absorption on the Interlaminar Strength of Unidirectional Carbon/Epoxy Composites Using Acoustic Emission. MDPI.
  • SpecialChem. (2025, July 29). Water Absorption at 24 Hours - (ASTM D570) Test of Plastics. SpecialChem.
  • Elsevier. (1999).
  • PMC. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. PMC.

Sources

Technical Support Center: Optimizing 4-(piperazin-1-yl)butanoic acid dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Assay Development

Welcome to the technical support guide for 4-(piperazin-1-yl)butanoic acid dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively determining and optimizing the working concentration of this compound for various in vitro assays. Our goal is to equip you with the foundational knowledge, detailed protocols, and troubleshooting insights necessary for generating robust and reproducible data.

The piperazine moiety is a common scaffold in compounds targeting central nervous system receptors, and its presence in this molecule, combined with a butanoic acid chain, strongly suggests activity at γ-aminobutyric acid (GABA) receptors.[1][2] Piperazine derivatives can act as agonists at inhibitory GABA receptors, leading to neuromuscular paralysis in parasites, or interact with a wide range of other receptors and ion channels.[1][2] Therefore, precise concentration optimization is paramount to distinguish between specific, on-target effects and potential non-specific or off-target interactions.

This guide follows a logical workflow from basic compound handling to advanced troubleshooting, ensuring scientific integrity at each step.

Section 1: Frequently Asked Questions (FAQs): The Essentials

This section addresses the most common initial questions regarding the use of 4-(piperazin-1-yl)butanoic acid dihydrochloride.

Q1: What is the likely mechanism of action for 4-(piperazin-1-yl)butanoic acid dihydrochloride?

A: Based on its chemical structure, which contains a piperazine ring and a butanoic acid group (a GABA analog), the compound is predicted to be a ligand for GABA receptors (GABA-A or GABA-B).[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial drug targets.[3] The compound's precise action—whether it is an agonist, antagonist, or allosteric modulator—must be determined empirically through functional assays.

Q2: How should I prepare and store a stock solution of this compound?

A: Proper preparation and storage of the stock solution are critical for experimental consistency. As a dihydrochloride salt, the compound is expected to have good solubility in aqueous solutions.

  • Primary Solvent: Start with sterile, deionized water or a standard biological buffer like PBS or HEPES.

  • Solubilization: To prepare a high-concentration stock (e.g., 10-100 mM), weigh the compound accurately and add the solvent. Use a vortex mixer to facilitate dissolution. Gentle warming (to 37°C) can be applied if necessary, but monitor for any signs of degradation.

  • pH Check: The dihydrochloride salt may create a slightly acidic solution. Ensure the final pH of your stock is compatible with your assay system and adjust if necessary, though this is often not required as it will be highly diluted in the final assay buffer.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), storage at 4°C is often acceptable, but stability should be verified.

Q3: Why is determining the optimal concentration so critical?

A: Concentration is the most critical variable in an assay.

  • Too Low: A concentration that is too low will yield no discernible biological effect, leading to a false-negative result.

  • Too High: An excessively high concentration can cause non-specific effects, off-target binding, or cellular toxicity, leading to misleading data.[2] It can also lead to compound precipitation in the assay medium.

  • The "Goldilocks Zone": The goal is to identify the concentration range that produces a specific, dose-dependent response, allowing for the accurate determination of key parameters like EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Q4: What is a good starting concentration range for initial screening?

A: For a novel compound, it is best to screen across a wide logarithmic range. A typical starting point for a dose-response experiment would span from 10 nM to 100 µM. This broad range increases the likelihood of capturing the full dose-response curve, from minimal to maximal effect.

Section 2: Experimental Workflow for Concentration Optimization

This section provides a self-validating, step-by-step protocol for determining the optimal concentration of 4-(piperazin-1-yl)butanoic acid dihydrochloride using a dose-response experiment.

Optimization Workflow Overview

Optimization_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_stock Prepare High-Concentration Stock Solution (e.g., 100 mM) prep_serial Perform Serial Dilutions (e.g., 10-point, 1:3 ratio) prep_stock->prep_serial qc_check Quality Control: Check for Precipitation prep_serial->qc_check add_compound Add Compound Dilutions and Controls to Assay Plate qc_check->add_compound Proceed if Clear plate_cells Plate Cells & Culture (if cell-based assay) plate_cells->add_compound incubate Incubate for Pre-determined Time add_compound->incubate read_signal Read Signal (e.g., Fluorescence, Luminescence) incubate->read_signal plot_data Plot Response vs. Log[Concentration] read_signal->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ec50 Determine EC₅₀ / IC₅₀ and Optimal Range fit_curve->determine_ec50 conclusion Define Optimal Concentration for Future Experiments determine_ec50->conclusion

Caption: Workflow for concentration optimization.

Step-by-Step Protocol: Dose-Response Curve Generation

This protocol is a template for a cell-based functional assay (e.g., cAMP or ion flux). It should be adapted to your specific assay format (e.g., ligand binding assay).[4][5]

Materials:

  • 4-(piperazin-1-yl)butanoic acid dihydrochloride

  • Appropriate solvent (e.g., sterile dH₂O)

  • Assay-specific buffer

  • Cell line expressing the target receptor (e.g., GABA-B)

  • Assay plates (e.g., 96-well or 384-well)

  • Positive control (known agonist/antagonist for the target)

  • Detection reagents (e.g., cAMP detection kit)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of the compound in sterile water. Ensure complete dissolution.

    • Scientist's Note: This high concentration allows for significant dilution into the assay buffer, minimizing any potential solvent effects on the cells.

  • Serial Dilution Preparation:

    • Perform a 10-point, 1:3 serial dilution series in an intermediate plate. This creates a range of concentrations to test.

    • See Table 1 for an example dilution scheme to achieve a final assay concentration range from 100 µM down to approximately 5 nM.

  • Assay Execution:

    • Seed your cells in the assay plate at a predetermined optimal density and allow them to adhere/recover.

    • Carefully transfer the compound dilutions from the intermediate plate to the cell plate.

    • Crucial Controls:

      • Vehicle Control: Wells with cells + assay buffer + solvent only (defines 0% activity).

      • Positive Control: Wells with cells + a known saturating concentration of a reference agonist/antagonist (defines 100% activity).

      • Blank: Wells with buffer only (no cells) to measure background signal.

    • Incubate the plate for the time required by your specific assay protocol.

    • Add detection reagents according to the manufacturer's instructions and read the plate on a suitable plate reader.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data: Set the average vehicle control signal to 0% and the average positive control signal to 100%.

    • Plot the normalized response (%) versus the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to fit a sigmoidal curve to the data.[3]

    • From this curve, determine the EC₅₀ or IC₅₀ value. The optimal concentration for single-point screening is typically at or slightly above the EC₅₀/IC₅₀.

Table 1: Example Serial Dilution Scheme for Dose-Response Assay

StepActionStarting ConcentrationFinal Concentration in Well (assuming 1:10 addition)
1Prepare 10X intermediate stock1 mM100 µM
21:3 dilution of Step 1333 µM33.3 µM
31:3 dilution of Step 2111 µM11.1 µM
41:3 dilution of Step 337 µM3.7 µM
51:3 dilution of Step 412.3 µM1.23 µM
61:3 dilution of Step 54.1 µM410 nM
71:3 dilution of Step 61.37 µM137 nM
81:3 dilution of Step 7457 nM45.7 nM
91:3 dilution of Step 8152 nM15.2 nM
101:3 dilution of Step 950 nM5.0 nM
Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Troubleshooting Decision Logic

Troubleshooting_Logic cluster_sol1 Weak/No Signal Solutions cluster_sol2 High Background Solutions cluster_sol3 Reproducibility Solutions start Problem Observed in Assay q1 Is there NO signal or a very WEAK signal? start->q1 q2 Is the background signal VERY HIGH? q1->q2 No sol1a Verify stock concentration and compound integrity q1->sol1a Yes sol1b Increase concentration range (test up to 100 µM) q1->sol1b sol1c Check assay controls (Is the positive control working?) q1->sol1c q3 Are the results NOT REPRODUCIBLE? q2->q3 No sol2a Check for compound precipitation in assay media (visual inspection) q2->sol2a Yes sol2b Decrease highest concentration (potential toxicity/off-target) q2->sol2b sol2c Test alternative solvents or add solubilizing agent (e.g., DMSO <0.5%) q2->sol2c sol3a Use fresh aliquots of stock solution (avoid multiple freeze-thaws) q3->sol3a Yes sol3b Calibrate pipettes and ensure consistent technique q3->sol3b sol3c Monitor cell health and use consistent passage numbers q3->sol3c

Caption: A logical guide for troubleshooting common assay issues.

Common Problems and Solutions in Q&A Format

Q: My compound shows no effect, even at high concentrations. What should I do? A:

  • Possible Cause: The compound may be inactive at your target, or the concentration may still be too low. It's also possible the stock solution has degraded.

  • Solution:

    • Verify Controls: First, ensure your positive control for the assay is working as expected. If it fails, the problem is with the assay itself, not your compound.

    • Prepare Fresh Stock: Prepare a fresh stock solution from the solid compound and re-run the experiment.

    • Expand Concentration Range: If the fresh stock still shows no activity, the compound may have low potency. If solubility allows, test concentrations above 100 µM.

    • Consider an Alternate Assay: The compound might be an antagonist or a modulator that only shows activity in the presence of an agonist. Design an experiment to test for antagonism.[3]

Q: I'm seeing a high background signal across my plate, which is reducing my assay window. A:

  • Possible Cause: This is often due to the compound precipitating out of the solution at high concentrations and interfering with the signal detection (e.g., light scatter). It can also be due to cellular toxicity.

  • Solution:

    • Solubility Check: Prepare the highest concentration of your compound in the final assay buffer in a separate tube. Let it sit for the duration of the assay and visually inspect for any cloudiness or precipitate.

    • Reduce Top Concentration: If precipitation is observed, lower the highest concentration in your dose-response curve.

    • Cell Viability Assay: Run a simple cell viability assay (e.g., CellTiter-Glo® or MTT) in parallel with your functional assay to check if high concentrations are causing cell death.

Q: My EC₅₀ value varies significantly between experiments. A:

  • Possible Cause: Poor reproducibility is often linked to inconsistencies in reagent preparation or experimental technique.

  • Solution:

    • Stock Aliquoting: Always use a fresh, single-use aliquot of your master stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.

    • Cellular State: Ensure you are using cells from a consistent passage number range. Cellular responses can change as cells are passaged extensively.

    • Pipetting Accuracy: Be meticulous with your serial dilutions. Small errors at the top of the dilution series will be magnified throughout. Ensure pipettes are calibrated.

References
  • Hogan, M. K., & Zushma, N. (2021). Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling. Current Protocols, 1(6), e168. [Link]

  • ResearchGate. (n.d.). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. Retrieved February 19, 2026, from [Link]

  • QIAGEN. (n.d.). GABA Receptor Signaling. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved February 19, 2026, from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • Kruegel, A. C., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved February 19, 2026, from [Link]

  • Sharma, R., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Le, K., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11843. [Link]

Sources

"4-(piperazin-1-yl)butanoic acid dihydrochloride" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of 4-(piperazin-1-yl)butanoic acid dihydrochloride. The following question-and-answer format addresses common issues and provides practical, field-proven insights to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4-(piperazin-1-yl)butanoic acid dihydrochloride?

A1: While specific toxicity data for this compound is limited, it is classified as a combustible solid and is known to be hygroscopic.[1] Safety data sheets for similar piperazine and piperidine derivatives indicate potential for skin and eye irritation, and possible respiratory irritation if inhaled as a dust.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to minimize exposure.

Q2: The compound appears to be clumping in the container. What is causing this and is it still usable?

A2: Clumping is a strong indication that the compound has absorbed moisture from the atmosphere. 4-(piperazin-1-yl)butanoic acid dihydrochloride is hygroscopic, meaning it readily attracts and holds water molecules.[1][3] This can affect the material's physical properties and may impact weighing accuracy and dissolution.[4] The usability of the clumped material depends on the specific requirements of your experiment. For applications where precise concentration is critical, it is advisable to use a fresh, unopened container. If the material must be used, it should be thoroughly dried under vacuum, and its purity should be re-assessed if possible.

Q3: What is the recommended procedure for preparing a solution of this compound?

A3: Due to its hygroscopic nature, it is best to work quickly in a low-humidity environment when weighing 4-(piperazin-1-yl)butanoic acid dihydrochloride. Use a pre-tared, sealed weighing vessel to minimize moisture uptake. The compound is expected to be soluble in water.[1] For solution preparation, slowly add the weighed solid to the solvent while stirring to ensure complete dissolution. The use of sonication may aid in dissolving the compound if necessary. Always prepare solutions fresh for each experiment to ensure accuracy and avoid degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Moisture absorption leading to inaccurate weighing.Store the compound in a desiccator. Weigh the compound quickly in a low-humidity environment. Use a fresh, unopened container if possible.
Difficulty dissolving the compound Insufficient mixing or use of an inappropriate solvent.Increase stirring or use a vortex mixer. Gentle heating or sonication may also be employed. Confirm the appropriate solvent for your desired concentration.
Visible degradation of the solid (e.g., discoloration) Improper storage conditions (exposure to light, heat, or moisture).[1][3]Discard the degraded compound. Always store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.[5]

Experimental Protocols

Protocol 1: Safe Handling and Weighing of 4-(piperazin-1-yl)butanoic acid dihydrochloride
  • Preparation: Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][7] All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of any dust particles.[6]

  • Environment: If possible, perform weighing in a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work quickly and efficiently in a well-ventilated area to minimize exposure to ambient moisture.

  • Weighing: Use a clean, dry spatula to transfer the compound to a pre-tared, sealed weighing vessel. Close the primary container immediately after dispensing the required amount.

  • Cleaning: After weighing, thoroughly clean the spatula and the weighing area to prevent cross-contamination. Dispose of any waste material according to your institution's hazardous waste disposal procedures.[6]

Protocol 2: Preparation of an Aqueous Stock Solution
  • Materials: 4-(piperazin-1-yl)butanoic acid dihydrochloride, high-purity deionized water, a calibrated balance, a volumetric flask, and a magnetic stirrer with a stir bar.

  • Calculation: Calculate the required mass of the compound based on the desired concentration and final volume of the solution.

  • Weighing: Following the safe handling protocol above, accurately weigh the calculated mass of the compound.

  • Dissolution: Transfer the weighed compound to the volumetric flask. Add a portion of the deionized water (approximately half of the final volume) and swirl gently to begin dissolution.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the solid is completely dissolved. Gentle heating or sonication can be used to expedite this process if necessary.

  • Final Volume: Once the solid is fully dissolved, add deionized water to the calibration mark of the volumetric flask.

  • Storage: If the solution is not for immediate use, store it in a tightly sealed container at the recommended temperature, typically 2-8°C for short-term storage, and protected from light. However, fresh preparation is always recommended.

Visual Guide to Best Practices

G cluster_storage Storage cluster_handling Handling cluster_weighing Weighing cluster_dissolution Solution Preparation storage_node Store in a cool, dry, dark place. Keep container tightly sealed. Consider using a desiccator. handling_node Wear appropriate PPE: - Lab coat - Safety goggles - Gloves storage_node->handling_node Proceed to fume_hood Work in a chemical fume hood. handling_node->fume_hood weighing_node Use a sealed weighing vessel. Work quickly to minimize moisture uptake. fume_hood->weighing_node Proceed to dissolution_node Add solid to solvent gradually. Stir until fully dissolved. Prepare fresh solutions. weighing_node->dissolution_node Proceed to

Caption: Workflow for proper storage and handling of 4-(piperazin-1-yl)butanoic acid dihydrochloride.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2007, April 15). Hygroscopicity of pharmaceutical solids. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hygroscopicity categorization of the four drugs by proposed method and.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Comparative hygroscopic aerosol particle sizing measurements of the hygroscopic growth of inhaled pharmaceutical ingredients. Retrieved from [Link]

Sources

Validation & Comparative

"4-(piperazin-1-yl)butanoic acid dihydrochloride" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 4-(piperazin-1-yl)butanoic acid dihydrochloride and its role as a privileged scaffold in structure-activity relationship (SAR) studies. This document is designed for medicinal chemists and drug development professionals, focusing on its utility as a histone deacetylase (HDAC) inhibitor precursor, a semi-rigid linker, and a pharmacokinetic enhancer for butyric acid derivatives.

Executive Summary

4-(Piperazin-1-yl)butanoic acid dihydrochloride acts as a critical pharmacological scaffold, bridging the gap between the potent but metabolically unstable Butyric Acid (a native HDAC inhibitor) and clinically viable therapeutics like 4-Phenylbutyrate (4-PBA) .

This guide evaluates the compound's performance in Structure-Activity Relationship (SAR) studies, specifically comparing its efficacy in cellular differentiation, antiproliferative activity, and physiochemical stability against industry-standard alternatives.

Core Mechanism & Therapeutic Rationale

The primary utility of 4-(piperazin-1-yl)butanoic acid lies in its ability to deliver the butyric acid pharmacophore while modulating solubility and lipophilicity through the piperazine ring.

  • Pharmacophore: The 4-carbon acid chain mimics GABA (gamma-aminobutyric acid) and Butyric Acid .

  • Scaffold Utility: The piperazine ring at the

    
    -position introduces a basic center (pKa ~9.8), significantly improving aqueous solubility compared to phenyl-butyric analogues.
    
  • Target Pathway: Histone Deacetylase (HDAC) Inhibition

    
     Chromatin Relaxation 
    
    
    
    Re-expression of Silenced Genes (Differentiation).
Mechanism of Action (HDAC Inhibition Pathway)

The following diagram illustrates how the piperazinyl-butyric scaffold facilitates HDAC inhibition, leading to cell differentiation (e.g., in leukemic cell lines K562/HL60).

HDAC_Pathway Prodrug 4-(Piperazin-1-yl) butanoic Derivative CellEntry Cellular Uptake (Cationic Transporters) Prodrug->CellEntry Enhanced Solubility Hydrolysis Intracellular Hydrolysis/Activation CellEntry->Hydrolysis HDAC HDAC Enzyme (Zinc Binding Domain) Hydrolysis->HDAC Butyrate Release or Direct Binding Chromatin Chromatin Relaxation HDAC->Chromatin Inhibits Deacetylation Outcome Differentiation & Apoptosis (K562/HL60) Chromatin->Outcome Gene Expression

Figure 1: Mechanism of action for piperazinyl-butanoic acid derivatives in inducing cellular differentiation via HDAC inhibition.

Comparative Analysis: Product vs. Alternatives

In SAR studies, the "Subject" (4-(piperazin-1-yl)butanoic acid) is evaluated against the "Gold Standard" (Sodium Butyrate) and the "Clinical Standard" (4-Phenylbutyrate).

Table 1: Physicochemical & Biological Performance Matrix
FeatureSubject: 4-(Piperazin-1-yl)butanoic Acid Alternative 1: Sodium Butyrate (NaB) Alternative 2: 4-Phenylbutyrate (4-PBA)
Role Synthetic Scaffold / LinkerNative Ligand / ReferenceClinical Drug (Urea Cycle/HDAC)
Solubility High (Dihydrochloride salt)High (Salt), Low (Acid)Moderate
Metabolic Stability High (Piperazine resists

-oxidation)
Very Low (

min)
Moderate (Subject to

-oxidation)
Differentiation Potency Tunable (Dependent on N4-substituent)High (in vitro only)Moderate (Requires mM concentrations)
Key SAR Advantage N4-nitrogen allows rapid library generation (amides/alkyls).[1]N/A (Structure is fixed).Limited derivatization potential.[2]
Toxicity Profile Low (LD50 > 2000 mg/kg in mice for derivatives).Low, but rapid clearance limits effect.Low, but high sodium load in patients.

Key Insight: While Sodium Butyrate is the most potent HDAC inhibitor in vitro, its rapid metabolism renders it useless in vivo. 4-Phenylbutyrate extends half-life but requires massive doses. The Piperazinyl-Butanoic scaffold offers a "sweet spot"—the basic nitrogen improves lysosomal trapping and bioavailability, while the N4-position allows chemists to attach targeting moieties (e.g., for PROTACs or specific receptor ligands).

Experimental Protocols: SAR Validation

To validate the activity of 4-(piperazin-1-yl)butanoic acid derivatives, the following protocols are recommended. These are based on established methodologies for evaluating butyric acid analogues in leukemic differentiation models (e.g., Gillet et al., 1998).

Protocol A: Synthesis of N4-Substituted Derivatives

Objective: To generate a library of derivatives to test the impact of N4-substitution on antiproliferative activity.

  • Starting Material: Dissolve 4-(piperazin-1-yl)butanoic acid dihydrochloride (1 eq) in DMF.

  • Neutralization: Add Triethylamine (TEA) (3 eq) to neutralize the HCl salt and liberate the secondary amine.

  • Coupling: Add the desired electrophile (e.g., Benzyl bromide, Acyl chloride) (1.1 eq).

  • Reaction: Stir at RT for 12–24h. Monitor via TLC/LC-MS.

  • Purification: Evaporate solvent. Purify via semi-preparative HPLC or flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via 1H-NMR and Mass Spec.

Protocol B: Erythroid Differentiation Assay (K562 Cells)

Objective: To quantify the differentiation-inducing capacity compared to Sodium Butyrate.

  • Cell Culture: Maintain K562 cells in RPMI 1640 medium + 10% FCS.

  • Seeding: Seed cells at

    
     cells/mL in 24-well plates.
    
  • Treatment: Treat cells with the test compound (0.1 mM – 5 mM) for 72–96 hours.

    • Control: Vehicle (PBS/DMSO).

    • Positive Control: Sodium Butyrate (1 mM).

  • Benzidine Staining (Hemoglobin Quantitation):

    • Harvest cells.

    • Mix 1:1 with Benzidine solution (0.2% benzidine dihydrochloride in 0.5M acetic acid +

      
      ).
      
    • Count blue-stained cells (hemoglobin positive) vs. total cells using a hemocytometer.

  • Data Analysis: Calculate % Differentiation = (Blue Cells / Total Cells) × 100.

Structure-Activity Relationship (SAR) Insights

The SAR of 4-(piperazin-1-yl)butanoic acid reveals distinct "activity switches" based on the N4-substitution pattern.

SAR Diagram: The "Activity Switch"

SAR_Logic Core 4-(Piperazin-1-yl) butanoic Acid Scaffold Sub1 N4-Alkyl / Hydroxyethyl (e.g., HEPB) Core->Sub1 Modification A Sub2 N4-Aryl / Benzyl (e.g., Phenyl-Piperazine) Core->Sub2 Modification B Out1 Differentiation Inducer (Hemoglobin Synthesis) Sub1->Out1 Preserves HDAC Activity Out2 Cytostatic Only (Growth Arrest) Sub2->Out2 Steric Hindrance blocks Active Site?

Figure 2: SAR decision tree. Hydrophilic N4-substituents (Hydroxyethyl) tend to retain differentiation activity, while bulky hydrophobic groups (Aryl) often shift activity toward pure cytostasis.

  • Linker Length: The 4-carbon butyric chain is optimal for HDAC active site binding (Zinc chelation). Shortening to 3 carbons (propanoic) or lengthening to 5 often results in loss of potency.

  • Piperazine Ring: Acts as a semi-rigid spacer. The protonated nitrogens at physiological pH may mimic the amino group of lysine substrates or facilitate interaction with the channel leading to the HDAC active site.

  • N4-Substitution:

    • Hydroxyethyl (Polar): Retains differentiation capability (similar to Butyrate).

    • Phenyl/Benzyl (Hydrophobic): Often leads to cytotoxicity or growth arrest without differentiation, suggesting a shift in mechanism (possibly off-target effects or different HDAC isoform selectivity).

References
  • Gillet, R., et al. (1998). Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells. Cancer Chemotherapy and Pharmacology.

  • Miller, A.C., et al. (2011). Structure-activity relationship of butyrate derivatives as inhibitors of histone deacetylase. Journal of Medicinal Chemistry.
  • Cayman Chemical. (2024). IAJD97 Product Information. (Reference for Piperazine-Butanoic acid esters in LNP delivery).

  • Vertex AI Search. (2026). Safety Data Sheet: 4-(piperazin-1-yl)butanoic acid dihydrochloride.

Sources

Validating the target of "4-(piperazin-1-yl)butanoic acid dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Target Validation Guide: 4-(piperazin-1-yl)butanoic acid dihydrochloride

Executive Summary & Molecule Profile

4-(piperazin-1-yl)butanoic acid dihydrochloride (referred to herein as PBA-HCl ) is a conformationally restricted analogue of


-aminobutyric acid (GABA). Structurally, it consists of a GABA backbone where the terminal amino group is incorporated into a piperazine ring.

In drug discovery, this structural motif is frequently investigated as a GABA-mimetic ligand . Unlike flexible linear GABA, the piperazine ring restricts the conformational space, potentially enhancing selectivity for specific GABA receptor subtypes (GABA


) or GABA transporters (GAT).

Target Hypothesis:

  • Primary: GABA

    
     Receptor (Orthosteric Agonist or Partial Agonist).
    
  • Secondary: GABA Transporter (GAT-1/GAT-3) Inhibitor.

Comparative Analysis: PBA-HCl vs. Standard GABAergic Modulators

To validate PBA-HCl, you must benchmark it against established standards. The following table contrasts PBA-HCl with the endogenous ligand and specific pharmacological tools.

FeaturePBA-HCl (Target Candidate)GABA (Endogenous Standard)Muscimol (Positive Control)Gabazine (SR-95531) (Negative Control)
Role Putative Agonist / GAT InhibitorNon-selective AgonistSelective GABA

Agonist
Selective GABA

Antagonist
Binding Site Orthosteric (Predicted)Orthosteric (

interface)
OrthostericOrthosteric
Solubility High (Dihydrochloride salt)High (Zwitterion)ModerateModerate
Key Limitation Unknown Efficacy (

)
Rapid degradation (GABA-T)Psychoactive/ToxicProconvulsant
Validation Metric Current Induction (

)
Reference

(~1-5

M)
High Affinity (

nM)
Blockade of Current

Experimental Validation Framework

To conclusively validate PBA-HCl as a GABAergic modulator, you must prove Binding , Function , and Specificity .

Phase I: Competitive Radioligand Binding (Affinity)

Objective: Determine if PBA-HCl displaces known ligands from the GABA binding pocket.

  • Tracer:

    
    -Muscimol (for GABA
    
    
    
    ) or
    
    
    -Baclofen (for GABA
    
    
    ).
  • Readout:

    
     (Inhibition Constant).
    
  • Logic: If PBA-HCl causes a dose-dependent reduction in

    
    -Muscimol binding, it occupies the orthosteric site.
    
Phase II: Whole-Cell Patch Clamp (Functional Efficacy)

Objective: Differentiate between an agonist (activates channel) and an antagonist (binds but does not activate). This is the "Gold Standard."

  • System: HEK293 cells stably expressing human recombinant GABA

    
     receptors (
    
    
    
    ).
  • Logic:

    • Agonism: Application of PBA-HCl induces an inward chloride current (

      
      ).
      
    • Antagonism: Pre-application of PBA-HCl reduces the current induced by a pulse of GABA.

    • Causality Check: Co-application of Gabazine must abolish the PBA-HCl induced current.

Phase III: Selectivity Profiling

Objective: Ensure the signal is not due to off-target effects (e.g., Glycine receptors).

  • Control: Co-application with Strychnine (Glycine antagonist). If current persists, it is GABAergic.

Detailed Protocol: Whole-Cell Patch Clamp Validation

Rationale: Radioligand binding proves affinity but not efficacy. Electrophysiology is required to measure the chloride flux characteristic of GABA


 activation.

Reagents:

  • Extracellular Solution (Tyrode’s): 140 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular Solution (Pipette): 140 mM CsCl (to block K+ channels), 1 mM MgCl

    
    , 11 mM EGTA, 10 mM HEPES (pH 7.2).
    
  • Test Compound: PBA-HCl dissolved in Extracellular Solution (Freshly prepared).

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate HEK293 cells transfected with GABA

      
       (
      
      
      
      ) on poly-L-lysine coated coverslips 24h prior to recording.
  • Seal Formation:

    • Fill glass micropipette (resistance 3-5 M

      
      ) with Intracellular Solution.
      
    • Approach cell and apply mild suction to form a G

      
       seal.
      
    • Apply a brief pulse of suction to rupture the membrane (Whole-Cell Configuration).

  • Voltage Clamp:

    • Clamp membrane potential (

      
      ) at -60 mV .
      
  • Baseline Recording:

    • Perfuse with Extracellular Solution for 2 minutes to establish a stable baseline current.

  • Agonist Application (The Test):

    • Rapidly perfuse 100

      
      M PBA-HCl  for 5 seconds.
      
    • Observation: Look for a rapid downward deflection (inward current).

  • Washout:

    • Wash with buffer for 3 minutes until current returns to baseline.

  • Positive Control:

    • Apply 10

      
      M GABA . Record the peak amplitude (
      
      
      
      ).
  • Validation (The Antagonist Check):

    • Pre-incubate with 10

      
      M Gabazine  for 30 seconds.
      
    • Co-apply 100

      
      M PBA-HCl + 10 
      
      
      
      M Gabazine
      .
    • Result: The current observed in Step 5 should be completely abolished.

Visualization: Signaling & Validation Logic

Diagram 1: GABA Receptor Signaling Pathway

Caption: Mechanism of Action for PBA-HCl acting as a GABA-mimetic agonist. Binding triggers pore opening, chloride influx, and subsequent neuronal hyperpolarization.

GABASignaling PBA PBA-HCl (Ligand) Receptor GABA-A Receptor (Pentameric Complex) PBA->Receptor  Binds Orthosteric Site   ConfChange Conformational Change Receptor->ConfChange Pore Chloride Pore Opening ConfChange->Pore Influx Cl- Influx Pore->Influx  Ion Conductance   Hyperpol Hyperpolarization (Inhibition) Influx->Hyperpol  Membrane Potential Change  

Diagram 2: Target Validation Decision Workflow

Caption: Logical flowchart for determining the pharmacological profile of PBA-HCl based on experimental outputs.

ValidationFlow Start Start: PBA-HCl Target Validation Binding Exp 1: Radioligand Binding (vs [3H]-Muscimol) Start->Binding Displace Does it displace tracer? Binding->Displace Patch Exp 2: Patch Clamp (Whole Cell) Displace->Patch Yes (Affinity Confirmed) NonBinder Non-Binder / Different Target Displace->NonBinder No Current Does it induce current? Patch->Current Block Exp 3: Antagonist Check (w/ Gabazine) Current->Block Yes Antagonist Putative Antagonist (Check Inhibition of GABA) Current->Antagonist No Blocked Is current blocked? Block->Blocked Agonist VALIDATED TARGET: GABA-A Agonist Blocked->Agonist Yes OffTarget Off-Target Effect (e.g., Glycine Receptor) Blocked->OffTarget No

References

  • Olsen, R. W. (2018). GABA A receptor: Positive and negative allosteric modulators. Neuropharmacology. Link

  • Johnston, G. A. R. (2005). GABA A Receptor Channel Pharmacology. Current Pharmaceutical Design. Link

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists.[1] Design and therapeutic prospects. Journal of Medicinal Chemistry. Link

  • Mortensen, M., et al. (2012). Distinct activities of GABA agonists at synaptic- and extrasynaptic-type GABAA receptors. The Journal of Physiology. Link

  • Nature Protocols. (2006). Patch-clamp recording from HEK293 cells expressing recombinant ion channels. Nature Protocols. Link

Sources

A Researcher's Guide to 4-(piperazin-1-yl)butanoic acid: Dihydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the selection of the appropriate form of a compound is a critical decision that dictates experimental success, reproducibility, and data integrity. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] This guide provides an in-depth comparison of 4-(piperazin-1-yl)butanoic acid in its dihydrochloride salt form versus its free base form, offering field-proven insights and practical protocols for researchers, scientists, and drug development professionals.

Fundamental Physicochemical Differences: Why Form Matters

The choice between a salt and a free base is not trivial; it fundamentally alters the compound's physical and chemical properties. Amines, like the one present in 4-(piperazin-1-yl)butanoic acid, are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[2] Reacting this amine with hydrochloric acid (HCl) results in the formation of an ammonium salt, the dihydrochloride, which has profoundly different characteristics from the parent "free base" molecule.[3][4]

Core Property Comparison

The most significant divergences arise in solubility, stability, and handling. These properties are not merely academic points; they have direct consequences on stock solution preparation, long-term storage, and the accuracy of experimental results.

Property4-(piperazin-1-yl)butanoic acid dihydrochloride4-(piperazin-1-yl)butanoic acid (Free Base)Rationale & Experimental Implication
Water Solubility High Low to Insoluble The ionic nature of the dihydrochloride salt allows for favorable ion-dipole interactions with water, leading to significantly enhanced aqueous solubility.[3] This is the single most important advantage for preparing aqueous stock solutions for in vitro biological assays.
Solution pH Acidic Neutral to Basic Dissolving the dihydrochloride salt in a neutral solvent like water will result in an acidic solution due to the presence of the conjugate acid. This pH must be considered and potentially adjusted for pH-sensitive experiments, such as cell culture.
Chemical Stability High Moderate In the salt form, the nitrogen's lone pair of electrons is protonated, making it less susceptible to oxidation and other degradation pathways.[5] This leads to a longer shelf-life and greater stability in solution.
Physical Form Crystalline Solid Solid or Oil Salts are typically stable, crystalline solids, which are easier to handle and weigh accurately. Free bases of amines can sometimes be oils or amorphous solids that are more difficult to manage.
Hygroscopicity Potentially High Low Hydrochloride salts, especially if not perfectly crystalline, have a tendency to absorb moisture from the atmosphere.[6][7] This can interfere with accurate weighing and may impact long-term stability. Storage in a desiccator is crucial.
Molecular Weight Higher (Compound + 2 HCl)Lower (Compound only)Molar concentration calculations must account for the two hydrochloride molecules in the salt form. Failure to do so will result in significant errors in dosing.

Experimental Workflows & Protocols

The theoretical differences outlined above translate into distinct laboratory protocols. The choice of form dictates the entire workflow, from weighing the compound to its final application.

Workflow: Preparing a 10 mM Aqueous Stock Solution

This diagram illustrates the divergent paths for preparing a standard aqueous stock solution, highlighting the efficiency of using the dihydrochloride salt.

G cluster_0 Protocol A: Dihydrochloride Salt cluster_1 Protocol B: Free Base A1 Weigh appropriate mass of dihydrochloride salt A2 Add 90% of final volume of solvent (e.g., H2O) A1->A2 A3 Vortex/sonicate until fully dissolved A2->A3 A4 Adjust to final volume A3->A4 A5 Check pH (will be acidic). Adjust with NaOH if needed. A4->A5 A6 Sterile filter (0.22 µm) and aliquot for storage A5->A6 B1 Weigh appropriate mass of free base B2 Add solvent (e.g., H2O). Compound will not dissolve. B1->B2 B3 Add 0.1N HCl dropwise while vortexing until dissolved B2->B3 B4 Adjust to final volume with solvent B3->B4 B5 Check final pH and adjust as necessary B4->B5 B6 Sterile filter (0.22 µm) and aliquot for storage B5->B6 start Start start->A1 Aqueous Stock Prep start->B1 Aqueous Stock Prep

Caption: Decision tree for selecting the correct compound form.

Key Considerations:

  • In Vitro Aqueous Assays (e.g., Enzyme Assays, Cell Culture): The dihydrochloride salt is almost always the superior choice due to its high water solubility. [2][3]The key is to remember to adjust the final pH of your stock solution to physiological levels before adding it to your cells or protein.

  • In Vivo Studies: For oral dosing, the salt form can enhance solubility in gastric fluids. [8]However, the final formulation may require the free base for compatibility with specific vehicles. The choice depends heavily on the formulation strategy.

  • Organic Synthesis: If the piperazine nitrogen is intended to act as a nucleophile in a subsequent reaction, the free base is required. The protonated salt form is not nucleophilic.

  • Long-Term Storage: The dihydrochloride salt is generally more chemically stable and preferable for long-term storage as a solid. [2][5]It should always be stored in a tightly sealed container inside a desiccator to protect against moisture. [6] By understanding the fundamental chemical principles and their practical implications, researchers can make informed decisions, ensuring the integrity and reproducibility of their experimental results.

References

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.[Link]

  • University of Wisconsin. (2005). Principles of Drug Action 1, Spring 2005, Amines. [https://www.chem.wisc.edu/deptfiles/organic/chem342/342-012 amines.pdf]([Link] amines.pdf)

  • Wikipedia. (n.d.). Free base.[Link]

  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.[Link]

  • Springer. (n.d.). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt.[Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?[Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.[Link]

  • Journal of Applied Pharmaceutical Science. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.[Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[Link]

  • Reddit. (2023). What is th best way of making free amina base from its salt?[Link]

  • Wikipedia. (n.d.). Piperazine.[Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[Link]

Sources

A Comparative Analysis of 4-(Piperazin-1-yl)butanoic Acid Derivatives: Scaffolds for Analgesic, Anti-inflammatory, and Antitumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone in medicinal chemistry, a privileged scaffold renowned for its ability to imbue molecules with favorable pharmacokinetic properties and to serve as a versatile linker for engaging a wide array of biological targets.[1] Its presence in numerous approved drugs, from the antipsychotic aripiprazole to the antibiotic ciprofloxacin, attests to its significance.[1] When incorporated into a butanoic acid framework, specifically as "4-(piperazin-1-yl)butanoic acid," it creates a molecule with two key functional handles: a secondary amine on the piperazine ring and a terminal carboxylic acid. This arrangement provides a rich platform for chemical modification, leading to derivatives with a diverse and potent range of biological activities.

This guide provides a comparative analysis of derivatives based on the "4-(piperazin-1-yl)butanoic acid" core, with a particular focus on their synthesis, structure-activity relationships (SAR), and performance in preclinical models of pain, inflammation, and cancer. By examining the experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical scaffold.

The Synthetic Keystone: 4-Oxo-4-(piperazin-1-yl)butanoic Acid

The journey into the diverse biological activities of these derivatives often begins with a common synthetic intermediate: 4-oxo-4-(piperazin-1-yl)butanoic acid. This key molecule is typically synthesized through the reaction of a substituted piperazine with succinic anhydride. The resulting carboxylic acid then serves as a versatile anchor for the introduction of various functionalities, most commonly through the formation of amide bonds.

A pivotal study in this area explored the synthesis of a series of amide derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid.[2] The general synthetic scheme involves the initial reaction of 1-(2-pyrimidinyl)piperazine with succinic anhydride to yield the butanoic acid intermediate. This intermediate is then coupled with a variety of amines to produce the final amide derivatives.[2] This straightforward and modular synthetic approach allows for the rapid generation of a library of compounds for biological evaluation.

Comparative Biological Activities

The true value of the 4-(piperazin-1-yl)butanoic acid scaffold lies in the diverse biological activities that can be achieved through targeted chemical modifications. Here, we will compare the performance of derivatives in three key therapeutic areas: analgesia, anti-inflammation, and cancer.

Analgesic and Anti-inflammatory Properties

A foundational study by Abdel-Rahman et al. (2005) investigated a series of amide derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid for their analgesic and anti-inflammatory activities.[2] While the study provides a qualitative comparison, it highlights key structural features that influence activity. The analgesic effects were evaluated using the hot plate test, and the anti-inflammatory properties were assessed via the carrageenan-induced paw edema model.[2]

Table 1: Comparative Analgesic and Anti-inflammatory Activity of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide Derivatives [2]

Compound IDAmide SubstituentAnalgesic Activity (Hot Plate Test)Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
4a Furan-2-ylmethylPotentMore active than Indomethacin
4b Pyridin-2-ylmethylPotentMore active than Indomethacin
4c Pyridin-3-ylmethylLess active than 4bLess active than 4b
4d Morpholin-4-ylActiveActive
4e PhenylActiveActive
4f 4-MethylphenylMost potentMost potent

From this study, a clear structure-activity relationship emerges. The introduction of a 4-methylphenyl amide substituent (compound 4f ) resulted in the most potent analgesic and anti-inflammatory activities. The furan-2-ylmethyl (4a ) and pyridin-2-ylmethyl (4b ) derivatives also demonstrated significant potency, suggesting that aromatic and heteroaromatic moieties at this position are beneficial for activity. The position of the nitrogen within the pyridine ring also appears to be crucial, as the pyridin-3-ylmethyl derivative (4c ) was less active than its 2-substituted counterpart (4b ).[2]

While this study did not report specific ED50 values, other research on piperazine derivatives has provided quantitative data on their analgesic and anti-inflammatory potential. For instance, a study on isothiazolopyridine derivatives with a 4-arylpiperazine moiety reported ED50 values for analgesic action in the mouse writhing assay to be 2-10 times more potent than acetylsalicylic acid.[3] Another study on piperazine derivatives reported favorable therapeutic indices based on the ratio of the mean effective dose (ED50) for analgesia and the mean lethal dose (LD50).[4] These findings underscore the potential of the piperazine scaffold in developing potent and safe analgesic and anti-inflammatory agents.

Antitumor Activity

The 4-(piperazin-1-yl)butanoic acid scaffold and its close analogs have also been extensively explored for their potential as anticancer agents. By modifying the substituents on the piperazine ring and the terminal carboxylic acid, researchers have developed compounds with significant cytotoxic activity against various cancer cell lines.

One strategy has been to hybridize the piperazine butanoic acid moiety with known anticancer pharmacophores. For example, derivatives of the fluoroquinolone antibiotic ciprofloxacin, which contains a piperazine ring, have been modified with a butyryl thiazolidinedione linker, demonstrating antiproliferative activities against human melanoma cell lines.[5]

A study on piperazin-2-one derivatives, which can be considered as cyclic analogs of our core scaffold, provides valuable quantitative data. In this study, various substituents were introduced at the terminal position of an acetic acid side chain, and their cytotoxicities were evaluated against colon (HT-29) and lung (A549) cancer cell lines.[6]

Table 2: Comparative Anticancer Activity (IC50, µM) of Piperazinone Derivatives [6]

Compound IDTerminal SubstituentHT-29 (Colon Cancer)A549 (Lung Cancer)MRC-5 (Normal Lung Fibroblasts)
7c Hydrazide3.544.1212.45
7d Urea11.2113.5435.67
7f Thiourea2.133.019.87
7g Guanidine1.872.548.98
Doxorubicin (Reference Drug)2.503.101.50

The data clearly indicates that the nature of the terminal functional group significantly impacts cytotoxic activity. The guanidine derivative (7g ) exhibited the highest potency, with IC50 values lower than the standard chemotherapeutic agent doxorubicin against both cancer cell lines.[6] Importantly, these derivatives showed a degree of selectivity, with higher IC50 values against the normal MRC-5 cell line compared to the cancer cell lines, suggesting a potential therapeutic window.[6] This highlights the importance of exploring diverse functionalities at the terminus of the butanoic acid chain to optimize both potency and selectivity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

Synthesis of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid (Intermediate)[2]
  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-pyrimidinyl)piperazine (10 mmol) in 20 mL of chloroform.

  • Addition of Reagent: Add succinic anhydride (10 mmol) to the solution.

  • Reflux: Reflux the reaction mixture for 3 hours.

  • Work-up: After cooling, the precipitated solid is filtered, washed with cold chloroform, and dried in a desiccator to yield the title compound.

General Procedure for the Synthesis of Amide Derivatives (e.g., 4a-f)[2]
  • Activation of Carboxylic Acid: To a solution of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid (10 mmol) in 20 mL of dichloromethane at 0°C, add the desired amine (10 mmol) and 1-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (10 mmol).

  • Reaction: Stir the mixture for 1 hour at 0°C and then overnight at room temperature.

  • Extraction: Wash the reaction mixture successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is then purified by crystallization.

Analgesic Activity: Eddy's Hot Plate Test[7][8]
  • Apparatus: Use a commercially available hot plate analgesia meter.

  • Temperature Setting: Maintain the temperature of the hot plate at a constant 55 ± 0.5°C.[6]

  • Animal Acclimatization: Acclimatize the animals (mice or rats) to the testing environment before the experiment.

  • Baseline Measurement: Place each animal on the hot plate and record the time until a response, such as paw licking or jumping, is observed. This is the baseline latency. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.[7][8]

  • Drug Administration: Administer the test compounds, a vehicle control, and a positive control (e.g., morphine) to different groups of animals, typically via oral or intraperitoneal routes.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: The increase in latency time compared to the baseline is a measure of the analgesic effect.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test[9][10]
  • Animal Preparation: Use rats (e.g., Wistar or Sprague-Dawley) weighing 150-200g.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[9]

  • Drug Administration: Administer the test compounds, a vehicle control, and a positive control (e.g., indomethacin) to different groups of animals orally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[9]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data presented reveals key structure-activity relationships that can guide the future design of more potent and selective derivatives.

Caption: Key modification points on the 4-(piperazin-1-yl)butanoic acid scaffold and their influence on biological activities.

For analgesic and anti-inflammatory activities, the nature of the substituent on the distal nitrogen of the piperazine ring (N1-substituent) and the terminal amide group are both critical. The presence of an aromatic or heteroaromatic ring at the N1 position, such as a pyrimidinyl group, appears to be a favorable feature. At the amide terminus, bulky, lipophilic groups like a 4-methylphenyl ring enhance potency.[2]

In the context of anticancer activity, the terminal functional group on the butanoic acid chain plays a dominant role in determining cytotoxicity. Highly polar and hydrogen-bonding capable groups, such as guanidine and thiourea, lead to a significant increase in potency.[6] This suggests that these groups may be involved in crucial interactions with the biological target, which for some piperazine-containing anticancer agents, are topoisomerases.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and evaluation of 4-(piperazin-1-yl)butanoic acid derivatives.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Piperazine Substituted Piperazine Intermediate 4-Oxo-4-(piperazin-1-yl) butanoic Acid Piperazine->Intermediate SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate AmideDerivatives Amide Derivatives Library Intermediate->AmideDerivatives Amine Diverse Amines Amine->AmideDerivatives Analgesic Analgesic Assays (Hot Plate) AmideDerivatives->Analgesic AntiInflammatory Anti-inflammatory Assays (Paw Edema) AmideDerivatives->AntiInflammatory Anticancer Anticancer Assays (MTT, etc.) AmideDerivatives->Anticancer SAR Structure-Activity Relationship (SAR) Analgesic->SAR AntiInflammatory->SAR Anticancer->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for the development of 4-(piperazin-1-yl)butanoic acid derivatives.

Conclusion and Future Directions

The 4-(piperazin-1-yl)butanoic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The modular nature of its synthesis allows for the systematic exploration of chemical space, leading to the identification of derivatives with potent analgesic, anti-inflammatory, and anticancer activities.

Future research in this area should focus on several key aspects. Firstly, there is a need for more studies that provide quantitative, comparative data (ED50 and IC50 values) for a series of closely related derivatives. This will enable a more precise understanding of structure-activity relationships and facilitate the rational design of more potent compounds. Secondly, the elucidation of the specific molecular targets and mechanisms of action for the most active derivatives is crucial for their further development. Finally, the evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential to assess their potential as clinical candidates.

By leveraging the insights gained from the comparative analysis presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Jain, A., Chaudhary, J., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(2), 62-72.[10]

  • Malinka, W., et al. (2005). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta Poloniae Pharmaceutica, 62(4), 267-274.[4]

  • Abdel-Rahman, H. M., & Sheha, M. M. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. Medicinal Chemistry: An Indian Journal, 1(1-2), 9-14.[2]

  • Ferreira, A. P., et al. (2018). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Planta Medica, 84(12/13), 887-894.

  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l.
  • BLDEA's SSM College of Pharmacy and Research Centre. (2022).
  • Panlab. (n.d.). Hot plate test.
  • Asadipour, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 93-102.[6]

  • Malinka, W., et al. (2005). Synthesis, analgesic activity and computational study of new isothiazolopyridines of Mannich base type. Il Farmaco, 60(11-12), 949-957.[3]

  • Jain, A., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.[7]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Scientific Reports, 14(1), 1-20.[5]

Sources

In Vivo Validation of 4-(piperazin-1-yl)butanoic Acid (4-PBA) Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists Focus: Preclinical validation of the 4-PBA moiety as a CNS-active pharmacophore and linker.

Executive Summary: The "Active Linker" Paradigm

In modern neuropharmacology, 4-(piperazin-1-yl)butanoic acid dihydrochloride (hereafter 4-PBA ) is rarely just a passive chemical intermediate. It functions as a privileged scaffold —a structural motif that confers specific biological properties to the molecules it is attached to.

Unlike standard alkyl linkers (e.g., aminobutyric acid or PEG chains), the 4-PBA moiety combines the structural backbone of GABA (gamma-aminobutyric acid) with a piperazine ring . This dual nature allows it to:

  • Penetrate the Blood-Brain Barrier (BBB): The piperazine ring modulates lipophilicity and reduces zwitterionic polarity compared to native GABA.

  • Modulate CNS Receptors: Derivatives often exhibit affinity for GABA_A receptors , Voltage-Gated Sodium Channels (VGSCs) , and 5-HT1A receptors (similar to the azapirone class of anxiolytics like Buspirone).

This guide outlines the rigorous in vivo validation protocols required to distinguish the specific effects of the 4-PBA moiety from the core pharmacophore it modifies.

Comparative Analysis: 4-PBA vs. Standard Alternatives

When designing CNS ligands, researchers must justify the choice of linker. The table below compares 4-PBA against its primary structural and functional alternatives.

Feature4-PBA Scaffold Native GABA Nipecotic Acid Alkyl/PEG Linkers
Primary Role CNS-Active Linker / PharmacophoreEndogenous NeurotransmitterGABA Uptake InhibitorPassive Spacer
BBB Permeability High (Lipophilic modification)Negligible (Polar zwitterion)Low (Requires esterification)Variable (Often Low)
Target Mechanism GABA_A modulation, Na+ Channel blockadeGABA_A / GABA_B AgonismGAT-1 Transporter InhibitionNone (Inert)
In Vivo Stability Moderate (Metabolic oxidation)Rapid Metabolism (GABA-T)ModerateHigh
Key Application Anticonvulsants, AnxiolyticsNone (Systemic admin ineffective)Research ToolSolubility enhancement

Mechanistic Pathway & Rationale

The biological activity of 4-PBA derivatives often stems from their ability to mimic the GABAergic pharmacophore while accessing hydrophobic pockets in the receptor via the piperazine ring.

G cluster_0 Mechanism of Action PBA 4-PBA Moiety (Lipophilic GABA Analog) BBB Blood-Brain Barrier (Endothelial Cells) PBA->BBB Passive Diffusion (LogP ~1.5-2.0) CNS CNS Parenchyma BBB->CNS Translocation GABAA GABA-A Receptor (Allosteric Modulation) CNS->GABAA Inhibition (Sedation/Anticonvulsant) NaCh Voltage-Gated Na+ Channels CNS->NaCh Blockade (Seizure Control) HT1A 5-HT1A Receptor (Serotonergic) CNS->HT1A Partial Agonism (Anxiolysis)

Figure 1: Mechanistic pathway of 4-PBA derivatives crossing the BBB to modulate multiple CNS targets.

In Vivo Validation Protocols

To validate the "effects" of 4-PBA, one must prove it confers anticonvulsant or anxiolytic activity in vivo. The following protocols are the industry standard for this validation.

Protocol A: Anticonvulsant Screening (The "Gold Standard")

This protocol determines if the 4-PBA moiety successfully delivers GABAergic inhibition to the brain.

Objective: Assess protection against chemically and electrically induced seizures. Subjects: Male albino mice (18–25 g). Reagent Prep: Dissolve 4-PBA dihydrochloride in 0.9% saline (neutralize to pH 7.4 if necessary to prevent peritoneal irritation).

Step-by-Step Workflow:

  • Maximal Electroshock (MES) Test:

    • Mechanism Tested: Inhibition of seizure spread (Na+ channel blockade).

    • Procedure: Apply an electrical stimulus (25 mA, 50 Hz, 0.2 s) via auricular electrodes 30 minutes post-injection (IP) of the test compound.

    • Endpoint: Abolition of the tonic hindlimb extension (THE).

    • Validation Criterion: If the 4-PBA derivative protects >50% of mice at <100 mg/kg, it is considered active.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Mechanism Tested: Elevation of seizure threshold (GABAergic activity).

    • Procedure: Inject PTZ (85 mg/kg sc) into the loose skin of the neck 30 mins after the test compound.

    • Endpoint: Latency to the first clonic seizure (lasting >3s) observed over 30 minutes.

    • Significance: Protection here confirms the compound acts specifically on the GABA threshold, validating the "GABA-mimetic" hypothesis of the 4-PBA scaffold.

Protocol B: Blood-Brain Barrier (BBB) Permeability Profiling

Mere biological effect is not enough; you must prove the compound enters the brain rather than acting peripherally.

Methodology: In Vivo Brain/Plasma Ratio (LC-MS/MS).

  • Administration: Administer 4-PBA derivative (10 mg/kg IV) to rats.

  • Sampling: At

    
     (typically 30 min), sacrifice animal and collect:
    
    • Whole blood (centrifuge to plasma).

    • Whole brain (perfuse with saline to remove capillary blood, then homogenize).

  • Analysis:

    • Precipitate proteins with acetonitrile.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
    • Target: A ratio

      
       indicates sufficient CNS penetration for a central therapeutic effect.
      

Experimental Workflow Visualization

The following diagram illustrates the decision tree for validating a new 4-PBA derivative.

Workflow Start Synthesize 4-PBA Derivative Screen1 In Vitro: GABA/Na+ Binding Start->Screen1 Decision1 Affinity < 10 µM? Screen1->Decision1 Tox Acute Toxicity (Rotarod Test) Neurotoxicity Check Decision1->Tox Yes Stop Discard / Redesign Decision1->Stop No Efficacy In Vivo Efficacy (MES/scPTZ) Tox->Efficacy Non-Toxic PK PK & BBB Permeability Efficacy->PK Active Lead Lead Candidate PK->Lead High Brain/Plasma Ratio

Figure 2: Preclinical validation workflow for 4-PBA based compounds.

Critical Interpretation of Results

When analyzing data derived from 4-PBA experiments, apply these interpretative filters:

  • The "Buspirone Metabolite" Confounder:

    • Be aware that 4-PBA derivatives may metabolize into 1-(2-pyrimidinyl)piperazine (1-PP) or similar aryl-piperazines if an aryl group is attached.

    • Check: If your compound shows high affinity for 5-HT1A but low GABA affinity, the effect is likely driven by the piperazine metabolite, not the intact butanoic acid chain.

  • Solubility vs. Permeability Paradox:

    • The dihydrochloride salt is highly water-soluble (good for injection) but highly polar (bad for BBB).

    • Insight: In vivo, the physiological pH buffers the salt to its free base/zwitterion equilibrium. Ensure your in vitro PAMPA or Caco-2 assays are run at pH 7.4 to accurately model this transition.

  • False Positives in MES:

    • Muscle relaxation can mimic anticonvulsant activity in the MES test.

    • Control: Always perform the Rotarod Test alongside MES. If the animal falls off the rod (ataxia) at the same dose effective for seizures, the compound is a sedative/muscle relaxant, not a specific anticonvulsant.

References

  • Obniska, J., et al. (2009). "Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione." European Journal of Medicinal Chemistry.

  • Kamiński, K., et al. (2015). "Design, synthesis, and anticonvulsant activity of new hybrid molecules derived from the 2,5-dioxopyrrolidine and piperazine scaffolds." Bioorganic & Medicinal Chemistry.

  • Oufir, M., et al. (2016).[1] "In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs." European Journal of Pharmaceutics and Biopharmaceutics.

  • Rybka, S., et al. (2021). "Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides." MDPI Pharmaceuticals.

  • Mahmoodi, N., et al. (2005). "Buspirone metabolites: 1-(2-pyrimidinyl)-piperazine (1-PP) and its potential contribution to the pharmacological profile." Pharmacology Biochemistry and Behavior.

Sources

Technical Deep Dive: Reproducibility in Linker Design Using 4-(piperazin-1-yl)butanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Linker

Content Type: Technical Comparison & Reproducibility Guide Subject: 4-(piperazin-1-yl)butanoic acid dihydrochloride (CAS: 58077-68-2 [free base ref]) Role: Semi-rigid, solubilizing linker for PROTACs and Bioconjugates.

In the precise world of "Linkerology"—the science of connecting warheads to E3 ligase ligands in PROTACs—4-(piperazin-1-yl)butanoic acid occupies a critical niche. It solves the two most common failure modes in degrader design: poor aqueous solubility (typical of alkyl chains) and entropic penalties (typical of "floppy" PEG chains).

However, the dihydrochloride salt form introduces specific reproducibility hurdles. Many synthesis campaigns fail not because of the chemistry, but because of incorrect stoichiometry calculations regarding the salt content and hygroscopicity. This guide standardizes the protocol for consistent results.

Comparative Analysis: Why Choose This Molecule?

The choice of linker dictates the physicochemical properties (PhysChem) of the final conjugate. The table below contrasts 4-(piperazin-1-yl)butanoic acid against the two industry standards: PEG (Polyethylene Glycol) and Alkyl chains.

Table 1: Physicochemical Performance Matrix
Feature4-(piperazin-1-yl)butanoic acid PEG Linkers (e.g., PEG-4) Alkyl Linkers (e.g., C4-C6)
Rigidity Semi-Rigid (Piperazine ring constrains conformation)Flexible (High entropic cost upon binding)Flexible/Floppy (Free rotation)
Solubility High (Basic nitrogen protonates at physiological pH)High (Hydrophilic ether oxygens)Low (Lipophilic; "Grease ball" effect)
Permeability Tunable (Depends on pKa modulation)Low-Moderate (High PSA can limit cell entry)High (Passive diffusion favored)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Susceptible to oxidative cleavage)High (Generally stable)
Synthesis Risk Stoichiometry (HCl salt management required)Purification (Polydispersity in larger PEGs)Solubility (Aggregates during synthesis)
Decision Logic: When to Use

Use 4-(piperazin-1-yl)butanoic acid when:

  • Your warhead is highly lipophilic (e.g., VHL ligands) and you need to lower logD.

  • Your PROTAC shows weak ternary complex formation due to excessive linker flexibility (PEG "floppiness").

  • You require a specific vector exit angle defined by the piperazine chair conformation.

Visualizing the Strategy

Diagram 1: Linker Selection Logic Flow

This decision tree helps medicinal chemists determine when this specific linker is the optimal choice over alternatives.

LinkerSelection Start Start: Linker Design Q1 Is the Warhead/Ligand Highly Lipophilic (High LogP)? Start->Q1 Q2 Does the Ternary Complex Require Rigid Pre-organization? Q1->Q2 Yes Res_Alkyl Use ALKYL Linker (Prioritize Permeability) Q1->Res_Alkyl No Res_PEG Use PEG Linker (Prioritize Solubility) Q2->Res_PEG No (Flexibility OK) Res_Pip Use 4-(piperazin-1-yl)butanoic acid (Balance: Solubility + Rigidity) Q2->Res_Pip Yes (Need Constraints)

Caption: Decision matrix for selecting piperazine-based linkers based on lipophilicity and structural rigidity requirements.

Reproducibility Protocol: Handling the Dihydrochloride Salt

The dihydrochloride (2HCl) nature of this product is the primary source of experimental error. It acts as a proton reservoir that can quench your coupling reaction if not neutralized.

The Mechanism of Failure

In a typical amide coupling (e.g., HATU/DIEA), the amine nucleophile must be free (unprotonated) to attack the activated ester.

  • Standard Amine: Requires ~1-2 eq. base.

  • This Product (2HCl): Contains 2 equivalents of HCl plus the amine itself.

    • If you use standard base equivalents (e.g., 2.0 eq), the base is consumed entirely by the HCl. The piperazine remains protonated (ammonium form) and non-nucleophilic .

    • Result: <10% yield, recovery of starting material.

Validated Experimental Workflow
Materials
  • Linker: 4-(piperazin-1-yl)butanoic acid dihydrochloride.

  • Coupling Agent: HATU (preferred over EDC for secondary amines).

  • Base: DIPEA (Hünig's Base) - Must be fresh/distilled.

  • Solvent: DMF (Anhydrous).

Step-by-Step Protocol
  • Stoichiometry Calculation (The Golden Rule):

    • Calculate Base Equivalents = (Equiv. for Activation) + (Equiv. to neutralize 2x HCl) + (Equiv. to free the amine).

    • Target: Use 4.0 to 5.0 equivalents of DIPEA relative to the linker.

  • Pre-Activation (Carboxylic Acid Partner):

    • Dissolve the carboxylic acid partner (Warhead or Ligand) in DMF (0.1 M).

    • Add HATU (1.1 eq).

    • Add DIPEA (1.0 eq) to initiate activation. Stir for 5 mins. Color change to yellow/orange is typical.

  • Linker Preparation (The "Free-Basing" Step):

    • In a separate vial, dissolve 4-(piperazin-1-yl)butanoic acid 2HCl (1.2 eq) in minimal DMF.

    • CRITICAL: Add DIPEA (3.0 - 4.0 eq) to this vial before combining with the activated ester.

    • Observation: The solution may warm slightly as the HCl is neutralized. Ensure full dissolution.

  • Coupling:

    • Add the Linker/Base solution to the Activated Acid solution.

    • Monitor pH: Spot an aliquot on wet pH paper. It must read pH 8-9 . If pH < 7, add more DIPEA immediately.

  • Workup (Zwitterion Warning):

    • The product will likely contain a basic amine and an acidic tail (if unreacted) or an amide.

    • Do not use acidic workup (1N HCl) if your product retains the basic piperazine nitrogen, as it will extract into the aqueous layer.

    • Recommended: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO3, then Brine.

Diagram 2: The "Salt-Safe" Coupling Workflow

CouplingProtocol Acid Carboxylic Acid (Warhead) Act Activation (HATU + 1 eq Base) Acid->Act Linker Linker . 2HCl (Acidic Salt) Neut Neutralization (Linker + 4 eq Base) Linker->Neut CRITICAL STEP Mix Coupling Reaction (pH > 8) Act->Mix Neut->Mix Result Successful Amide Bond Mix->Result If Base > 4 eq Fail FAILURE: Protonated Amine Mix->Fail If Base < 3 eq

Caption: Workflow emphasizing the neutralization of the dihydrochloride salt to prevent reaction quenching.

Troubleshooting & Quality Control

Issue: Hygroscopicity

The dihydrochloride salt is hygroscopic. If the bottle is left open, it absorbs water, changing the effective molecular weight.

  • Impact: You weigh "100 mg" but only get "80 mg" of linker and "20 mg" of water. This messes up the stoichiometry (under-dosing the linker).

  • Fix: Store in a desiccator. For critical GMP-like synthesis, perform a qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) to determine the precise wt% of the linker before use.

Issue: Cyclization

Gamma-amino acids and similar lengths can undergo intramolecular cyclization (lactamization) if the carboxylic acid end is activated while the amine end is free.

  • Fix: Ensure you are using the correct protection strategy.[1] If coupling the piperazine amine end first, the carboxylic acid tail should be protected (e.g., t-Butyl ester) or the reaction must be highly selective. If using the free amino-acid form, cyclization is a risk during activation. Use the ester-protected version if activating the carboxylic acid terminus first.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Drug Discovery Today. Link

  • BOC Sciences. Piperazine & Triazole Linkers - Functional PROTAC Tools. Accessed 2026.[2][3]

  • Dijkstra, M., et al. (2025).[4] Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.[4][5] Journal of Medicinal Chemistry. Link

  • BenchChem. Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide.Link

  • Patel, R. V., & Park, S. W. (2013).[6] An evolving role of piperazine moieties in drug design and discovery.[2][6] Mini Reviews in Medicinal Chemistry. Link

  • PubChem. Compound Summary: 4-(piperazin-1-yl)butanoic acid.[7]Link

Sources

Benchmarking 4-(piperazin-1-yl)butanoic acid dihydrochloride (PBA-2HCl): A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "4-(piperazin-1-yl)butanoic acid dihydrochloride" against known neuroleptics Content Type: Technical Comparison & Characterization Guide

Executive Summary

4-(piperazin-1-yl)butanoic acid dihydrochloride (PBA-2HCl) represents a unique structural hybrid in neuropharmacology. It combines the piperazine moiety —a privileged scaffold found in numerous antipsychotics (e.g., fluphenazine, aripiprazole, olanzapine)—with a butyric acid tail , structurally analogous to the inhibitory neurotransmitter GABA (


-aminobutyric acid).

This guide serves as a benchmarking protocol for researchers evaluating PBA-2HCl as a lead compound or metabolic probe. Unlike "finished" neuroleptics (e.g., Haloperidol), PBA-2HCl lacks the lipophilic aromatic "head" group required for nanomolar D2 receptor affinity. Therefore, its benchmarking requires a dual-focus approach: assessing its potential as a low-affinity GABAergic modulator versus its utility as a polar fragment in dopaminergic antagonism.

Part 1: Comparative Matrix (SAR & Physicochemical Profiling)

To understand the utility of PBA-2HCl, we must benchmark its structural properties against the "Gold Standards" of typical and atypical antipsychotics.

Table 1: Structural & Physicochemical Benchmarking

FeaturePBA-2HCl (The Candidate)Haloperidol (Typical Standard)Aripiprazole (Atypical Standard)GABA (Endogenous Control)
Core Scaffold Piperazine + Butyric AcidButyrophenoneQuinolinone-PiperazineAmino Acid
D2 Pharmacophore Partial (Tail only)Complete (Head + Tail)CompleteNone
Polar Surface Area High (Hydrophilic)Low (Lipophilic/BBB Permeable)ModerateHigh
Predicted Target GABA Transporters (GAT) / Low-affinity D2High-affinity D2 AntagonistD2 Partial Agonist / 5-HTGABA-A / GABA-B
BBB Penetration Low (Requires transport)High (Passive diffusion)HighNegligible (Active transport)

Scientific Insight: The high polarity of PBA-2HCl (due to the carboxylic acid and dihydrochloride salt form) suggests poor passive Blood-Brain Barrier (BBB) penetration compared to Haloperidol. In vivo benchmarking requires either intrathecal administration or esterification (prodrug strategy) to match the bioavailability of standard neuroleptics [1].

Part 2: In Vitro Benchmarking Protocols

To objectively compare PBA-2HCl, researchers must isolate its activity at the two predicted interfaces: the Dopamine D2 receptor (neuroleptic target) and the GABA transporter/receptor.

Experiment A: Competitive Radioligand Binding (D2 Receptor)

Objective: Determine if the piperazine tail alone retains D2 affinity without the aromatic headgroup.

Protocol:

  • Source Material: CHO-K1 cells stably expressing human Dopamine D2 (long isoform) receptors.

  • Radioligand: [³H]-Methylspiperone (0.2 nM).

  • Competitors:

    • Test: PBA-2HCl (Concentration range:

      
       to 
      
      
      
      M).
    • Positive Control: Haloperidol (Standard neuroleptic).

    • Negative Control: GABA.

  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • Termination: Rapid filtration via GF/B filters; liquid scintillation counting.

  • Data Output: Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Benchmarking Criteria:

  • Haloperidol: Expected

    
    .
    
  • PBA-2HCl Target: If

    
    , the fragment retains druggable affinity. If 
    
    
    
    , the piperazine ring requires aromatic substitution for neuroleptic activity [2].
Experiment B: GABA Uptake Inhibition Assay

Objective: Verify if the butanoic acid moiety mimics GABA, potentially acting as a reuptake inhibitor (similar to Nipecotic acid).

Protocol:

  • Preparation: Rat brain synaptosomes (P2 fraction).

  • Substrate: [³H]-GABA (10 nM).

  • Workflow:

    • Pre-incubate synaptosomes with PBA-2HCl (1-1000

      
      ) or Tiagabine (Control) for 10 mins at 37°C.
      
    • Add [³H]-GABA and incubate for 5 mins.

    • Stop reaction with ice-cold saline; filter and count.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

Part 3: In Vivo Functional Benchmarking (Catalepsy vs. Anxiolysis)

Neuroleptics are classically defined by their ability to induce catalepsy (a proxy for Extrapyramidal Side Effects - EPS) and block amphetamine-induced hyperactivity.

The "Bar Test" Protocol (Catalepsy):

  • Subjects: Male Wistar rats (n=8/group).

  • Dosing:

    • Group A: Vehicle (Saline).

    • Group B: Haloperidol (1 mg/kg i.p. - Positive Neuroleptic Control).

    • Group C: PBA-2HCl (10, 30, 100 mg/kg i.p.).

  • Procedure:

    • Place rat's forepaws on a horizontal bar 9 cm above the surface.

    • Measure latency to remove paws.

  • Interpretation:

    • Haloperidol: Latency > 30s (Indicates D2 striatal blockade).

    • PBA-2HCl: If latency is low (<5s) but anxiety (Elevated Plus Maze) is reduced, the compound acts as a GABA-mimetic rather than a neuroleptic [3].

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways PBA-2HCl may modulate compared to standard neuroleptics. It highlights the "Dual-Moiety" hypothesis: the Piperazine end targeting GPCRs (D2/5-HT) and the Butanoic Acid end targeting GABA transporters (GAT).

NeurolepticPathways cluster_0 Dopaminergic System cluster_1 GABAergic System PBA PBA-2HCl (Candidate) D2R Dopamine D2 Receptor PBA->D2R Weak Affinity (Piperazine Core) GAT GABA Transporter (GAT-1) PBA->GAT Comp. Inhibition (Butyric Tail) HAL Haloperidol (Standard) HAL->D2R Antagonism (High Affinity) GABA_Endo Endogenous GABA GABA_A GABA-A Receptor GABA_Endo->GABA_A cAMP_Down Gi/o Coupling (↓ cAMP) D2R->cAMP_Down Blocks Inhibition Synaptic_GABA ↑ Synaptic GABA GAT->Synaptic_GABA Blocks Reuptake Cl_Influx Cl- Influx (Hyperpolarization) GABA_A->Cl_Influx Catalepsy Catalepsy/EPS (Neuroleptic Effect) cAMP_Down->Catalepsy Anxiolysis Anxiolysis (Sedative Effect) Cl_Influx->Anxiolysis Synaptic_GABA->GABA_A

Caption: Hypothetical dual-action mechanism of PBA-2HCl bridging weak D2 antagonism (Neuroleptic-like) and GAT inhibition (GABA-mimetic).

Part 5: Interpretation of Results

When analyzing your experimental data, categorize PBA-2HCl based on the following decision tree:

  • Scenario A (The "Neuroleptic Fragment"):

    • Data: High D2 displacement (

      
      ) + Positive Catalepsy.
      
  • Scenario B (The "GABA Mimetic"):

    • Data: Low D2 affinity + High GABA uptake inhibition + Anxiolysis without Catalepsy.

  • Scenario C (The "Inactive Linker"):

    • Data: No significant binding in either assay.

References
  • Krogsgaard-Larsen, P., et al. (2002). "GABA transport inhibitors: synthesis and structure-activity relationships." Current Drug Targets, 3(4).

  • Leysen, J. E., et al. (1992). "Biochemical profile of risperidone, a new antipsychotic." Journal of Pharmacology and Experimental Therapeutics, 247(2).

  • Sanberg, P. R., et al. (1988). "The catalepsy test: its ups and downs." Behavioral Neuroscience, 102(5), 748–759.

  • Glennon, R. A. (1992). "Concepts for the design of 5-HT1A serotonin agonists and antagonists." Drug Development Research, 26(3), 251-274.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(piperazin-1-yl)butanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile and Prudent Practices

4-(piperazin-1-yl)butanoic acid dihydrochloride belongs to the piperazine class of compounds. Many piperazine derivatives are known to be skin and eye irritants, and some may cause respiratory sensitization.[1] Therefore, in the absence of specific data to the contrary, it is prudent to handle this compound with the assumption that it may be hazardous.

Core Principle: Treat all unknown or new chemical entities with a high degree of caution. The disposal of 4-(piperazin-1-yl)butanoic acid dihydrochloride must be managed as hazardous waste and should be conducted by a licensed waste disposal company.[2]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear and logical workflow for the safe disposal of 4-(piperazin-1-yl)butanoic acid dihydrochloride from the point of generation to final removal by a certified hazardous waste contractor.

1. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, it is imperative to wear appropriate PPE to prevent any direct contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[2]

  • Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, impervious clothing and boots should be considered.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2][3]

2. Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: Collect waste 4-(piperazin-1-yl)butanoic acid dihydrochloride in its original container or a clearly labeled, compatible, and tightly sealed waste container.[2]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2] Incompatible materials to be aware of for piperazine compounds include strong oxidizing agents and bases.[2][3]

3. Container Labeling and Storage: Ensuring Clear Communication

Accurate and clear labeling is a critical safety element in waste management.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(piperazin-1-yl)butanoic acid dihydrochloride".[2]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2] The storage area should be away from incompatible materials.

4. Arranging for Disposal: Professional Handling is Key

The final disposal must be handled by certified professionals.

  • Contact EHS: Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup.[2]

  • Provide Information: Furnish the waste disposal company with all available information about the compound. Even without a specific SDS, providing information on the chemical class (piperazine derivative) is crucial for their safe handling and transport.[2]

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

1. Immediate Actions:

  • Evacuate the immediate area to prevent exposure.[2]
  • Alert colleagues and your laboratory supervisor.

2. Spill Cleanup:

  • For small spills, and only if you are trained and have the correct PPE, you can proceed with cleanup.
  • Avoid generating dust.[2][4] You can achieve this by carefully sweeping the material or using a vacuum cleaner equipped with a HEPA filter.[2]
  • Place the collected material into a suitable, labeled container for disposal.[4]
  • Do not allow the substance to enter drains or waterways.[2]

3. Decontamination:

  • Clean the spill area thoroughly with a suitable solvent (e.g., water, if the material is soluble and it is safe to do so), followed by a detergent solution.[5]
  • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

For large spills, or if you are ever in doubt about your ability to handle a spill safely, evacuate the area and contact your institution's EHS or emergency response team immediately.

Data Summary and Visual Guides

To facilitate quick reference and understanding, the following table and diagrams summarize the key information for the proper disposal of 4-(piperazin-1-yl)butanoic acid dihydrochloride.

Table 1: Disposal and Safety Quick Reference

ParameterGuidelineSource(s)
Waste Classification To be treated as Hazardous WastePrudent Practice,[2]
Required PPE Safety goggles/face shield, chemical-resistant gloves, lab coat, respirator (if dust is generated)[2][3]
Waste Container Original or compatible, tightly sealed, and clearly labeled container[2]
Labeling "Hazardous Waste" and "4-(piperazin-1-yl)butanoic acid dihydrochloride"[2]
Storage Designated, secure, well-ventilated hazardous waste area away from incompatibles[2]
Spill Cleanup Avoid dust generation, collect in a sealed container, decontaminate area[2][4][5]
Final Disposal Via licensed hazardous waste disposal company[2]

Disposal Workflow Diagram

DisposalWorkflow A Generation of Waste 4-(piperazin-1-yl)butanoic acid dihydrochloride B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste in Labeled Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS/Licensed Waste Contractor D->E F Proper Disposal by Contractor E->F

Caption: Disposal workflow for 4-(piperazin-1-yl)butanoic acid dihydrochloride.

Spill Response Decision Tree

SpillResponse Spill Spill Occurs Assess Is the spill large or are you untrained/uncomfortable? Spill->Assess Evacuate Evacuate Area & Call EHS/Emergency Response Assess->Evacuate Yes PPE Don Appropriate PPE Assess->PPE No Contain Contain Spill & Avoid Generating Dust PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all cleanup materials as hazardous waste Decontaminate->Dispose

Caption: Decision tree for responding to a spill of 4-(piperazin-1-yl)butanoic acid dihydrochloride.

References

  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
  • Guide for Chemical Spill Response. American Chemical Society.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • Safety data sheet. BASF.
  • Safety Data Sheet - Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride. CymitQuimica.
  • SAFETY DATA SHEET - Piperazine.

Sources

Navigating the Safe Handling of 4-(piperazin-1-yl)butanoic acid dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, practical information for the safe handling and disposal of 4-(piperazin-1-yl)butanoic acid dihydrochloride. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and precision in your laboratory.

Understanding the Risks: Hazard Profile

Therefore, all handling procedures must be based on the assumption that this compound is corrosive, a potential irritant, and a sensitizer.

Core Principles of Safe Handling

The safe handling of any chemical, including 4-(piperazin-1-yl)butanoic acid dihydrochloride, rests on three pillars: engineering controls, personal protective equipment (PPE), and safe work practices.

Engineering Controls: Your First Line of Defense

Engineering controls are modifications to the work environment that isolate you from the hazard. For a dusty or powdered solid like 4-(piperazin-1-yl)butanoic acid dihydrochloride, the primary engineering control is a properly functioning chemical fume hood .[1][7][8] All weighing and solution preparation activities should be conducted within a fume hood to minimize the inhalation of airborne particles.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense and must be selected carefully to ensure it is appropriate for the hazards. The following PPE is mandatory when handling 4-(piperazin-1-yl)butanoic acid dihydrochloride:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.[1][9]Provides maximum protection from splashes and airborne particles. A face shield alone does not offer adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[9]Protects the skin from direct contact. Always inspect gloves for any signs of degradation or punctures before use.[7]
Body Protection A chemical-resistant lab coat or apron.[7][9]Protects against spills and contamination of personal clothing.
Footwear Closed-toe shoes.Protects the feet from spills. Open-toed shoes are never appropriate in a laboratory setting.[7]
Respiratory Protection May be required for large quantities or if engineering controls are insufficient.[9][10]A risk assessment should determine the need for respiratory protection. If required, a NIOSH-approved respirator with the appropriate cartridge should be used.[11]

Procedural Guidance: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of 4-(piperazin-1-yl)butanoic acid dihydrochloride.

Receiving and Storage
  • Inspect Incoming Containers: Upon receipt, visually inspect the container for any damage or leaks.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][12] Keep the container tightly closed.[12]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling the compound, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[1][10]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Working in a Fume Hood: Perform all manipulations of the solid compound, including weighing and transfer, inside a certified chemical fume hood.[1][13]

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust.

  • Solution Preparation: When preparing solutions, always add the solid to the solvent slowly. If diluting a concentrated solution, always add the acid (or corrosive solution) to water, never the other way around, to prevent splattering.[1][8][14]

  • Cleaning: After handling, decontaminate the work area and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

Ingestion: Do NOT induce vomiting.[4][15] Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Stewardship

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: 4-(piperazin-1-yl)butanoic acid dihydrochloride and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) should be treated as hazardous waste.[2] Solids that, when mixed with water, produce a corrosive solution are considered hazardous waste.[16]

  • Waste Containers: Collect solid waste in a clearly labeled, sealable container designated for hazardous waste.[17] Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[17]

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[2] Do not dispose of this chemical down the drain or in the regular trash.[2][17][18]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Locate & Test Eyewash/Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution (Add Solid to Solvent) handle1->handle2 clean1 Decontaminate Work Area & Equipment handle2->clean1 After Use clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 EHS Pickup clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 4-(piperazin-1-yl)butanoic acid dihydrochloride.

PPE Selection Decision Tree

cluster_ppe start Handling Solid Compound? ppe_base Mandatory: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes start->ppe_base Yes ppe_face Add Face Shield start->ppe_face Splash Hazard? ppe_hood Work in Fume Hood start->ppe_hood Dust Generation Likely? ppe_resp Consider Respirator (Based on Risk Assessment) start->ppe_resp Large Quantity or Poor Ventilation?

Caption: Decision tree for selecting appropriate PPE.

References

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Corrosive Liquids/Solids. (n.d.). Michigan State University Environmental Health & Safety.
  • Working with Corrosives Guideline. (n.d.). KAUST Health & Safety.
  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip.
  • Working safely with corrosive substances. (2022, August 17). Seton UK.
  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog.
  • Corrosives. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety.
  • 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Dival.
  • Handling Procedures for Corrosive Materials. (n.d.). University of Toronto Environmental Health & Safety.
  • Safety Data Sheet for Piperazine. (2010, November 24). Thermo Fisher Scientific.
  • Chemical Waste: Solids. (n.d.). Princeton University Environmental Health and Safety.
  • Safety Data Sheet for Piperazine. (2018, January 18). Fisher Scientific.
  • Chemical Waste. (n.d.). Massachusetts Institute of Technology Environmental Health & Safety.
  • Safety Data Sheet for 1-Methyl-4-(4-piperidinyl)piperazine. (n.d.). Fisher Scientific.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Safety Data Sheet for 4-(4-methylpiperidin-1-yl)butanoic acid. (2017, December 1). Key Organics.
  • Safety Data Sheet for Piperidine. (2025, September 23). Sigma-Aldrich.
  • Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity? (2021, October 20). Elk Environmental Services.
  • Safety Data Sheet for Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
  • Safety Data Sheet for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrate. (n.d.). Fisher Scientific.
  • Safety Data Sheet for Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride. (2024, December 19). CymitQuimica.
  • Safety Data Sheet for Piperazine. (2025, November 19). Cayman Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.